molecular formula C8H16O2 B1274113 5,5-Dimethylhexanoic acid CAS No. 24499-80-7

5,5-Dimethylhexanoic acid

Cat. No.: B1274113
CAS No.: 24499-80-7
M. Wt: 144.21 g/mol
InChI Key: VBHRLSQLJDHSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethylhexanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHRLSQLJDHSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179255
Record name 5,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24499-80-7
Record name 5,5-Dimethylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24499-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024499807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-dimethylhexanoic acid, detailing its physicochemical properties and various synthetic routes. The information is curated for professionals in research and development, with a focus on practical application in a laboratory setting.

Physicochemical Properties

This compound, also known as neo-octanoic acid, is a branched-chain carboxylic acid. Its structure, characterized by a tert-butyl group at the 5-position, imparts specific physical and chemical properties. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 24499-80-7[1]
Melting Point 66.5-68 °CN/A
Boiling Point 126-129 °C at 21 TorrN/A
Density 0.928 g/cm³N/A
Refractive Index 1.436N/A
pKa No specific data found
Solubility No specific data found

Synthesis of this compound

Several synthetic pathways can be employed to produce this compound. This guide details three distinct methods, providing comprehensive experimental protocols for each.

Synthesis via Grignard Reaction

This classic approach involves the carboxylation of a Grignard reagent prepared from 1-bromo-3,3-dimethylbutane. This method is reliable for producing carboxylic acids with one additional carbon atom compared to the starting alkyl halide.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice (solid carbon dioxide, an excess) to the reaction mixture portion-wise with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

G cluster_0 Synthesis via Grignard Reaction 1-bromo-3,3-dimethylbutane 1-bromo-3,3-dimethylbutane Grignard Reagent Grignard Reagent 1-bromo-3,3-dimethylbutane->Grignard Reagent Mg, anhydrous ether Magnesium Carboxylate Magnesium Carboxylate Grignard Reagent->Magnesium Carboxylate 1. CO2 (dry ice) 2. H3O+ This compound This compound Magnesium Carboxylate->this compound

Synthesis of this compound via Grignard reaction.
Synthesis via Malonic Ester Synthesis

The malonic ester synthesis provides a versatile method for preparing carboxylic acids from alkyl halides. This pathway allows for the introduction of an acetic acid moiety to an alkyl group.

Experimental Protocol:

  • Deprotonation of Diethyl Malonate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Alkylation:

    • Add 1-bromo-3,3-dimethylbutane (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

  • Hydrolysis and Decarboxylation:

    • After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

    • Heat the acidified mixture to reflux for several hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Work-up and Purification:

    • After cooling, extract the product with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation or recrystallization.

G cluster_1 Malonic Ester Synthesis Diethyl malonate Diethyl malonate Enolate Enolate Diethyl malonate->Enolate NaOEt, EtOH Alkylated malonic ester Alkylated malonic ester Enolate->Alkylated malonic ester 1-bromo-3,3-dimethylbutane This compound This compound Alkylated malonic ester->this compound 1. NaOH, H2O, Δ 2. H3O+, Δ

Synthesis of this compound via malonic ester synthesis.
Synthesis from 4,4-Dimethylpentanoic Acid

This multi-step synthesis involves the chain extension of a carboxylic acid. While conceptually straightforward, the practical execution of each step requires careful control of reaction conditions.

Experimental Protocol:

  • Oxidative Cleavage to Aldehyde (Conceptual):

    • Note: Direct, high-yield oxidative cleavage of a simple carboxylic acid to the corresponding aldehyde with one less carbon is challenging. A more common approach would be reduction to the alcohol followed by oxidation to the aldehyde. However, based on a conceptual pathway, a hypothetical protocol is outlined.

    • Convert 4,4-dimethylpentanoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    • Perform a Rosenmund reduction of the acid chloride using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur) to yield 4,4-dimethylpentanal.

  • Wittig Reaction:

    • Prepare the Wittig reagent by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF at low temperature.

    • Add the 4,4-dimethylpentanal, obtained from the previous step, to the ylide solution and allow the reaction to proceed, typically warming to room temperature overnight. This will form the enol ether, 1-methoxy-5,5-dimethylhex-1-ene.

  • Hydrolysis to Carboxylic Acid:

    • Treat the enol ether with an aqueous acid (e.g., dilute HCl or H₂SO₄) and heat to hydrolyze the enol ether to the corresponding aldehyde, 5,5-dimethylhexanal.

    • Oxidize the intermediate aldehyde to this compound using a suitable oxidizing agent, such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid and acetone).

  • Work-up and Purification:

    • Following the oxidation, perform an appropriate work-up to remove the oxidizing agent and byproducts.

    • Extract the carboxylic acid into an organic solvent.

    • Purify by standard techniques such as distillation or recrystallization.

G cluster_2 Synthesis from 4,4-Dimethylpentanoic Acid 4,4-Dimethylpentanoic acid 4,4-Dimethylpentanoic acid 4,4-Dimethylpentanal 4,4-Dimethylpentanal 4,4-Dimethylpentanoic acid->4,4-Dimethylpentanal Reduction & Oxidation Enol ether Enol ether 4,4-Dimethylpentanal->Enol ether Ph3P=CHOCH3 (Wittig) 5,5-Dimethylhexanal 5,5-Dimethylhexanal Enol ether->5,5-Dimethylhexanal H3O+ This compound This compound 5,5-Dimethylhexanal->this compound Oxidation (e.g., KMnO4)

Synthesis of this compound from 4,4-dimethylpentanoic acid.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the public domain detailing specific signaling pathways in which this compound is directly involved. Further research would be required to elucidate any potential biological activity or roles in cellular signaling.

Analytical Workflow

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. A general workflow for the analysis of a carboxylic acid of this type is outlined below.

Experimental Workflow for HPLC Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-chromophoric carboxylic acids.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound is used for identification.

    • The peak area is used for quantification against a calibration curve prepared from standards of known concentration.

G cluster_3 HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Filtered Sample Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation C18 Column UV Detection UV Detection Chromatographic Separation->UV Detection 210 nm Data Analysis Data Analysis UV Detection->Data Analysis Chromatogram Quantification Quantification Data Analysis->Quantification Peak Area vs. Concentration

General experimental workflow for HPLC analysis.

References

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characteristics of 5,5-dimethylhexanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. This document details the physical and chemical properties, provides a detailed experimental protocol for its synthesis, and presents predicted spectral data for the characterization of this compound.

Chemical and Physical Properties

This compound, also known as isooctanoic acid, is a branched-chain saturated fatty acid. Its structure consists of a hexanoic acid backbone with two methyl groups attached to the C5 position. This substitution pattern significantly influences its physical and chemical properties.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₂--INVALID-LINK--
Molecular Weight 144.21 g/mol --INVALID-LINK--
Melting Point 66.5-68 °C--INVALID-LINK--
Boiling Point 227.7 °C at 760 mmHg--INVALID-LINK--
126-129 °C at 21 Torr--INVALID-LINK--
Density 0.928 g/cm³--INVALID-LINK--
Chemical Properties

The chemical behavior of this compound is dictated by its carboxylic acid functional group and the steric hindrance provided by the bulky tert-butyl group.

PropertyValue (Predicted/Estimated)Notes
pKa ~4.8 - 5.0The pKa is predicted to be similar to other aliphatic carboxylic acids of comparable molecular weight. The presence of the electron-donating alkyl group may slightly increase the pKa compared to shorter-chain acids.
Solubility
WaterSparingly soluble. The long alkyl chain reduces water solubility compared to shorter-chain carboxylic acids.
Organic SolventsGenerally soluble in less polar organic solvents such as ethers (e.g., diethyl ether), alcohols (e.g., ethanol), and aromatic hydrocarbons (e.g., benzene).[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the carbonation of a Grignard reagent prepared from 1-bromo-4,4-dimethylpentane. This method provides a reliable way to introduce the carboxylic acid functionality.

Reaction Scheme:

(CH₃)₃CCH₂CH₂CH₂Br + Mg → (CH₃)₃CCH₂CH₂CH₂MgBr (CH₃)₃CCH₂CH₂CH₂MgBr + CO₂ → (CH₃)₃CCH₂CH₂CH₂CO₂MgBr (CH₃)₃CCH₂CH₂CH₂CO₂MgBr + H₃O⁺ → (CH₃)₃CCH₂CH₂CH₂COOH

Materials:

  • 1-bromo-4,4-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 1-bromo-4,4-dimethylpentane in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining 1-bromo-4,4-dimethylpentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Crush a sufficient amount of dry ice and place it in a separate beaker.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with constant stirring. A vigorous reaction will occur as the Grignard reagent reacts with the carbon dioxide.

  • Work-up and Isolation:

    • Allow the excess dry ice to sublime.

    • Slowly add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

Predicted Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~2.3Triplet2H-CH₂-COOH
~1.6Multiplet2H-CH₂-CH₂COOH
~1.3Multiplet2H-C(CH₃)₃-CH₂-
~0.9Singlet9H-C(CH₃)₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~180-COOH
~38-CH₂-COOH
~34-CH₂-CH₂COOH
~30-C(CH₃)₃
~29-C(CH₃)₃-CH₂-
~29-C(CH₃)₃
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid)
2960-2870StrongC-H stretch (alkane)
~1710StrongC=O stretch (carboxylic acid)
~1470MediumC-H bend (alkane)
~1300MediumC-O stretch
~920Medium, BroadO-H bend (out-of-plane)
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the alkyl chain.

m/zPredicted Fragment
144[M]⁺
129[M - CH₃]⁺
99[M - COOH]⁺
87[M - C₄H₉]⁺ (loss of tert-butyl group)
57[C₄H₉]⁺ (tert-butyl cation, likely the base peak)
45[COOH]⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 1-bromo-4,4-dimethylpentane 1-bromo-4,4-dimethylpentane Grignard_Formation Grignard Reagent Formation 1-bromo-4,4-dimethylpentane->Grignard_Formation Mg Mg Mg->Grignard_Formation CO2 Dry Ice (CO2) Carbonation Carbonation CO2->Carbonation Grignard_Formation->Carbonation Grignard Reagent Acid_Workup Acidic Work-up Carbonation->Acid_Workup Carboxylate Salt 5,5-Dimethylhexanoic_acid 5,5-Dimethylhexanoic_acid Acid_Workup->5,5-Dimethylhexanoic_acid

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed summary of the known and predicted chemical characteristics of this compound. The information presented, including physical properties, a detailed synthesis protocol, and predicted spectral data, serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development. While experimental spectral data is currently lacking in the public domain, the predicted values herein offer a strong basis for the identification and characterization of this compound. Further experimental validation of the predicted data is encouraged to enhance the collective understanding of this molecule.

References

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid, also known as neo-octanoic acid, is a saturated fatty acid characterized by a hexanoic acid backbone with two methyl groups at the C5 position. Its unique structural feature, a terminal tert-butyl group, imparts distinct physicochemical properties that make it a subject of interest in various chemical and potentially biological applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known biological context of this compound, serving as a resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

PropertyValueReference
CAS Number 24499-80-7[1][2]
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2]
IUPAC Name This compound[2]
Synonyms neo-octanoic acid, 5,5-dimethylcaproic acid[2]
Melting Point 35 °C[3]
Boiling Point Not specified
Density Not specified
Solubility Not specified
LogP 2.52[1]

Synthesis and Purification

A common synthetic route to this compound involves the chain extension of a smaller precursor, such as 4,4-dimethylpentanoic acid. The general workflow for this synthesis is outlined below.

Synthesis Workflow

Synthesis_Workflow Figure 1: General Synthesis Workflow for this compound start Start: 4,4-Dimethylpentanoic Acid step1 Oxidative Cleavage (e.g., KMnO4) start->step1 intermediate1 Intermediate: 4,4-Dimethylpentanal step1->intermediate1 step2 Wittig Reaction (e.g., with MMTPP-Cl) intermediate1->step2 intermediate2 Intermediate: 5,5-Dimethylhexene step2->intermediate2 step3 Hydrolysis (e.g., strong acid) intermediate2->step3 product Product: this compound step3->product purification Purification (e.g., Distillation or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis from 4,4-Dimethylpentanoic Acid

The synthesis of this compound from 4,4-dimethylpentanoic acid can be achieved through a multi-step process.[4]

  • Oxidative Cleavage: 4,4-dimethylpentanoic acid is subjected to oxidative cleavage using a suitable oxidizing agent, such as potassium permanganate (KMnO4), to yield 4,4-dimethylpentanal.

  • Wittig Reaction: The resulting aldehyde, 4,4-dimethylpentanal, undergoes a Wittig reaction with a reagent like methoxymethyltriphenylphosphonium chloride (MMTPP-Cl) to form 5,5-dimethylhexene.[4]

  • Hydrolysis: The final step involves the hydrolysis of 5,5-dimethylhexene, typically using a strong acid such as hydrochloric acid (HCl), to produce this compound.[4]

  • Purification: The crude product can be purified by standard techniques such as vacuum distillation or column chromatography.

Analytical Methods

Accurate characterization and quantification of this compound are crucial for research and quality control. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[1][5]

  • Column: A Newcrom R1 reverse-phase column can be used.[5]

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is effective. For applications requiring mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[1][5]

  • Detection: UV detection at a low wavelength is typically used for carboxylic acids.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of short-chain fatty acids like this compound, often requiring derivatization to increase volatility.

  • Sample Preparation: For biological samples, a one-step extraction followed by derivatization is a common approach. To prevent the loss of the volatile fatty acid, the sample can be made basic with sodium hydroxide during initial preparation.[6]

  • Derivatization: A common derivatization agent for short-chain fatty acids is N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[6] For underivatized analysis, samples can be acidified prior to injection to ensure volatility.[7]

  • Column: A wax-type column, such as the SH-WAX, is suitable for the separation of free fatty acids.[8]

  • Detection: Mass spectrometry is used for detection and quantification.[6][9]

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of specific data in the public domain regarding the biological activities, mechanism of action, and signaling pathways of this compound. While research has been conducted on structurally similar molecules, such as other dimethylated fatty acids, direct extrapolation of these findings to this compound is not scientifically rigorous.

For instance, a related compound, 3-amino-5,5-dimethylhexanoic acid, has been synthesized and evaluated as an inhibitor of carnitine acyltransferases, enzymes involved in fatty acid metabolism.[10] However, the amination at the 3-position significantly alters the molecule's properties and biological targets compared to the parent carboxylic acid.

The potential applications of this compound in drug development are currently speculative and would likely leverage its unique structural features. As a branched-chain fatty acid, it could serve as a building block in the synthesis of more complex molecules, where the tert-butyl group could influence steric interactions and lipophilicity.[11][12]

Logical Workflow for Investigating Biological Activity

For researchers interested in exploring the biological potential of this compound, a logical experimental workflow is proposed below.

Biological_Activity_Workflow Figure 2: Proposed Workflow for Investigating Biological Activity start Start: Pure this compound step1 In Vitro Screening (e.g., cell viability, enzyme assays) start->step1 decision1 Activity Observed? step1->decision1 step2 Mechanism of Action Studies (e.g., target identification, pathway analysis) decision1->step2 Yes end_inactive No Significant Activity decision1->end_inactive No step3 In Vivo Studies (e.g., animal models of disease) step2->step3 end_active Lead Compound for Further Development step3->end_active

Caption: Proposed Workflow for Investigating Biological Activity.

Conclusion

This compound is a readily characterizable small molecule with established methods for its synthesis and analysis. While its physical and chemical properties are well-defined, its biological role remains largely unexplored. This presents an opportunity for researchers in drug discovery and chemical biology to investigate its potential activities and applications. The methodologies and workflows presented in this guide provide a foundational framework for such future investigations.

References

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhexanoic acid, a saturated fatty acid with the IUPAC name This compound , presents a unique structural motif with a terminal tert-butyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed theoretical synthesis protocol, and predicted spectral data for its characterization. Furthermore, this document explores the potential biological significance of this compound by examining the known roles of structurally related branched-chain fatty acids (BCFAs) in cellular signaling and metabolism, offering insights for future research and drug development endeavors.

Chemical Identity and Physical Properties

This compound is a carboxylic acid with a six-carbon chain and two methyl groups at the C5 position.[1] Its structure is characterized by a neopentyl group at the terminus of the alkyl chain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 24499-80-7[2][3][4]
Molecular Formula C₈H₁₆O₂[2][3][4]
Molecular Weight 144.21 g/mol [1][2][4]
Density 0.928 g/cm³[2]
Boiling Point 227.7 °C at 760 mmHg[2]
Melting Point 35 °C[4]
Flash Point 102.5 °C[2]
LogP 2.28740[2]
Vapor Pressure 0.0275 mmHg at 25°C[2]
Refractive Index 1.436[2]

Synthesis of this compound

Proposed Synthetic Pathway: Grignard Carbonation

The proposed synthesis involves the reaction of a Grignard reagent, formed from 1-bromo-4,4-dimethylpentane, with carbon dioxide (dry ice) followed by an acidic workup.

Synthesis_of_5_5_Dimethylhexanoic_Acid start 1-Bromo-4,4-dimethylpentane grignard 4,4-Dimethylpentylmagnesium bromide (Grignard Reagent) start->grignard Mg, dry ether intermediate Magnesium carboxylate salt grignard->intermediate co2 Carbon Dioxide (CO₂) co2->intermediate final This compound intermediate->final Acidic workup h3o H₃O⁺ h3o->intermediate Predicted_1H_NMR cluster_structure This compound Structure COOH ~11-12 ppm (s, 1H, -COOH) CH2_alpha ~2.3 ppm (t, 2H, -CH₂COOH) CH2_beta ~1.5 ppm (m, 2H, -CH₂CH₂COOH) CH2_gamma ~1.3 ppm (m, 2H, C(CH₃)₃CH₂-) tBu ~0.9 ppm (s, 9H, -C(CH₃)₃) Structure (CH₃)₃C-CH₂-CH₂-CH₂-COOH Potential_Biological_Activity BCFA This compound (as a BCFA) Metabolism Lipid Metabolism Regulation BCFA->Metabolism Modulates gene expression Inflammation Anti-inflammatory Pathways BCFA->Inflammation Potential inhibition Cancer Anticancer Activity BCFA->Cancer Inhibition of fatty acid biosynthesis

References

5,5-Dimethylhexanoic Acid: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid is a branched-chain fatty acid that has garnered interest in various scientific domains. Its unique structural features, characterized by a hexanoic acid backbone with two methyl groups at the C5 position, impart specific physicochemical properties that make it a valuable tool in chemical synthesis and biological research. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its role as a synthetic precursor and its utility in analytical methodologies.

Chemical Properties

PropertyValueSource
CAS Number 24499-80-7[1]
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name This compound[1]

Research Applications

The primary research applications of this compound lie in its use as a precursor for the synthesis of biologically active molecules and as a standard in analytical chemistry.

Precursor in the Synthesis of Carnitine Acyltransferase Inhibitors

A significant application of this compound is in the synthesis of its amino derivative, 3-amino-5,5-dimethylhexanoic acid , which has been investigated as an inhibitor of carnitine acyltransferases (CAT and CPT). These enzymes play a crucial role in fatty acid metabolism, and their inhibition is a target for therapies aimed at metabolic disorders like diabetes and heart disease.

The following table summarizes the inhibitory activity of 3-amino-5,5-dimethylhexanoic acid and its N-acetyl derivative on carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT).

CompoundEnzymeInhibition Constant (Kᵢ)IC₅₀
Racemic 3-amino-5,5-dimethylhexanoic acidCAT2.5 mM-
R-(-)-3-amino-5,5-dimethylhexanoic acidCAT1.9 mM-
S-(+)-3-amino-5,5-dimethylhexanoic acidCAT9.2 mM-
N-acetyl-3-amino-5,5-dimethylhexanoic acidCAT25 mM-
Racemic 3-amino-5,5-dimethylhexanoic acidCPT-220 mM-
Racemic 3-amino-5,5-dimethylhexanoic acidCPT-1No effect-

Data sourced from the abstract of "3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases".

While the specific protocol from the primary literature was not available, a general and representative method for the synthesis of β-amino acids from carboxylic acids is the Arndt-Eistert homologation followed by a Wolff rearrangement and subsequent hydrolysis.

Workflow for the Synthesis of β-Amino Acids

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement cluster_3 Step 4: Curtius Rearrangement & Hydrolysis Carboxylic_Acid 5,5-Dimethylhexanoic Acid Acid_Chloride 5,5-Dimethylhexanoyl Chloride Carboxylic_Acid->Acid_Chloride   SOCl2 SOCl₂ or (COCl)₂ Diazoketone Diazoketone Intermediate Acid_Chloride->Diazoketone   Diazomethane CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene   Ag2O Ag₂O, H₂O, Heat Homologous_Acid Homologous Carboxylic Acid (not isolated) Ketene->Homologous_Acid Boc_Protected_Amine Boc-Protected β-Amino Acid Homologous_Acid->Boc_Protected_Amine   DPPA DPPA, t-BuOH Final_Product 3-Amino-5,5-dimethylhexanoic Acid Boc_Protected_Amine->Final_Product   HCl HCl

Figure 1: General synthetic workflow for the preparation of a β-amino acid from a carboxylic acid.

Detailed Methodology:

  • Acid Chloride Formation: this compound is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) in an appropriate solvent to form the diazoketone intermediate. This reaction should be handled with extreme caution due to the toxic and explosive nature of diazomethane.

  • Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst, typically a silver salt like silver oxide (Ag₂O), in the presence of water and heat. This rearrangement expels nitrogen gas and forms a ketene intermediate, which is then hydrated to the homologous carboxylic acid.

  • Curtius Rearrangement and Hydrolysis: The homologous carboxylic acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol to form a Boc-protected β-amino acid. The Boc protecting group is subsequently removed by treatment with a strong acid, such as hydrochloric acid (HCl), to yield the final product, 3-amino-5,5-dimethylhexanoic acid.

The activity of CAT and CPT can be determined spectrophotometrically by measuring the rate of Coenzyme A (CoA-SH) release from acyl-CoA in the presence of L-carnitine. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Workflow for Carnitine Acyltransferase Assay

G Enzyme Carnitine Acyltransferase (CAT or CPT) Products Acyl-Carnitine + CoA-SH Enzyme->Products   Substrates Acyl-CoA + L-Carnitine Substrates->Enzyme   TNB TNB (Colored Product) Products->TNB reacts with DTNB DTNB DTNB->TNB   Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer detected by

Figure 2: Workflow for the spectrophotometric assay of carnitine acyltransferase activity.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), DTNB, and the acyl-CoA substrate (e.g., acetyl-CoA for CAT or palmitoyl-CoA for CPT).

  • Enzyme and Inhibitor Addition: The enzyme (CAT or CPT) and the inhibitor (e.g., 3-amino-5,5-dimethylhexanoic acid) at various concentrations are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of L-carnitine.

  • Spectrophotometric Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis: Inhibition constants (Kᵢ) and IC₅₀ values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Analytical Standard in High-Performance Liquid Chromatography (HPLC)

This compound can be utilized as an analytical standard in reverse-phase High-Performance Liquid Chromatography (HPLC) methods. Its defined structure and molecular weight allow for the calibration of instruments and the quantification of other short-chain fatty acids in various matrices.

Workflow for HPLC Analysis

G Sample Sample containing Short-Chain Fatty Acids HPLC_System HPLC System (Reverse-Phase Column) Sample->HPLC_System inject Standard This compound (Standard) Standard->HPLC_System inject Detector Detector (e.g., UV-Vis or MS) HPLC_System->Detector elutes to Data_Analysis Data Analysis and Quantification Detector->Data_Analysis sends data to

Figure 3: General workflow for the use of this compound as a standard in HPLC analysis.

Detailed Methodology:

  • Standard Solution Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., acetonitrile/water). A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Preparation: The sample containing the short-chain fatty acids to be analyzed is prepared, which may involve extraction, filtration, and dilution.

  • HPLC Analysis: The standard solutions and the prepared sample are injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

  • Elution: The analytes are separated using a mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile).[2]

  • Detection: The eluted compounds are detected using a suitable detector, such as a UV-Vis detector or a mass spectrometer.[2]

  • Quantification: A calibration curve is generated by plotting the peak areas of the this compound standards against their concentrations. The concentration of the unknown short-chain fatty acids in the sample is then determined by comparing their peak areas to the calibration curve.

Conclusion

This compound serves as a valuable molecule in chemical and biological research. Its primary application lies in its use as a synthetic precursor for creating biologically active compounds, such as inhibitors of carnitine acyltransferases, which are of interest in drug discovery for metabolic diseases. Furthermore, its well-defined chemical properties make it a suitable analytical standard for the quantification of other short-chain fatty acids using techniques like HPLC. The experimental protocols and data presented in this guide highlight the utility of this compound for researchers and scientists in the fields of medicinal chemistry, biochemistry, and analytical chemistry.

References

An In-depth Technical Guide to the Synthesis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5,5-dimethylhexanoic acid, a valuable carboxylic acid intermediate in various chemical and pharmaceutical research and development applications. The document details two robust synthesis protocols: the Malonic Ester Synthesis and the Grignard Reagent Carboxylation. Each section includes detailed experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and workflows to facilitate understanding and replication.

Core Synthesis Routes

Two principal and reliable methods for the laboratory-scale synthesis of this compound are the malonic ester synthesis and the carboxylation of a Grignard reagent.

  • Malonic Ester Synthesis: This classical approach involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1] For the synthesis of this compound, the key alkylating agent is 1-bromo-3,3-dimethylbutane.

  • Grignard Reagent Carboxylation: This method utilizes an organometallic approach where an appropriate alkyl or aryl halide is converted into a Grignard reagent, which then reacts with carbon dioxide (usually in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the target carboxylic acid.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two primary synthesis routes, allowing for a direct comparison of their respective steps and potential efficiencies.

Table 1: Malonic Ester Synthesis Data

StepReagents & SolventsTemperature (°C)Reaction Time (hours)Typical Yield (%)
Alkylation Diethyl malonate, Sodium ethoxide, 1-Bromo-3,3-dimethylbutane, EthanolReflux (approx. 78°C)2-470-80
Hydrolysis & Decarboxylation Diethyl (3,3-dimethylbutyl)malonate, Potassium hydroxide, Water, Sulfuric acidReflux (approx. 100-110°C)4-685-95
Overall 60-75

Table 2: Grignard Reagent Carboxylation Data

StepReagents & SolventsTemperature (°C)Reaction Time (hours)Typical Yield (%)
Grignard Formation 1-Bromo-4,4-dimethylpentane, Magnesium turnings, Diethyl etherReflux (approx. 35°C)1-2>90 (typically used in situ)
Carboxylation & Workup Grignard reagent solution, Dry ice (CO2), Hydrochloric acid-78 to 251-275-85
Overall 65-75

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the two core routes.

Protocol 1: Malonic Ester Synthesis

This protocol is divided into two main stages: the alkylation of diethyl malonate and the subsequent hydrolysis and decarboxylation of the resulting substituted malonate.

Stage 1: Synthesis of Diethyl (3,3-dimethylbutyl)malonate (Alkylation)

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with vigorous stirring.

  • Alkylation: Following the addition of diethyl malonate, add 1-bromo-3,3-dimethylbutane (1.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl (3,3-dimethylbutyl)malonate.

  • Purification: The crude product can be purified by vacuum distillation.

Stage 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • Hydrolysis: In a round-bottom flask, dissolve the diethyl (3,3-dimethylbutyl)malonate (1.0 eq) in an aqueous solution of potassium hydroxide (2.5 eq).

  • Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid until the pH is approximately 1-2. Gently heat the acidified solution to reflux to facilitate decarboxylation, which is visually observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

  • Extraction: Cool the mixture and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by distillation or recrystallization.

Protocol 2: Grignard Reagent Carboxylation

This protocol involves the formation of a Grignard reagent from 1-bromo-4,4-dimethylpentane and its subsequent reaction with carbon dioxide.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Under an inert atmosphere, add a solution of 1-bromo-4,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining alkyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

  • Carboxylation: Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath. While maintaining vigorous stirring, add crushed dry ice (an excess, approx. 2-3 eq) portion-wise to the solution. A white precipitate of the magnesium carboxylate salt will form.

  • Workup: Allow the reaction mixture to warm to room temperature. Slowly add aqueous hydrochloric acid (e.g., 2 M) to quench the reaction and dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and workflows described in this guide.

Malonic_Ester_Synthesis cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Alkylated_Ester Diethyl (3,3-dimethylbutyl)malonate Enolate->Alkylated_Ester SN2 Attack Alkyl_Halide 1-Bromo-3,3-dimethylbutane Alkyl_Halide->Alkylated_Ester Dicarboxylic_Acid Substituted Malonic Acid Alkylated_Ester->Dicarboxylic_Acid Hydrolysis (KOH, H2O) Final_Product This compound Dicarboxylic_Acid->Final_Product Decarboxylation CO2 CO2 Dicarboxylic_Acid->CO2 Heat Heat (Δ) Heat->Final_Product

Caption: Malonic Ester Synthesis Pathway for this compound.

Grignard_Synthesis_Workflow Start Start: 1-Bromo-4,4-dimethylpentane Grignard_Formation Grignard Reagent Formation (Mg, Diethyl Ether) Start->Grignard_Formation Carboxylation Carboxylation (Dry Ice, -78°C) Grignard_Formation->Carboxylation Acid_Workup Acidic Workup (HCl, H2O) Carboxylation->Acid_Workup Extraction Extraction with Diethyl Ether Acid_Workup->Extraction Purification Purification (Distillation) Extraction->Purification End End: this compound Purification->End

Caption: Workflow for the Grignard Carboxylation Synthesis.

References

In-depth Technical Guide on 5,5-Dimethylhexanoic Acid: Current Understanding of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the currently available scientific information regarding 5,5-dimethylhexanoic acid. Following a comprehensive search of existing literature, it has been determined that there is a significant lack of data on the specific mechanism of action, cellular targets, and associated signaling pathways for this compound. While information on its chemical and physical properties is available, detailed pharmacological studies appear to be limited or unpublished. This guide presents the available information and highlights the current knowledge gap concerning the biological activity of this compound.

Introduction to this compound

This compound, also known as 5,5-dimethylcaproic acid or neo-octanoic acid, is a branched-chain carboxylic acid.[1] Its chemical structure consists of a hexanoic acid backbone with two methyl groups attached to the fifth carbon. The molecular formula is C8H16O2, and it has a molecular weight of approximately 144.21 g/mol .[1]

Current State of Knowledge on the Mechanism of Action

Despite a thorough review of scientific databases, no specific studies detailing the mechanism of action for this compound were identified. Research into its direct molecular targets, the signaling pathways it may modulate, and its overall pharmacological effect on cellular systems has not been extensively reported in the available literature.

While some branched-chain fatty acids are known to have biological activities, such as antimicrobial properties or roles as intermediates in the synthesis of more complex molecules, these have not been specifically documented for this compound.[2][3] Information regarding its potential interactions with enzymes or other biological molecules is not available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is compiled from publicly available chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 5,5-dimethylcaproic acid, neo-octanoic acidPubChem[1]
CAS Number 24499-80-7SIELC Technologies[4]
Molecular Formula C8H16O2PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Canonical SMILES CC(C)(C)CCCC(=O)OPubChem[1]
InChI Key VBHRLSQLJDHSCO-UHFFFAOYSA-NPubChem[1]

Potential Applications

Based on the available information, the applications of this compound appear to be primarily in the realm of chemical analysis and synthesis. It has been used in analytical chemistry for separation by high-performance liquid chromatography (HPLC).[4] This suggests its utility as a chemical standard or in pharmacokinetic studies.[4]

Future Research Directions

The absence of data on the mechanism of action of this compound represents a clear knowledge gap. Future research efforts could be directed towards:

  • Screening for Biological Activity: Initial in vitro screening assays could be performed to identify any potential biological effects on various cell lines or enzyme systems.

  • Target Identification Studies: If biological activity is observed, subsequent studies could focus on identifying the specific molecular targets of this compound.

  • Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies would be necessary to understand the absorption, distribution, metabolism, excretion (ADME), and overall physiological effects of the compound.

Conclusion

References

biological activity of 5,5-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 5,5-Dimethylhexanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available scientific information regarding the . Extensive searches of scientific literature and patent databases have revealed a significant lack of specific data on the biological effects of this particular molecule. Therefore, this guide also includes information on the broader class of branched-chain fatty acids to provide context, with the explicit caution that these findings should not be directly extrapolated to this compound.

Introduction to this compound

This compound is a saturated, branched-chain fatty acid. Its structure is characterized by a six-carbon chain with two methyl groups attached to the fifth carbon. This structure imparts specific physicochemical properties that distinguish it from its linear counterpart, caproic acid, and other isomers of dimethylhexanoic acid.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H16O2--INVALID-LINK--
Molecular Weight 144.21 g/mol --INVALID-LINK--
CAS Number 24499-80-7--INVALID-LINK--
Melting Point 66.5-68 °CECHEMI
Boiling Point 126-129 °C @ 21 TorrECHEMI
Density 0.928 g/cm³--INVALID-LINK--[1]
LogP 2.28740--INVALID-LINK--[1]

Biological Activity of this compound: A Gap in Current Knowledge

Despite its defined chemical structure, there is a notable absence of published research detailing the . Comprehensive searches of prominent scientific databases have not yielded any in vitro or in vivo studies investigating its pharmacological effects, mechanism of action, or potential therapeutic applications.

This lack of data means that no specific signaling pathways, quantitative measures of efficacy (e.g., IC50, EC50), or detailed experimental protocols for biological assessment can be provided for this compound at this time.

Biological Context: The Broader Class of Branched-Chain Fatty Acids

To provide a relevant biological context, this section summarizes the known activities of other branched-chain fatty acids (BCFAs). It is crucial to reiterate that these findings are not directly applicable to this compound, but they offer insights into the potential roles that branched-chain structures can play in biological systems.

BCFAs are found in various natural sources and have been the subject of research for their diverse biological effects.[2][3]

Potential Biological Activities of Branched-Chain Fatty Acids:

  • Anti-inflammatory Effects: Some BCFAs have demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators.[3][4][5] Fatty acids can influence inflammatory processes through various mechanisms, including the alteration of cell membrane composition and interaction with cellular receptors that control inflammatory signaling.[6][7]

  • Anticancer Properties: Certain BCFAs have been investigated for their potential to inhibit the growth of cancer cells.[3][4]

  • Metabolic Regulation: There is emerging evidence that BCFAs may play a role in regulating lipid metabolism and could have implications for metabolic disorders.[2][4]

Table of Related Compounds with Known Biological Activities:

CompoundReported Biological ActivityImportant Caveat
2,5-Dimethylhexanoic acid Suggested to have potential antimicrobial and flavoring properties.[8]Isomer of this compound; biological activity can be highly dependent on the specific substitution pattern.
General Branched-Chain Fatty Acids Exhibit a range of activities including anti-inflammatory, anticancer, and metabolic regulatory effects.[2][3][4]This is a broad class of molecules, and the activity of a specific compound cannot be predicted from general trends.

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data for this compound, the following diagrams are provided as illustrative examples of how a novel fatty acid's biological activity might be investigated.

Disclaimer: The following signaling pathway is a generalized representation of an inflammatory pathway that can be modulated by certain fatty acids. It is not specific to this compound.

Fatty_Acid_Inflammatory_Signaling Generalized Inflammatory Signaling Pathway Potentially Modulated by Fatty Acids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_p50_p65_IkB NF-kB/IkB Complex IKK_complex->NFkB_p50_p65_IkB Phosphorylates IkB NFkB_p50_p65 Active NF-kB NFkB_p50_p65_IkB->NFkB_p50_p65 IkB Degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB_p50_p65->Inflammatory_Genes Translocation Extracellular_Ligand Pro-inflammatory Ligand (e.g., LPS, certain fatty acids) Extracellular_Ligand->TLR4

Caption: A generalized diagram of the TLR4-mediated inflammatory signaling pathway.

The workflow below outlines a typical series of experiments to characterize the biological activity of a novel compound like this compound.

Experimental_Workflow General Experimental Workflow for Characterizing a Novel Compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Target_Binding Target Binding Assays (if target is known) Cytotoxicity->Target_Binding Enzyme_Activity Enzyme Activity Assays Target_Binding->Enzyme_Activity Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Enzyme_Activity->Gene_Expression PK_PD Pharmacokinetics & Pharmacodynamics Gene_Expression->PK_PD Promising In Vitro Results Efficacy_Models Disease Efficacy Models PK_PD->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology Initial_Screening Initial High-Throughput Screening Initial_Screening->Cytotoxicity

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Experimental Protocols: General Methodologies

As there are no specific studies on this compound, detailed experimental protocols for this compound cannot be provided. However, this section outlines general methodologies that would be applicable for investigating the biological activity of a novel fatty acid.

General Protocol for Cell Viability Assay (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for Cytokine Measurement (ELISA):

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with a pro-inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.

Conclusion and Future Directions

This compound represents a molecule with defined chemical properties but an uncharacterized biological profile. The lack of available data presents an opportunity for novel research. Future investigations should focus on initial screening to identify any potential biological activities. Based on the known functions of other branched-chain fatty acids, promising areas of investigation could include its effects on inflammatory pathways, cancer cell proliferation, and metabolic processes. A systematic approach, beginning with in vitro assays and progressing to in vivo models, will be essential to elucidate the biological role, if any, of this compound. Until such studies are conducted and published, any discussion of the remains speculative.

References

An In-Depth Technical Guide to 5,5-Dimethylhexanoic Acid Derivatives: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhexanoic acid and its derivatives represent a class of branched-chain fatty acids with potential applications in medicinal chemistry and drug development. The incorporation of a bulky tert-butyl group at the ω-1 position imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound derivatives, with a focus on amides and esters. While specific biological data for this subclass of compounds is limited in publicly available literature, this document outlines detailed experimental protocols for their synthesis and evaluation, based on established organic chemistry principles. Furthermore, it discusses the broader context of branched-chain fatty acid derivatives as a class of bioactive molecules, providing a foundation for future research and development in this area.

Physicochemical Properties of this compound

This compound serves as the foundational scaffold for the derivatives discussed in this guide. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
CAS Number 24499-80-7
Appearance White solid
Melting Point 35 °C
Boiling Point 227.7 °C at 760 mmHg
Density 0.928 g/cm³
LogP 2.28740
pKa ~4.9 (estimated)

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to amide and ester derivatives can be achieved through standard and reliable organic chemistry methodologies.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the carbonation of a Grignard reagent.

Experimental Protocol:

Materials:

  • 1-Bromo-4,4-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 6 M

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromo-4,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carbonation: Cool the reaction mixture to room temperature. In a separate beaker, crush a sufficient amount of dry ice. Carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

  • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Acidification and Extraction: Slowly add 6 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or recrystallization.

Synthesis of this compound Amides

Amides are readily synthesized from the parent carboxylic acid via activation to an acid chloride followed by reaction with an appropriate amine.

Experimental Protocol:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5,5-dimethylhexanoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or recrystallization.

Synthesis of this compound Esters

Esterification can be achieved through several methods, including Fischer esterification or reaction of the acid chloride with an alcohol.

Experimental Protocol (via Acid Chloride):

Materials:

  • 5,5-Dimethylhexanoyl chloride (prepared as in 2.2)

  • Desired alcohol

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 5,5-dimethylhexanoyl chloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Potential Biological Activities and Structure-Activity Relationships

  • Anticancer Activity: Some branched-chain fatty acids have demonstrated modest anticancer activity. The structural features, such as the position and size of the branching group, can influence their potency.

  • Antimicrobial Activity: Fatty acid amides, in particular, have been explored for their antimicrobial properties. The activity is often dependent on the chain length of the fatty acid and the nature of the amine substituent.

  • Enzyme Inhibition: The carboxylic acid moiety and its derivatives can interact with the active sites of various enzymes. The bulky tert-butyl group of this compound derivatives could play a role in specific binding and inhibition.

Further research is required to elucidate the specific biological targets and mechanisms of action for derivatives of this compound.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the synthesis and evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Lead Optimization start This compound acid_chloride 5,5-Dimethylhexanoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ amides Amide Derivatives acid_chloride->amides R¹R²NH esters Ester Derivatives acid_chloride->esters R³OH screening Primary Screening (e.g., Anticancer, Antimicrobial) amides->screening esters->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response & IC₅₀/MIC Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Fig. 1: Workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound provides a unique and synthetically accessible scaffold for the development of novel derivatives. While the biological activities of its amides and esters are currently underexplored, the established methodologies for their synthesis, as detailed in this guide, pave the way for systematic investigation. The insights from the broader class of branched-chain fatty acids suggest that these compounds may hold therapeutic potential. The provided workflows and experimental protocols offer a robust starting point for researchers to synthesize, characterize, and evaluate these intriguing molecules, potentially leading to the discovery of new drug candidates. Further research is warranted to build a comprehensive understanding of the structure-activity relationships and mechanisms of action for this specific class of compounds.

5,5-Dimethylhexanoic Acid in Metabolic Research: A Landscape of Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid, a branched-chain fatty acid, presents a unique structural motif that suggests potential interactions with key metabolic pathways. While research into its direct metabolic effects remains nascent, its structural similarity to other biologically active fatty acids warrants a thorough investigation into its potential as a modulator of cellular energy homeostasis. This technical guide aims to provide a comprehensive overview of the current understanding—and notable lack thereof—of this compound in metabolic research. Due to the limited direct research on this specific molecule, this guide will draw parallels from structurally related compounds and outline detailed experimental protocols that can be adapted to elucidate its metabolic fate and function.

Current State of Research

As of late 2025, dedicated studies on the metabolic impact of this compound are not available in the public domain. The scientific literature provides information on a structurally related compound, 3-amino-5,5-dimethylhexanoic acid, which has been shown to be a weak competitive inhibitor of carnitine palmitoyltransferase II (CPT-II) with a Ki of 20 mM, while having no effect on CPT-I[1]. This finding suggests that the carbon backbone of this compound might interact with enzymes involved in fatty acid transport and metabolism. However, the absence of the amino group in this compound means its biological activity could be significantly different.

Research on other branched-chain fatty acids indicates their involvement in regulating lipid metabolism, inflammation, and insulin resistance, often through the activation of peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding protein-1c (SREBP-1c)[2]. The metabolism of branched-chain amino acids, which can be converted to branched-chain fatty acids, is also an area of intense research, with implications for metabolic diseases[3][4][5][6]. These studies provide a foundation for hypothesizing the potential metabolic roles of this compound.

Hypothesized Metabolic Pathways and Mechanisms of Action

Given its structure, this compound could potentially influence several key metabolic processes:

  • Fatty Acid Oxidation (FAO): The dimethyl substitution may hinder or alter the process of β-oxidation. It is plausible that this compound could act as a competitive inhibitor of enzymes involved in FAO, particularly those that handle medium to long-chain fatty acids. Its potential interaction with carnitine palmitoyltransferases (CPTs) warrants investigation[1].

  • Cellular Uptake and Activation: Like other fatty acids, this compound would require transport into the cell and subsequent activation to its coenzyme A (CoA) ester by an acyl-CoA synthetase before it can be metabolized[7]. The efficiency of these processes for this branched-chain structure is unknown.

  • Signaling Pathways: Fatty acids can act as signaling molecules, modulating the activity of nuclear receptors like PPARs and influencing pathways such as the AMP-activated protein kinase (AMPK) cascade. It is conceivable that this compound could bind to and modulate these pathways, thereby affecting gene expression related to lipid and glucose metabolism.

Potential Signaling Cascade

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its metabolic effects, based on the known actions of other fatty acids.

Hypothetical_Signaling_Pathway_of_5_5_Dimethylhexanoic_Acid cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 5_5_DMHA_ext This compound transporter Fatty Acid Transporter 5_5_DMHA_ext-> transporter Uptake 5_5_DMHA_int This compound transporter->5_5_DMHA_int Acyl_CoA_Synthetase Acyl-CoA Synthetase 5_5_DMHA_int->Acyl_CoA_Synthetase PPAR_activation PPAR Activation 5_5_DMHA_int->PPAR_activation AMPK_activation AMPK Activation 5_5_DMHA_int->AMPK_activation 5_5_DMHA_CoA 5,5-DMHA-CoA Acyl_CoA_Synthetase->5_5_DMHA_CoA CPT1 CPT-I (Inhibition?) 5_5_DMHA_CoA->CPT1 Gene_Expression Gene Expression (Lipid & Glucose Metabolism) PPAR_activation->Gene_Expression Transcription Factor FAO Fatty Acid Oxidation AMPK_activation->FAO Activation AMPK_activation->Gene_Expression Transcription Factor Co-activation CPT1->FAO Modulation

Caption: Hypothetical signaling pathway of this compound.

Proposed Experimental Protocols

To elucidate the metabolic role of this compound, a series of in vitro experiments are necessary. The following protocols are adapted from established methods for studying fatty acid metabolism and can be specifically applied to investigate this compound.

Protocol 1: Assessment of Cellular Uptake

Objective: To determine the rate and mechanism of this compound uptake into cultured cells (e.g., hepatocytes, myotubes, or adipocytes).

Materials:

  • Radiolabeled [3H]- or [14C]-5,5-dimethylhexanoic acid

  • Cultured cells of interest (e.g., HepG2, C2C12, 3T3-L1)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

  • Inhibitors of fatty acid transport (e.g., phloretin, sulfo-N-succinimidyloleate)

Methodology:

  • Seed cells in multi-well plates and grow to confluence.

  • Prepare a stock solution of radiolabeled this compound complexed to fatty acid-free bovine serum albumin (BSA).

  • Wash cells with warm PBS.

  • Incubate cells with the radiolabeled this compound solution for various time points (e.g., 1, 5, 15, 30 minutes).

  • To determine the mechanism of uptake, pre-incubate a subset of cells with transport inhibitors before adding the radiolabeled substrate.

  • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize radioactivity to total protein content.

Protocol 2: Measurement of Fatty Acid Oxidation

Objective: To quantify the effect of this compound on the rate of mitochondrial fatty acid oxidation.

Materials:

  • [1-14C]-Palmitate or another radiolabeled long-chain fatty acid

  • This compound

  • Cultured cells or isolated mitochondria

  • Sealed incubation flasks with a center well for CO2 trapping

  • Filter paper

  • 1M NaOH

  • 1M Perchloric acid

  • Scintillation fluid and counter

Methodology:

  • Culture cells in multi-well plates or prepare isolated mitochondria.

  • Pre-incubate cells or mitochondria with varying concentrations of this compound.

  • Add [1-14C]-palmitate complexed to BSA to the incubation medium.

  • Seal the flasks and incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Inject 1M NaOH onto the filter paper in the center well to trap CO2.

  • Inject 1M perchloric acid into the medium to stop the reaction and release dissolved 14CO2.

  • Continue incubation for 1 hour to ensure complete trapping of 14CO2.

  • Transfer the filter paper to a scintillation vial and measure the radioactivity.

  • Measure the radioactivity of the acid-soluble metabolites in the medium.

  • Normalize the results to protein concentration.

FAO_Assay_Workflow Start Start Cell_Culture Culture Cells or Isolate Mitochondria Start->Cell_Culture Pre_incubation Pre-incubate with This compound Cell_Culture->Pre_incubation Add_Substrate Add [1-14C]-Palmitate Pre_incubation->Add_Substrate Incubation Incubate in Sealed Flasks Add_Substrate->Incubation Trap_CO2 Trap 14CO2 with NaOH Incubation->Trap_CO2 Stop_Reaction Stop Reaction with Perchloric Acid Trap_CO2->Stop_Reaction Measure_Radioactivity Measure Radioactivity (CO2 and Acid-Soluble Metabolites) Stop_Reaction->Measure_Radioactivity Data_Analysis Normalize to Protein and Analyze Data Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Fatty Acid Oxidation assay.

Protocol 3: Analysis of Acylcarnitine Profiles

Objective: To determine if this compound treatment alters the intracellular acylcarnitine profile, which can indicate disruptions in fatty acid and amino acid metabolism.

Materials:

  • Cultured cells

  • This compound

  • Methanol

  • Internal standards (deuterated acylcarnitines)

  • Tandem mass spectrometer (MS/MS)

Methodology:

  • Treat cultured cells with this compound for a specified duration.

  • Harvest and wash the cells.

  • Extract metabolites using a methanol-based extraction buffer containing internal standards.

  • Analyze the extracted acylcarnitines by flow-injection tandem mass spectrometry.

  • Quantify changes in specific acylcarnitine species relative to control-treated cells.

Data Presentation

The successful execution of the above protocols would yield quantitative data that should be summarized in clear, structured tables for comparative analysis.

Table 1: Effect of this compound on Cellular Uptake of [14C]-Palmitate

Concentration of 5,5-DMHA (µM)[14C]-Palmitate Uptake (pmol/min/mg protein)% of Control
0 (Control)Value100%
1ValueValue
10ValueValue
100ValueValue

Table 2: Effect of this compound on Fatty Acid Oxidation

Concentration of 5,5-DMHA (µM)14CO2 Production (nmol/hr/mg protein)Acid-Soluble Metabolites (nmol/hr/mg protein)
0 (Control)ValueValue
1ValueValue
10ValueValue
100ValueValue

Table 3: Changes in Acylcarnitine Profile Following Treatment with this compound

Acylcarnitine SpeciesFold Change vs. Control (Mean ± SD)p-value
C2 (Acetylcarnitine)ValueValue
C8 (Octanoylcarnitine)ValueValue
C16 (Palmitoylcarnitine)ValueValue
Other significant speciesValueValue

Conclusion and Future Directions

The field of metabolic research is currently lacking data on the specific roles of this compound. Its unique branched-chain structure suggests a potential for novel interactions with metabolic enzymes and signaling pathways. The experimental framework provided in this guide offers a clear path forward for researchers to begin to unravel the metabolic fate and function of this intriguing molecule. Future studies should focus on in vivo experiments to validate in vitro findings and to understand the physiological consequences of this compound administration on whole-body metabolism. Such research could uncover new therapeutic avenues for metabolic diseases.

References

physical properties of 5,5-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5,5-Dimethylhexanoic Acid

This technical guide provides a comprehensive overview of the core , targeting researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of this compound.

Core Physical and Chemical Properties

This compound, a branched-chain carboxylic acid, possesses distinct physical properties that influence its behavior in various chemical and biological systems.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [3]
CAS Number 24499-80-7[1][2][3]
Melting Point 66.5-68 °C
Boiling Point 227.7 °C at 760 mmHg; 126-129 °C at 21 Torr
Density 0.928 g/cm³[1]
Flash Point 102.5 °C[1]
Vapor Pressure 0.0275 mmHg at 25°C[1]
Refractive Index 1.436[1]
LogP (Octanol-Water Partition Coefficient) 2.6[3]
Polar Surface Area (PSA) 37.3 Ų[3]

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory protocols for determining the key .

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[4]

  • Procedure :

    • A small sample of this compound is finely ground using a mortar and pestle.[5]

    • The open end of a capillary tube is dipped into the powdered sample, and the tube is gently tapped to pack the solid to a height of 1-2 cm.[4][6]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is reduced to 1-2°C per minute.[5][6]

    • The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][6]

Boiling Point Determination

The boiling point is determined at a specific pressure, as it varies with external pressure.[7]

  • Apparatus : Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or heating mantle), and a liquid bath (e.g., paraffin oil).[8][9]

  • Procedure :

    • A small amount of this compound is placed in the test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[8]

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[7]

    • Heating is discontinued when a steady stream of bubbles is observed.

    • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]

Density Determination

The density of a substance is its mass per unit volume.

  • Apparatus : Pycnometer (a specific gravity bottle) or a digital density meter, analytical balance, and a temperature-controlled water bath.[10]

  • Procedure (using a pycnometer) :

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

    • The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 25°C) until it reaches thermal equilibrium. The mass is then recorded (m2).

    • The process is repeated with this compound, and the mass is recorded (m3).

    • The density is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Solubility Determination

Solubility is assessed in various solvents to understand the polarity of the compound.

  • Apparatus : Small test tubes, vortex mixer.

  • Solvents : Water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and an organic solvent like diethyl ether.[11]

  • Procedure :

    • Approximately 25 mg of this compound is placed in a test tube.[11]

    • 0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.[11]

    • The compound's solubility is observed and recorded. Solubility in basic solutions (NaOH, NaHCO₃) indicates acidic properties, while solubility in acidic solutions (HCl) suggests basic properties. As a carboxylic acid, this compound is expected to be soluble in aqueous base.

pKa Determination

The pKa is a measure of the acidity of a compound.

  • Apparatus : pH meter, burette, beaker, magnetic stirrer, and a standardized solution of a strong base (e.g., 0.1 M NaOH).[12][13]

  • Procedure :

    • A known mass of this compound is dissolved in a suitable solvent (e.g., an ethanol-water mixture) in a beaker.[2]

    • A pH electrode is immersed in the solution, and the initial pH is recorded.

    • The standardized NaOH solution is added in small increments from the burette, and the pH is recorded after each addition.[14]

    • The data is plotted as pH versus the volume of NaOH added to generate a titration curve.

    • The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found.[13]

    • The pH at the half-equivalence point is equal to the pKa of the acid.[12][14]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.

G cluster_0 Initial Assessment cluster_1 Determination of Physical Constants cluster_2 Solubility & Acidity Characterization cluster_3 Data Compilation & Reporting A Sample Acquisition (this compound) B Purity Analysis (e.g., GC-MS, NMR) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Density Measurement B->E F Solubility Profiling (Aqueous & Organic Solvents) B->F H Consolidate Data into Quantitative Tables C->H D->H E->H G pKa Determination (Potentiometric Titration) F->G Informs solvent choice G->H I Final Technical Report H->I

Caption: Workflow for the Physical Characterization of this compound.

Biological Context: Branched-Chain Fatty Acids

This compound belongs to the class of branched-chain fatty acids (BCFAs). BCFAs are found in various biological systems and are components of bacterial membranes, where they play a role in maintaining membrane fluidity.[15][16] In humans, BCFAs have been detected in various tissues and fluids and are being investigated for their potential roles in metabolic pathways, immune modulation, and as anti-inflammatory agents.[1][15][17] Further research into the specific biological activities of this compound may reveal its potential in drug development and other biomedical applications.

References

An In-depth Technical Guide to the Structural Analogs of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhexanoic acid, a branched-chain fatty acid, presents a unique structural motif characterized by a gem-dimethyl group on the penultimate carbon of a six-carbon chain. This feature imparts distinct physicochemical properties that influence its biological activity and that of its structural analogs. This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and structure-activity relationships of structural analogs of this compound. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds. While direct research on a wide array of this compound analogs is limited, this guide synthesizes information from studies on related branched-chain fatty acids and other carboxylic acid derivatives to provide insights into their potential applications, particularly in oncology and inflammatory diseases.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities. The position and nature of the branching can significantly impact their metabolic fate and interaction with cellular targets. The tert-butyl moiety present in this compound offers a lipophilic and sterically hindered region that can influence receptor binding and enzyme interactions. This guide will explore the core structure of this compound and its analogs, focusing on synthetic strategies, potential therapeutic applications, and the underlying molecular mechanisms.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. A common strategy involves the use of a Grignard reagent derived from a suitable halogenated precursor.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound analogs, starting from a commercially available haloalkane.

Synthesis_Workflow Start 4,4-dimethyl-1-halopentane Grignard Grignard Reagent Formation (Mg, Ether) Start->Grignard Carboxylation Carboxylation (CO2, then H3O+) Grignard->Carboxylation Product This compound Carboxylation->Product Analogs Analog Synthesis (Further Derivatization) Product->Analogs

A generalized synthetic workflow for this compound and its analogs.
Experimental Protocol: Synthesis of this compound

Materials:

  • 4,4-dimethyl-1-bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for Grignard reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small amount of 4,4-dimethyl-1-bromopentane is added to initiate the reaction. Once the reaction starts, the remaining 4,4-dimethyl-1-bromopentane, dissolved in anhydrous ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: The Grignard reagent is cooled in an ice bath and then slowly poured over an excess of crushed dry ice with vigorous stirring. The reaction mixture is allowed to warm to room temperature as the excess CO2 sublimes.

  • Workup: The resulting magnesium salt is hydrolyzed by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or chromatography.

Structural Analogs and Potential Pharmacological Activities

The structural framework of this compound can be modified at several positions to generate a library of analogs with potentially diverse pharmacological activities. Key modifications include alterations to the carboxylic acid head group, changes in the alkyl chain length, and substitutions on the carbon backbone.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a critical pharmacophore that can be involved in hydrogen bonding or salt bridge interactions with biological targets. Its esterification generally leads to a loss of biological activity in many classes of compounds.

Modification Potential Impact on Activity Example Analog
EsterificationReduced polarity, potential prodrugMethyl 5,5-dimethylhexanoate
AmidationIncreased stability, altered H-bonding5,5-Dimethylhexanamide
Replacement with bioisosteres (e.g., tetrazole)Maintained acidity, improved metabolic stability5-(4,4-dimethylpentyl)-1H-tetrazole
Chain Length Variation

Altering the length of the alkyl chain can influence lipophilicity and how the molecule fits into binding pockets.

Chain Length Example Analog Potential Biological Relevance
Shorter (e.g., C5)4,4-Dimethylpentanoic acidShort-chain fatty acid receptor modulation
Longer (e.g., C7)6,6-Dimethylheptanoic acidAltered membrane interactions
Backbone Substitution

Introducing substituents on the carbon chain can create chiral centers and provide additional points of interaction with biological targets.

Substitution Example Analog Potential Biological Activity
Hydroxylation2-Hydroxy-5,5-dimethylhexanoic acidAnti-inflammatory, antioxidant
Halogenation2-Bromo-5,5-dimethylhexanoic acidSynthetic intermediate, potential enzyme inhibitor
Alkylation2-Methyl-5,5-dimethylhexanoic acidAltered steric hindrance and lipophilicity

Potential Therapeutic Applications and Signaling Pathways

While specific studies on this compound analogs are not abundant, the broader class of branched-chain and short-chain fatty acids has shown promise in several therapeutic areas.

Anticancer Activity

Some branched-chain fatty acids have demonstrated antiproliferative effects on cancer cells. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways. For instance, some substituted pentanoic acids have been shown to induce apoptosis in leukemia cell lines.[1][2]

Anticancer_Pathway Analog This compound Analog Cell Cancer Cell Analog->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A putative signaling pathway for the anticancer activity of fatty acid analogs.
Anti-inflammatory Activity

Short-chain fatty acids are known to modulate inflammatory responses, primarily through the activation of G-protein coupled receptors (GPCRs) such as GPR41 and GPR43 (also known as FFA3 and FFA2, respectively).[3][4][5] The binding of these fatty acids to their receptors on immune cells can lead to the downregulation of pro-inflammatory cytokines.

Anti_inflammatory_Pathway SCFA_Analog SCFA Analog GPCR GPR41/GPR43 SCFA_Analog->GPCR Binds to Immune_Cell Immune Cell Signaling Intracellular Signaling Cascade Immune_Cell->Signaling Activates Cytokines Decreased Pro-inflammatory Cytokine Production Signaling->Cytokines

A simplified signaling pathway for the anti-inflammatory effects of short-chain fatty acid analogs.

Conclusion

The structural analogs of this compound represent a promising, yet underexplored, class of compounds with potential therapeutic applications in oncology and inflammatory diseases. The synthetic accessibility of these molecules, coupled with the known biological activities of related branched-chain and short-chain fatty acids, provides a strong rationale for their further investigation. This guide has provided a foundational overview of the synthesis, potential pharmacological activities, and underlying signaling pathways related to this class of compounds. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to fully elucidate their therapeutic potential.

References

Navigating the Solubility Landscape of 5,5-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5-Dimethylhexanoic acid. Due to a lack of readily available quantitative solubility data in public databases, this document focuses on a qualitative assessment based on the compound's molecular structure and established principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents, a critical parameter for applications in drug development, formulation, and chemical synthesis.

Core Concepts: Understanding the Solubility of a Branched-Chain Carboxylic Acid

This compound is an eight-carbon carboxylic acid. Its solubility is primarily governed by the interplay between the polar carboxylic acid head and the nonpolar hydrocarbon tail. The presence of dimethyl branching on the carbon chain can also influence its physical properties, potentially altering its solubility profile compared to its straight-chain isomer, caprylic acid.

Qualitative Solubility Profile

The following table provides a predicted qualitative solubility for this compound in a range of common laboratory solvents. This assessment is based on the "like dissolves like" principle and the known solubility patterns of other medium-chain carboxylic acids. Carboxylic acids with fewer than five carbon atoms are generally soluble in water, while those with more become increasingly insoluble.[1][2] They tend to be soluble in less polar organic solvents.[3]

SolventSolvent TypePredicted SolubilityRationale
Water Polar, ProticSparingly Soluble to InsolubleThe C8 hydrocarbon chain significantly reduces its affinity for water, despite the presence of the polar carboxyl group.
Methanol Polar, ProticSolubleThe alcohol can hydrogen bond with the carboxylic acid, and the methyl group is small enough to not significantly hinder solvation.
Ethanol Polar, ProticSolubleSimilar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
Acetone Polar, AproticSolubleThe polar carbonyl group of acetone can interact with the carboxylic acid, and its overall polarity is suitable for dissolving medium-chain carboxylic acids.
Diethyl Ether NonpolarSolubleThe nonpolar character of the ether and the hydrocarbon tail of the acid favor miscibility.
Hexane NonpolarSolubleAs a nonpolar hydrocarbon, hexane is expected to be a good solvent for the nonpolar portion of this compound.
5% Aqueous Sodium Hydroxide Basic SolutionSolubleThe carboxylic acid will be deprotonated by the strong base to form the highly polar and water-soluble sodium 5,5-dimethylhexanoate salt.[1][4]
5% Aqueous Sodium Bicarbonate Weakly Basic SolutionSolubleAs a carboxylic acid, it is generally acidic enough to react with sodium bicarbonate, forming the soluble carboxylate salt and carbon dioxide gas.[4]

Experimental Determination of Solubility: Detailed Protocols

For precise and quantitative solubility data, experimental determination is essential. The following are detailed protocols for two common and reliable methods: the Shake-Flask Method and a High-Performance Liquid Chromatography (HPLC)-based method.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical method for quantification (e.g., titration, UV-Vis spectroscopy, or HPLC)

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath on an orbital shaker. A temperature of 25 °C is standard, but other temperatures can be used depending on the research needs.

  • Shake the mixture for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.

  • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a pipette. It is critical not to disturb the solid at the bottom.

  • Immediately filter the sample through a syringe filter that is compatible with the solvent and does not adsorb the analyte. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method.

  • The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

HPLC-Based Method for Solubility Determination

This method is highly sensitive and accurate for quantifying the concentration of the dissolved compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18 reverse-phase column)

  • Mobile phase solvents

  • Standard solutions of this compound of known concentrations

  • Saturated solution of this compound prepared as described in the Shake-Flask Method (steps 1-8).

Procedure:

  • Develop an HPLC Method: Establish an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the solvent of interest or a miscible solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

  • Analyze the Saturated Solution:

    • Take the filtered supernatant from the Shake-Flask method.

    • If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate Solubility:

    • Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the Shake-Flask and HPLC methods.

Solubility_Determination_Workflow cluster_Preparation Sample Preparation cluster_Analysis Quantification Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h at constant T) Add_Excess->Equilibrate Settle Allow solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Quantify Quantify concentration of dissolved acid Filter->Quantify e.g., HPLC, Titration End End: Solubility Value Quantify->End

Caption: Workflow for the experimental determination of solubility.

References

Spectroscopic Data of 5,5-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,5-dimethylhexanoic acid, a key organic compound with applications in various research and development sectors. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C8H16O2, Molar Mass: 144.21 g/mol ). This data has been generated based on established principles of spectroscopic theory and computational prediction tools.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~2.35Triplet2H-CH₂-COOH
~1.65Quintet2H-CH₂-CH₂-COOH
~1.30Triplet2H-C(CH₃)₂-CH₂-
~0.90Singlet9H-C(CH₃)₃
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm)Carbon TypeAssignment
~180Quaternary-COOH
~43Methylene-CH₂-C(CH₃)₃
~36Methylene-CH₂-COOH
~30Quaternary-C(CH₃)₃
~29Methyl-C(CH₃)₃
~22Methylene-CH₂-CH₂-COOH
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2960-2870StrongC-H stretchAlkane
~1710StrongC=O stretchCarboxylic Acid
~1470MediumC-H bendAlkane
~1370MediumC-H bendAlkane (gem-dimethyl)
~1280MediumC-O stretchCarboxylic Acid
~930Broad, MediumO-H bendCarboxylic Acid
MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z RatioRelative Intensity (%)Proposed Fragment
144Low[M]⁺ (Molecular Ion)
129Medium[M - CH₃]⁺
87High[M - C₄H₉]⁺ (Loss of tert-butyl group)
74HighMcLafferty Rearrangement Product
57Very High[C₄H₉]⁺ (tert-butyl cation)
45Medium[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (for a liquid sample):

    • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the spectrometer.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

    • Identify the molecular ion peak to determine the molecular weight of the compound.[2][3]

    • Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for carboxylic acids include alpha-cleavage and McLafferty rearrangement.[4][5][6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Spectroscopy Functional_Groups Functional Groups (e.g., -COOH, -CH₃) IR->Functional_Groups Identifies NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Atom Connectivity (C-H, C-C skeleton) NMR->Connectivity Determines MS Mass Spectrometry Molecular_Formula Molecular Weight & Elemental Formula MS->Molecular_Formula Provides Structure This compound Structure Elucidation Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Logical flow from spectroscopic techniques to structural elucidation.

References

discovery and history of 5,5-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid: Discovery, Synthesis, and Potential Biological Activity

Introduction

This compound, also known as neo-octanoic acid, is a branched-chain fatty acid characterized by a hexanoic acid backbone with two methyl groups at the C5 position. This structure, particularly the sterically hindering tert-butyl group at the terminus of the aliphatic chain, imparts unique physicochemical properties that make it a subject of interest in organic synthesis and potentially in pharmacology. This guide provides a comprehensive overview of the current knowledge regarding its history, synthesis, and potential biological relevance, tailored for researchers and professionals in drug development.

History and Discovery

Synthesis of this compound

Several synthetic routes to this compound are conceivable. One plausible and efficient method involves the carbonation of a Grignard reagent derived from a neopentyl-type halide. An alternative, multi-step approach beginning with 4,4-dimethylpentanoic acid has also been proposed[7]. Below is a detailed experimental protocol for the Grignard-based synthesis, followed by a workflow diagram.

Experimental Protocol: Synthesis via Grignard Carbonation

This protocol describes the synthesis of this compound from 1-chloro-4,4-dimethylpentane.

Step 1: Preparation of 4,4-Dimethylpentylmagnesium Chloride (Grignard Reagent)

  • Materials:

    • Magnesium turnings (1.2 equivalents)

    • 1-Chloro-4,4-dimethylpentane (1.0 equivalent)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (catalytic amount)

  • Procedure:

    • A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine.

    • The flask is gently warmed under a stream of dry nitrogen to remove any residual moisture.

    • A solution of 1-chloro-4,4-dimethylpentane in anhydrous diethyl ether is prepared and added to the dropping funnel.

    • A small portion of the halide solution is added to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and the onset of gentle reflux. If the reaction does not start, gentle warming may be applied.

    • The remainder of the 1-chloro-4,4-dimethylpentane solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carbonation and Workup

  • Materials:

    • Dry ice (solid carbon dioxide, large excess)

    • Hydrochloric acid (e.g., 6 M)

    • Diethyl ether

  • Procedure:

    • The Grignard reagent solution is cooled in an ice bath.

    • The solution is then slowly poured onto a large excess of crushed dry ice in a separate flask with vigorous stirring. The use of a large excess of dry ice helps to minimize the formation of ketone byproducts.

    • The mixture is allowed to warm to room temperature, and the excess carbon dioxide is allowed to sublime.

    • The resulting magnesium carboxylate salt is hydrolyzed by the slow addition of 6 M hydrochloric acid until the solution is acidic and all solids have dissolved.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • The crude product can be purified by distillation or recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Formation cluster_reaction2 Step 2: Carbonation & Workup 1_Chloro_4_4_dimethylpentane 1-Chloro-4,4-dimethylpentane Grignard_Reagent 4,4-Dimethylpentylmagnesium Chloride 1_Chloro_4_4_dimethylpentane->Grignard_Reagent + Mg (Anhydrous Ether) Magnesium Magnesium Turnings Magnesium->Grignard_Reagent CO2 Carbon Dioxide (Dry Ice) Carboxylate_Salt Magnesium Carboxylate Salt CO2->Carboxylate_Salt Grignard_Reagent->Carboxylate_Salt + CO2 Final_Product This compound Carboxylate_Salt->Final_Product + H3O+ (Workup)

Synthetic pathway for this compound via Grignard carbonation.

Physicochemical and Quantitative Data

The known properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 24499-80-7PubChem[8]
Molecular Formula C₈H₁₆O₂PubChem[8]
Molecular Weight 144.21 g/mol PubChem[8]
Appearance Solid-
Melting Point 35 °CBiosynth[9]
Boiling Point Data not available-
Density Data not available-
XLogP3 2.6PubChem[8]

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of this compound are limited. However, research on structurally related compounds provides insights into its potential pharmacological relevance.

Inhibition of Carnitine Acyltransferases

A study on 3-amino-5,5-dimethylhexanoic acid, a close structural analog, revealed its activity as an inhibitor of carnitine acyltransferases, particularly carnitine acetyltransferase (CAT)[10]. Carnitine acyltransferases are crucial enzymes in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation[7][11][12].

The carnitine shuttle system involves two key enzymes: carnitine palmitoyltransferase I (CPT-I) located on the outer mitochondrial membrane, and carnitine palmitoyltransferase II (CPT-II) on the inner mitochondrial membrane[12][13]. CPT-I catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines, which are then transported across the inner membrane by carnitine-acylcarnitine translocase (CACT)[13][14]. CPT-II then converts the acylcarnitines back to acyl-CoAs within the mitochondrial matrix, where they enter the β-oxidation pathway[13][14].

Inhibition of this pathway, as demonstrated by the amino derivative of this compound, can modulate cellular energy metabolism[7][10]. The study found that racemic 3-amino-5,5-dimethylhexanoic acid was a weak competitive inhibitor of CPT-2[10]. The R-(-)-enantiomer was a more potent inhibitor of CAT than the S-(+)-enantiomer, with Kᵢ values of 1.9 mM and 9.2 mM, respectively[10].

CPT_Inhibition cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Fatty Acyl-CoA CPT1 CPT-I LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine_ims Acylcarnitine CPT1->Acylcarnitine_ims CoA-SH CACT CACT Acylcarnitine_ims->CACT Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT-II Acylcarnitine_matrix->CPT2 CoA_matrix CoA-SH CoA_matrix->CPT2 LCFA_CoA_matrix Long-Chain Fatty Acyl-CoA CPT2->LCFA_CoA_matrix Carnitine Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation Inhibitor 3-Amino-5,5-dimethylhexanoic Acid (Analog) Inhibitor->CPT2 Inhibits

Inhibition of the Carnitine Palmitoyltransferase (CPT) system by an analog of this compound.
Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

This compound is a medium-chain fatty acid. Various fatty acids and their derivatives are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism[2][8][15][16][17]. PPARα, highly expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, is a key regulator of lipid homeostasis[8][14][15][18].

Activation of PPARα by fatty acid ligands leads to its heterodimerization with the retinoid X receptor (RXR)[14]. This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes[8][14]. This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride metabolism[2][8][18]. While direct evidence is lacking for this compound, its structural characteristics suggest it could potentially act as a PPARα modulator.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcid This compound (Potential Ligand) PPARa_cyto PPARα FattyAcid->PPARa_cyto Binds & Activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR_complex RXR_cyto RXR RXR_cyto->PPARa_RXR_complex PPRE PPRE (DNA) PPARa_RXR_complex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACO) PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Transcription Proteins Lipid Metabolism Proteins mRNA->Proteins Translation

Potential activation of the PPARα signaling pathway by this compound.

Conclusion

This compound is a structurally distinct branched-chain fatty acid with a history rooted in the foundational era of modern organic chemistry. While detailed historical records of its initial discovery are sparse, plausible synthetic routes can be designed based on established organic reactions. The primary area of potential biological interest stems from the activity of its close structural analogs, which suggest a role in modulating cellular energy metabolism through the inhibition of carnitine acyltransferases. Furthermore, its classification as a medium-chain fatty acid points towards a potential interaction with PPARs. Further research is required to elucidate the specific biological activities of this compound, validate its efficacy as a modulator of these pathways, and explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5,5-dimethylhexanoic acid is presented below.[1]

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
IUPAC Name This compound
CAS Number 24499-80-7
Appearance Solid
SMILES CC(C)(C)CCCC(=O)O
InChI Key VBHRLSQLJDHSCO-UHFFFAOYSA-N

Synthesis of this compound

A plausible synthetic route for this compound involves the carbonation of a Grignard reagent derived from 1-bromo-4,4-dimethylpentane. This method is analogous to the synthesis of structurally similar carboxylic acids.

Experimental Protocol: Grignard Reaction and Carbonation

This protocol details the synthesis of this compound from 1-bromo-4,4-dimethylpentane.

Materials:

  • 1-bromo-4,4-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 6 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of 1-bromo-4,4-dimethylpentane in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. Gentle warming may be necessary.

    • Once initiated, add the remaining 1-bromo-4,4-dimethylpentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate beaker, crush a sufficient quantity of dry ice.

    • Slowly and cautiously pour the Grignard reagent solution onto the crushed dry ice with gentle swirling. A vigorous reaction will occur.

  • Acidic Workup and Extraction:

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

    • Slowly add 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts. The mixture should separate into two layers.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2][3][4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][5]

  • Isolation:

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carbonation Carbonation & Workup 1_bromo_4_4_dimethylpentane 1-bromo-4,4-dimethylpentane Grignard_Reaction Grignard Reaction (Anhydrous Ether) 1_bromo_4_4_dimethylpentane->Grignard_Reaction Mg Magnesium Mg->Grignard_Reaction Grignard_Reagent 4,4-dimethylpentyl- magnesium bromide Grignard_Reaction->Grignard_Reagent Carbonation Carbonation Grignard_Reagent->Carbonation Dry_Ice Dry Ice (CO2) Dry_Ice->Carbonation Acid_Workup Acidic Workup (HCl) Carbonation->Acid_Workup Extraction Extraction & Washing Acid_Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Final_Product This compound (Crude) Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification Protocols

The crude product can be purified using standard techniques for carboxylic acids, such as acid-base extraction followed by crystallization.

Experimental Protocol: Acid-Base Extraction[2][3][4][5][6]

This method separates the acidic product from any neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (or dilute sodium hydroxide)

  • Hydrochloric acid (6 M)

  • Separatory funnel

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel and add saturated sodium bicarbonate solution.

  • Shake the funnel vigorously, venting frequently to release pressure from CO₂ evolution.

  • Allow the layers to separate and collect the aqueous (bottom) layer, which now contains the sodium salt of this compound.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly acidify the aqueous solution with 6 M HCl until the solution is acidic (test with pH paper) to precipitate the purified carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Experimental Protocol: Recrystallization[7][8][9]

This protocol purifies the solid carboxylic acid based on its differential solubility in a hot versus cold solvent.

Materials:

  • Crude or partially purified this compound

  • Appropriate solvent (e.g., water, or a mixed solvent system like toluene/petroleum ether)

  • Erlenmeyer flask, hot plate, and filtration apparatus

Procedure:

  • In an Erlenmeyer flask, add the solid this compound.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for purity analysis.[6]

ParameterCondition
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility)
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts can be predicted based on the structure.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation: In electron ionization (EI) mass spectrometry, carboxylic acids often show characteristic fragmentation patterns, including the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[7] The fragmentation will also be influenced by the alkyl chain.[8][9][10]

Biological Activity Assessment

As of the latest literature search, no specific biological activity or signaling pathway has been reported for this compound. The following protocols are provided as general methods for the initial screening of this compound for potential cytotoxic and anti-inflammatory effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[15][16][17][18][19]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., a cancer cell line or a normal cell line)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Treatment Treat with this compound (various concentrations) Incubation_1->Treatment Incubation_2 Incubate (24-72h) Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate (2-4h) MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability Absorbance_Reading->Data_Analysis

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Experimental Protocol: In Vitro Anti-inflammatory Assay[20][21][22][23][24]

This can be assessed by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells, such as macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits (for cytokines like TNF-α and IL-6)

Procedure:

  • Seed macrophage cells in a culture plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

  • Incubate for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Determine the concentration-dependent inhibitory effect of this compound on the production of these inflammatory mediators.

Signaling Pathway Analysis

Should this compound exhibit significant biological activity, further studies would be required to elucidate the underlying molecular mechanisms and signaling pathways.[11][12][13][14] This could involve techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., NF-κB, MAPKs), reporter gene assays, and transcriptomic analysis.

References

Application Notes and Protocols for the Analytical Determination of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 5,5-Dimethylhexanoic acid in various matrices. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed for the separation of short-chain fatty acids.

Application Note

Reverse-phase HPLC with UV detection is a straightforward and robust method for the quantification of this compound. The method relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. To ensure the carboxylic acid is in its protonated form for optimal retention and peak shape, the mobile phase is acidified.[1] For mass spectrometry-compatible applications, formic acid is a suitable alternative to phosphoric acid.[2][3]

Experimental Protocol

Sample Preparation (from Biological Fluids):

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of sample (e.g., plasma, microbial supernatant), add an appropriate internal standard (e.g., a structurally similar fatty acid not present in the sample).[4][5]

    • Acidify the sample with a small volume of dilute acid (e.g., HCl) to a pH below the pKa of this compound (~4.8).

    • Add 1 mL of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or anion exchange cartridge) according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with an appropriate solvent.

    • Evaporate the eluent and reconstitute the residue in the mobile phase.[6]

HPLC Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Sodium Dihydrogen Phosphate in water (pH adjusted to 2.5 with phosphoric acid) in a gradient or isocratic elution. For LC-MS, 0.1% formic acid in water and acetonitrile can be used.[1][4][5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 210 nm
Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics for the HPLC analysis of short-chain fatty acids. These values can be used as a benchmark for method validation.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction or Solid-Phase Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility.

Application Note

The analysis of carboxylic acids by GC-MS necessitates derivatization to convert the polar carboxyl group into a more volatile and thermally stable ester.[7] Trimethylsilyl (TMS) derivatization using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[7][8] For complex biological samples, a two-step derivatization involving methoxyamination followed by silylation can provide cleaner chromatograms and more reproducible results.

Experimental Protocol

Sample Preparation and Derivatization:

  • Hydrolysis and Extraction (from Biological Samples):

    • For total fatty acid analysis, a hydrolysis step (e.g., with acetyl chloride in methanol) is required to release this compound from esters.[2]

    • Perform a liquid-liquid extraction as described for the HPLC method.

  • Derivatization (as Trimethylsilyl Ester):

    • Evaporate the extracted sample to complete dryness under a stream of nitrogen. Moisture can interfere with the derivatization reaction.[8]

    • Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane), to the dried extract.[8]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or similar
MS System Agilent 5977B or similar
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Quantitative Data Summary (Representative)
ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 10 - 100 pg on column
Limit of Quantification (LOQ) 50 - 500 pg on column
Precision (%RSD) < 10%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization TMS Derivatization Drying->Derivatization Injection GC-MS Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of organic molecules. Both ¹H and ¹³C NMR can provide valuable information about this compound.

Application Note

¹H NMR spectroscopy can be used to identify and quantify this compound based on the chemical shifts and integration of its proton signals. The characteristic signals include those from the methyl groups, methylene groups, and the carboxylic acid proton. ¹³C NMR provides information about the carbon skeleton of the molecule. For quantitative analysis (qNMR), a certified internal standard with a known concentration is required.

Experimental Protocol

Sample Preparation:

  • Dissolve a known amount of the sample containing this compound in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Add a known amount of an internal standard (e.g., maleic acid, TSP) for quantification.

  • Transfer the solution to an NMR tube.

NMR Parameters (¹H NMR):

ParameterValue
Spectrometer 400 MHz or higher
Solvent CDCl₃ or D₂O
Pulse Program Standard 1D proton
Number of Scans 16 or more for good signal-to-noise
Relaxation Delay (d1) 5 x T₁ (longest relaxation time) for accurate integration in qNMR
Expected Chemical Shifts (¹H and ¹³C)

The following table provides estimated chemical shifts for this compound based on the known shifts for hexanoic acid.[3][9][10]

Atom PositionEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
C1 (-COOH)10-12 (broad singlet)~180
C2 (-CH₂-)~2.3 (triplet)~34
C3 (-CH₂-)~1.6 (quintet)~24
C4 (-CH₂-)~1.5 (multiplet)~38
C5 (-C(CH₃)₂)-~30
C6 (-C(CH₃)₂)~0.9 (singlet, 9H)~29

Logical Relationship Diagram

NMR_Logic Molecule This compound Structure H_NMR ¹H NMR Spectrum Molecule->H_NMR C_NMR ¹³C NMR Spectrum Molecule->C_NMR Chem_Shifts Chemical Shifts H_NMR->Chem_Shifts Integration Signal Integration H_NMR->Integration Splitting Splitting Patterns H_NMR->Splitting C_NMR->Chem_Shifts Structural_Info Structural Information Chem_Shifts->Structural_Info Quantification Quantitative Information Integration->Quantification Splitting->Structural_Info

Caption: Logical relationships in NMR analysis of this compound.

Role in Signaling Pathways

Branched-chain fatty acids, such as this compound, are structurally related to metabolites of branched-chain amino acids (BCAAs) and can influence cellular signaling.

Application Note

The metabolism of BCAAs (leucine, isoleucine, and valine) is interconnected with fatty acid synthesis and can impact key cellular signaling pathways, including the mTOR pathway, which is a central regulator of cell growth and metabolism.[11][12] In some bacteria, the precursors for branched-chain fatty acid synthesis are also involved in the production of diffusible signal factors (DSF), which regulate virulence and biofilm formation.[13]

Signaling Pathway Diagram

Signaling_Pathway BCAA Branched-Chain Amino Acids (e.g., Leucine) BCFA_precursors Branched-Chain Keto Acids BCAA->BCFA_precursors mTOR mTOR Signaling Pathway BCAA->mTOR BCFA Branched-Chain Fatty Acids (e.g., this compound) BCFA_precursors->BCFA DSF Diffusible Signal Factors (in bacteria) BCFA_precursors->DSF Cell_Growth Cell Growth & Protein Synthesis mTOR->Cell_Growth Virulence Virulence & Biofilm Formation DSF->Virulence

Caption: Simplified overview of signaling pathways related to branched-chain fatty acids.

References

Lack of Available Data for 5,5-Dimethylhexanoic Acid in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant lack of information regarding the application of 5,5-Dimethylhexanoic acid in cell culture experiments. Despite extensive searches for its biological activity, potential as a Fatty Acid Synthase (FASN) inhibitor, or its impact on signaling pathways such as the mTOR pathway, no specific studies or quantitative data were identified.

The available information is limited to the chemical's basic properties, as found in chemical databases. There is no evidence in the current scientific literature to suggest that this compound has been investigated for its effects on cell proliferation, signaling, or metabolism in a cell culture context. Information is available for structurally related but distinct molecules, such as other dimethylated hexanoic acid isomers and the anti-cancer agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA), but these data cannot be extrapolated to this compound.

Due to this absence of published research, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or signaling pathway diagrams for this compound.

Alternative Compound Suggestion:

Given the interest in fatty acid metabolism and its role in cell culture, we propose to generate the requested detailed content for a well-characterized Fatty Acid Synthase (FASN) inhibitor . FASN is a key enzyme in fatty acid biosynthesis and a target of interest in various research fields, including cancer biology.

We can provide comprehensive Application Notes and Protocols for a widely studied FASN inhibitor such as Orlistat or C75 . For these compounds, there is a substantial body of scientific literature detailing their use in cell culture, including:

  • Quantitative data on their effects on cell viability (IC50 values), enzyme inhibition, and downstream cellular responses.

  • Detailed experimental protocols for assays such as cell viability assays, western blotting for signaling pathway analysis, and lipid metabolism studies.

  • Established mechanisms of action and diagrams of the signaling pathways they modulate, including the mTOR pathway.

Would you be interested in proceeding with a detailed report on a well-studied FASN inhibitor like Orlistat or C75 instead? This would allow for the creation of the in-depth, data-rich resource you originally requested, focused on a compound with a proven track record in cell culture research.

Application Notes and Protocols for the Purification of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid is a branched-chain carboxylic acid with potential applications in various fields, including as a building block in organic synthesis and for the development of new pharmaceutical agents. The purity of this compound is critical for its intended use, as impurities can lead to undesirable side reactions, incorrect biological data, and issues with product stability. This document provides detailed protocols for the purification of this compound, focusing on recrystallization as a primary method for solid-phase purification. Additionally, alternative methods such as liquid-liquid extraction and column chromatography are discussed.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate purification strategy.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Melting Point 66.5-68 °C
Boiling Point Not specified
Density 0.928 g/cm³
Appearance Solid

Purification Methods

The selection of a suitable purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. For this compound, a solid at room temperature, recrystallization is a highly effective technique.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system. The general principle involves dissolving the impure compound in a hot solvent and then allowing the solution to cool, which leads to the formation of pure crystals as the solubility decreases. The impurities remain in the solvent. For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, toluene, or mixtures such as ethanol/water.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Liquid-Liquid Extraction

For the removal of neutral or basic impurities, liquid-liquid extraction can be employed. This method takes advantage of the acidic nature of the carboxylic acid. The impure compound is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylate and precipitate the pure carboxylic acid, which can be recovered by filtration or extraction into a fresh organic solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For carboxylic acids, both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be used. In normal-phase chromatography, a non-polar eluent is typically used, and polar compounds are retained more strongly on the polar stationary phase. For reversed-phase chromatography, a polar mobile phase is used with a non-polar stationary phase, and non-polar compounds are more strongly retained. High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification.[2]

Experimental Protocols

Protocol for Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility tests. A mixture of ethanol and water is often a good starting point for the recrystallization of moderately polar organic acids.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the solid when hot but not at room temperature. If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system can be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of the compound.

  • Purity Analysis: Determine the melting point of the purified crystals and compare it to the literature value. Purity can be further assessed by techniques such as HPLC.

Protocol for Purity Analysis by HPLC

A reverse-phase HPLC method can be used to determine the purity of this compound.[2]

Instrumentation and Conditions:

  • Column: Newcrom R1 or equivalent C18 column

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[2][3]

  • Detection: UV detector (wavelength to be determined based on the chromophore of the compound and any impurities) or Mass Spectrometer (MS).

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: Typically 10 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the purified this compound in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time of this compound and to identify and quantify any impurities.

Data Presentation

The effectiveness of the purification process can be evaluated by comparing the purity of the material before and after the procedure and by calculating the recovery yield. Table 2 provides an example of how to present such data.

Table 2: Example of Purification Data for this compound by Recrystallization

ParameterBefore PurificationAfter Purification
Appearance Off-white solidWhite crystalline solid
Purity (by HPLC) 95.2%99.8%
Melting Point 64-67 °C67-68 °C
Initial Mass 5.0 g-
Final Mass -4.2 g
Recovery Yield -84%

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Workflow for Recrystallization

The following diagram illustrates the general workflow for the purification of a solid compound by recrystallization.

G Purification of this compound by Recrystallization cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation & Analysis A Crude Solid B Select Solvent A->B C Dissolve in Hot Solvent B->C D Hot Filtration (if necessary) C->D Insoluble impurities E Cool to Room Temperature C->E No insoluble impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Analyze Purity (MP, HPLC) I->J

Caption: Workflow for the purification of a solid by recrystallization.

Logic for Solvent Selection in Recrystallization

The choice of an appropriate solvent is crucial for successful recrystallization. The following diagram outlines the decision-making process for selecting a suitable solvent.

G Solvent Selection Logic for Recrystallization A Start: Test a potential solvent B Is the compound soluble at room temperature? A->B C Unsuitable Solvent: Too soluble B->C Yes D Is the compound soluble in hot solvent? B->D No I Consider a mixed solvent system C->I E Unsuitable Solvent: Insoluble D->E No F Does the compound crystallize upon cooling? D->F Yes E->I G Suitable Solvent F->G Yes H Unsuitable Solvent: Poor recovery F->H No

Caption: Decision tree for selecting a recrystallization solvent.

References

Application Note: HPLC Analysis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid is a branched-chain fatty acid that may have applications in various fields, including pharmaceuticals and material science. Accurate and reliable quantification of this compound is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of non-volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The method is suitable for the quantitative determination of this compound in various sample matrices, including biological fluids, with appropriate sample preparation.

Principle of the Method

This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[1] Detection is achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength, typically around 210 nm.[2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Data Presentation

The following tables summarize the hypothetical quantitative data for the HPLC analysis of this compound. This data is provided as an example of expected method performance and should be validated experimentally.

Table 1: Chromatographic Parameters and Performance

ParameterValue
Retention Time (t R )Approximately 7.8 min
Tailing Factor1.1
Theoretical Plates> 5000

Table 2: Method Validation Summary

ParameterHypothetical Result
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA) or Perchloric acid (for plasma sample preparation)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[3] The exact ratio may require optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 1.5, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below is a general procedure for plasma samples.

  • Protein Precipitation: To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile or 10% trichloroacetic acid.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: The sample is now ready for injection into the HPLC system.

Data Analysis
  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Calculations: Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Concentration Calculation Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Use of 5,5-Dimethylhexanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of fatty acids and other acidic compounds by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results.[1] An internal standard helps to correct for the variability inherent in sample preparation and instrument analysis. 5,5-Dimethylhexanoic acid is a suitable internal standard for the analysis of various short and medium-chain fatty acids due to its structural similarity and chemical properties, which are not typically found in biological matrices. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
IUPAC Name This compound
SMILES CC(C)(C)CCCC(=O)O
Melting Point 35 °C

Principle of Internal Standardization

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, thereby compensating for variations in extraction efficiency, injection volume, and instrument response.

Experimental Protocols

Protocol 1: Quantification of Fatty Acids in Plasma using GC-MS

This protocol describes the analysis of total fatty acids in a plasma sample. It involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents:

  • Plasma sample

  • This compound internal standard solution (100 µg/mL in methanol)

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.5 M Sodium hydroxide in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma in a glass tube, add 10 µL of the 100 µg/mL this compound internal standard solution.

    • Add 2 mL of the chloroform:methanol (2:1, v/v) solution.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.

    • Cool the sample to room temperature.

    • Add 2 mL of 14% BF₃ in methanol.

    • Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water before GC-MS analysis.

GC-MS Analysis Conditions (Typical):

ParameterSetting
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Volume 1 µL in splitless mode
Injector Temperature 250°C
Oven Program Initial temp 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (this compound methyl ester) m/z 158 (Molecular Ion), 101, 57 (for quantification and qualification)
Protocol 2: Quantification of Free Fatty Acids in Cell Culture Media using LC-MS/MS

This protocol provides a general framework for the analysis of free fatty acids in cell culture media without derivatization.

Materials and Reagents:

  • Cell culture media sample

  • This compound internal standard solution (50 µg/mL in methanol)

  • Methanol

  • Acetonitrile

  • 0.1% Formic acid in water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Procedure:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 1 mL of cell culture media, add 10 µL of the 50 µg/mL this compound internal standard solution.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Elute the analytes with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis Conditions (Typical):

ParameterSetting
LC System Agilent 1290 Infinity LC system or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, hold for 0.5 min. Linearly increase to 95% B over 5 min. Hold at 95% B for 2 min.
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition (this compound) Precursor ion (m/z) 143.1 -> Product ion (m/z) 99.1 (Quantifier), 57.1 (Qualifier)

Data Presentation

The following table summarizes typical performance characteristics for a validated analytical method using this compound as an internal standard. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterSpecificationDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between the concentration ratio and the response ratio.
Limit of Detection (LOD) 0.1 - 5 ng/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 15 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, determined by analyzing spiked samples at different concentrations.
Precision (%RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Down1 Evaporate Solvent Extraction->Dry_Down1 Hydrolysis Hydrolysis (NaOH in Methanol) Dry_Down1->Hydrolysis Methylation Methylation (BF3 in Methanol) Hydrolysis->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction Dry_Down2 Dry & Reconstitute FAME_Extraction->Dry_Down2 GCMS GC-MS Analysis Dry_Down2->GCMS Data Data Processing & Quantification GCMS->Data

Experimental workflow for GC-MS analysis of fatty acids.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Cell Culture Media Sample Add_IS Add this compound IS Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Elute Elute Analytes SPE->Elute Dry_Recon Evaporate & Reconstitute Elute->Dry_Recon LCMS LC-MS/MS Analysis Dry_Recon->LCMS Data Data Processing & Quantification LCMS->Data

Experimental workflow for LC-MS/MS analysis of free fatty acids.

Logical_Relationships Analyte Analyte Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Instrument Instrumental Analysis Sample_Prep->Instrument Analyte_Response Analyte Response Instrument->Analyte_Response IS_Response IS Response Instrument->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration Calibration Curve

Logical relationship of internal standard in quantitative analysis.

References

Application Notes and Protocols: 3-Amino-5,5-Dimethylhexanoic Acid as a Molecular Probe for Carnitine Acyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,5-dimethylhexanoic acid is a valuable molecular probe for investigating the role of carnitine acyltransferases (CATs), a family of enzymes crucial for fatty acid metabolism. By acting as a competitive inhibitor, this compound allows for the detailed study of enzyme kinetics, the exploration of the physiological roles of CATs, and the screening for potential therapeutic agents targeting fatty acid oxidation pathways. These pathways are implicated in various metabolic diseases, including diabetes and heart disease. This document provides detailed application notes and protocols for the use of 3-amino-5,5-dimethylhexanoic acid as a molecular probe.

Biological Target and Mechanism of Action

The primary biological targets of 3-amino-5,5-dimethylhexanoic acid are carnitine acyltransferases. This enzyme family, which includes carnitine acetyltransferase (CAT), carnitine palmitoyltransferase I (CPT-1), and carnitine palmitoyltransferase II (CPT-2), is responsible for the transport of fatty acids into the mitochondria for beta-oxidation. 3-Amino-5,5-dimethylhexanoic acid acts as a competitive inhibitor, binding to the active site of these enzymes and preventing the binding of their natural substrate, carnitine.[1] The dimethyl substitution at the 5-position mimics the quaternary ammonium group of carnitine, allowing it to interact with the enzyme's binding pocket.

Quantitative Data: Inhibitory Activity

The inhibitory potency of 3-amino-5,5-dimethylhexanoic acid and its derivatives against various carnitine acyltransferases has been quantified, providing valuable data for experimental design. The racemic mixture and stereoisomers of 3-amino-5,5-dimethylhexanoic acid exhibit differential inhibition, highlighting the stereospecificity of the enzyme's active site.

CompoundTarget EnzymeInhibition Constant (Ki)IC50Notes
Racemic 3-amino-5,5-dimethylhexanoic acidCarnitine Acetyltransferase (CAT)2.5 mM-Competitive inhibitor.[1]
R-(-)-3-amino-5,5-dimethylhexanoic acidCarnitine Acetyltransferase (CAT)1.9 mM-Stereoselective inhibition.[1]
S-(+)-3-amino-5,5-dimethylhexanoic acidCarnitine Acetyltransferase (CAT)9.2 mM-Stereoselective inhibition.[1]
Racemic 3-amino-5,5-dimethylhexanoic acidCarnitine Palmitoyltransferase II (CPT-2)20 mM-Weak competitive inhibitor.[1]
Racemic 3-amino-5,5-dimethylhexanoic acidCarnitine Palmitoyltransferase I (CPT-1)-No effectNot an inhibitor of CPT-1.[1]
N-acetyl-3-amino-5,5-dimethylhexanoic acidCarnitine Acetyltransferase (CAT)25 mM-Less potent than the non-acetylated form.[1]

Signaling Pathway: Fatty Acid Transport into Mitochondria

The transport of long-chain fatty acids into the mitochondrial matrix is a critical step in their metabolism and is mediated by the carnitine shuttle system. 3-Amino-5,5-dimethylhexanoic acid can be used to probe and inhibit this pathway at the level of the carnitine acyltransferases.

FattyAcidTransport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix cluster_inhibitor Inhibition LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT-1 AcylCoA->CPT1 Carnitine CACT CACT CPT1->CACT Acyl-Carnitine AcylCarnitine_matrix Acyl-Carnitine CACT->AcylCarnitine_matrix CPT2 CPT-2 AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix AcylCarnitine_matrix->CPT2 CoA BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Probe 3-Amino-5,5- dimethylhexanoic acid Probe->CPT1 No Inhibition Probe->CPT2

Caption: Carnitine shuttle system for fatty acid transport and sites of inhibition.

Experimental Protocols

Protocol 1: In Vitro Carnitine Acetyltransferase (CAT) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of 3-amino-5,5-dimethylhexanoic acid on CAT activity. The assay measures the rate of Coenzyme A (CoA) release from acetyl-CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.

Materials:

  • Purified carnitine acetyltransferase (from pigeon breast muscle or recombinant)

  • 3-Amino-5,5-dimethylhexanoic acid (racemic or stereoisomers)

  • L-carnitine hydrochloride

  • Acetyl-Coenzyme A (acetyl-CoA)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • EDTA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • L-Carnitine Stock Solution: Prepare a 100 mM stock solution of L-carnitine in deionized water.

    • Acetyl-CoA Stock Solution: Prepare a 10 mM stock solution of acetyl-CoA in deionized water. Store on ice.

    • CAT Enzyme Solution: Dilute the purified CAT enzyme in cold assay buffer to a working concentration (e.g., 0.1-0.5 U/mL). The optimal concentration should be determined empirically.

    • Inhibitor (3-Amino-5,5-dimethylhexanoic acid) Stock Solution: Prepare a stock solution of the inhibitor in deionized water. A series of dilutions should be prepared to determine the Ki.

  • Assay Setup (in a 96-well plate):

    • Add the following reagents to each well in the indicated order:

      • Assay Buffer

      • DTNB solution (final concentration 0.1 mM)

      • L-carnitine solution (varying concentrations for Ki determination, e.g., 0.1 to 5 mM)

      • Inhibitor solution (varying concentrations) or vehicle control (deionized water)

      • CAT enzyme solution

    • The final volume in each well should be 180 µL. Include a blank for each inhibitor concentration containing all reagents except the enzyme.

  • Initiation of Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of acetyl-CoA solution (final concentration ~0.5 mM).

    • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 25°C. Take readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.

    • To determine the mode of inhibition and the inhibition constant (Ki), plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the data can be fitted to the Michaelis-Menten equation modified for a competitive inhibitor.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, DTNB, Carnitine, Acetyl-CoA, Enzyme, and Inhibitor Solutions AddReagents Add Buffer, DTNB, Carnitine, Inhibitor, and Enzyme to wells Reagents->AddReagents PreIncubate Pre-incubate at 25°C AddReagents->PreIncubate AddSubstrate Initiate with Acetyl-CoA PreIncubate->AddSubstrate Measure Monitor Absorbance at 412 nm AddSubstrate->Measure CalcVelocity Calculate Initial Velocity (V) Measure->CalcVelocity PlotData Generate Lineweaver-Burk or Dixon Plots CalcVelocity->PlotData DetermineKi Determine Ki and Mode of Inhibition PlotData->DetermineKi

References

Application Note: Derivatization of 5,5-Dimethylhexanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as carboxylic acids can be challenging due to their low volatility and potential for peak tailing on common GC columns.[1] Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2][3] This application note provides detailed protocols for the derivatization of 5,5-Dimethylhexanoic acid using two common methods: silylation and esterification, enabling robust and reliable GC-MS analysis.

Challenges in Direct GC-MS Analysis of Carboxylic Acids

Direct injection of this compound into a GC-MS system can lead to several analytical issues:

  • Poor Volatility: The presence of the polar carboxyl group results in strong intermolecular hydrogen bonding, leading to a high boiling point and low volatility.[4]

  • Peak Tailing: The active hydrogen in the carboxyl group can interact with active sites on the GC column and inlet, causing asymmetrical peak shapes (tailing).[1]

  • Thermal Instability: At the high temperatures required for volatilization, some carboxylic acids may degrade, leading to inaccurate quantification.[5]

To overcome these challenges, derivatization of the carboxyl group is essential. The most common approaches are silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, and esterification, which converts the carboxylic acid into an ester (e.g., a methyl ester).[1][5][6]

Derivatization Methods and Protocols

This section details two robust and widely used derivatization methods for carboxylic acids: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride-Methanol (BF3-Methanol).

Method 1: Silylation with BSTFA

Silylation is a versatile and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids, alcohols, and amines.[6][7] BSTFA is a popular silylating reagent that reacts with the carboxylic acid to form a more volatile and thermally stable trimethylsilyl (TMS) ester.[1] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[1]

Experimental Protocol: Silylation of this compound

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[7]

  • Derivatization Reaction:

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the dried sample.

    • Add 50 µL of BSTFA (with 1% TMCS). This provides a molar excess of the derivatizing reagent.[1]

    • Cap the vial tightly and vortex for 10-30 seconds to ensure thorough mixing.

  • Reaction Incubation:

    • Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven.[1] The optimal time and temperature may need to be determined empirically for this compound.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane or ethyl acetate) prior to analysis.

Quantitative Data Summary: Silylation with BSTFA

ParameterConditionRationale
Derivatizing Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Highly reactive silylating agent for carboxylic acids. TMCS acts as a catalyst.[1]
Solvent Pyridine, Acetonitrile, or Dichloromethane (anhydrous)Aprotic solvents that do not react with the silylating reagent.
Reagent Volume 50 µL (for 1-5 mg sample)Ensures a molar excess of the reagent for complete derivatization.[1]
Reaction Temperature 60-70°CProvides sufficient energy to drive the reaction to completion without degrading the analyte.[1]
Reaction Time 30-60 minutesAdequate time for the derivatization of most carboxylic acids. Optimization is recommended.[1]
Method 2: Esterification with BF3-Methanol

Esterification is another common derivatization technique for carboxylic acids, converting them into their corresponding esters.[4] Fatty Acid Methyl Esters (FAMEs) are frequently prepared for GC analysis due to their volatility and stability.[1][4] Boron trifluoride in methanol is an effective catalyst for this reaction.[4][8]

Experimental Protocol: Methyl Esterification of this compound

  • Sample Preparation:

    • Place 1-25 mg of the this compound sample into a reaction vial.

    • If the sample is in an aqueous solution, evaporate to dryness. If in a non-polar organic solvent, the solvent can be left in place.

  • Derivatization Reaction:

    • Add 2 mL of 12-14% Boron Trifluoride-Methanol (BF3-Methanol) solution to the sample.[4]

    • Cap the vial tightly and heat at 60°C for 5-10 minutes.[4]

  • Extraction of the Methyl Ester:

    • After cooling, add 1 mL of water and 1 mL of hexane to the reaction vial.

    • Shake the vial vigorously to extract the newly formed methyl ester into the hexane layer.

    • Allow the layers to separate.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial.

    • To remove any residual water, pass the hexane extract through a small column of anhydrous sodium sulfate or add anhydrous sodium sulfate directly to the vial and shake.[1]

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary: Esterification with BF3-Methanol

ParameterConditionRationale
Derivatizing Reagent 12-14% Boron Trifluoride in Methanol (BF3-Methanol)Effective catalyst for the esterification of carboxylic acids to methyl esters.[4][8]
Solvent Methanol (as part of the reagent) and Hexane (for extraction)Methanol is the reactant alcohol. Hexane is a non-polar solvent for extracting the non-polar methyl ester.[4]
Reagent Volume 2 mL (for 1-25 mg sample)Sufficient reagent to act as both solvent and reactant.
Reaction Temperature 60°CMild condition that promotes esterification without causing degradation.[4]
Reaction Time 5-10 minutesRapid reaction time for the formation of methyl esters.[4]

Visualizations

Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Method 1: Silylation cluster_esterification Method 2: Esterification cluster_analysis Analysis start Start with This compound Sample dry Dry Sample (if in solution) start->dry add_bstfa Add Solvent & BSTFA + 1% TMCS dry->add_bstfa add_bf3 Add BF3-Methanol dry->add_bf3 heat_silylation Heat at 60-70°C for 30-60 min add_bstfa->heat_silylation silylated_product TMS-ester Derivative heat_silylation->silylated_product gcms GC-MS Analysis silylated_product->gcms heat_esterification Heat at 60°C for 5-10 min add_bf3->heat_esterification extract Extract with Hexane & Water heat_esterification->extract dry_extract Dry Hexane Layer extract->dry_extract methyl_ester_product Methyl Ester Derivative dry_extract->methyl_ester_product methyl_ester_product->gcms

Caption: Experimental workflow for the derivatization of this compound.

Logical Relationship of Derivatization

Derivatization_Logic Analyte This compound (Polar, Non-volatile) Problem Challenges for GC-MS: - Low Volatility - Peak Tailing - Thermal Instability Analyte->Problem Derivatization Derivatization (Chemical Modification) Problem->Derivatization Solution Silylation Silylation (e.g., BSTFA) Derivatization->Silylation Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification Derivative Volatile Derivative (TMS-ester or Methyl Ester) Silylation->Derivative Esterification->Derivative Benefit Benefits for GC-MS: - Increased Volatility - Improved Peak Shape - Enhanced Thermal Stability Derivative->Benefit GCMS Successful GC-MS Analysis Benefit->GCMS

Caption: Logical relationship of derivatization for GC-MS analysis.

Conclusion

Derivatization of this compound is a critical step for successful GC-MS analysis. Both silylation with BSTFA and esterification with BF3-Methanol are effective methods for converting the polar carboxylic acid into a more volatile derivative suitable for gas chromatography. The choice of method may depend on the sample matrix, available reagents, and potential for side reactions with other functional groups in the sample. It is recommended to optimize the reaction conditions for the specific application to ensure complete derivatization and achieve the highest analytical performance.

References

Application Notes and Protocols for the Quantification of 5,5-Dimethylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid is a branched-chain fatty acid of interest in various fields of biomedical research. Accurate and precise quantification of this molecule in complex biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic studies, metabolism research, and for understanding its physiological and pathological roles. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Note on Endogenous Levels: Following a comprehensive literature review, no specific quantitative data for endogenous concentrations of this compound in human or animal biological samples could be located. The protocols provided below are based on established methods for the analysis of similar branched-chain fatty acids and are intended to serve as a robust starting point for method development and validation.

Data Presentation

As no published data on the concentration of this compound in biological samples were found, the following table is presented as a template for researchers to populate with their own experimental data.

Table 1: Template for Quantitative Data of this compound in Biological Samples

Biological MatrixAnalytical MethodSample PreparationConcentration Range (user-defined)Limit of Detection (LOD) (user-defined)Limit of Quantification (LOQ) (user-defined)Reference
e.g., Human PlasmaGC-MSLLE, Derivatizatione.g., 1-100 ng/mLe.g., 0.5 ng/mLe.g., 1 ng/mL[User's Data]
e.g., Rat SerumLC-MS/MSProtein Precipitatione.g., 0.5-50 ng/mLe.g., 0.2 ng/mLe.g., 0.5 ng/mL[User's Data]
e.g., Mouse LiverGC-MSHomogenization, LLE, Derivatizatione.g., 5-250 ng/ge.g., 2 ng/ge.g., 5 ng/g[User's Data]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS

This protocol involves liquid-liquid extraction (LLE) followed by derivatization to increase the volatility of the analyte for GC-MS analysis.

Materials and Reagents:

  • This compound standard

  • Internal Standard (IS), e.g., Heptadecanoic acid or a stable isotope-labeled this compound

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Sodium sulfate (anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

Sample Preparation Workflow:

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 1. Plasma/Serum Sample (100 µL) s2 2. Add Internal Standard s1->s2 s3 3. Acidification (HCl) s2->s3 s4 4. Liquid-Liquid Extraction (Hexane) s3->s4 s5 5. Evaporate Hexane s4->s5 s6 6. Derivatization (BSTFA + 1% TMCS) s5->s6 a1 7. Inject into GC-MS s6->a1 a2 8. Data Acquisition (SIM/Scan) a1->a2 a3 9. Quantification a2->a3

Caption: GC-MS sample preparation and analysis workflow.

Detailed Procedure:

  • Sample Collection and Storage: Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). Process to obtain plasma or serum and store at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid.

    • Add 500 µL of hexane, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

    • Repeat the extraction with another 500 µL of hexane and combine the extracts.

    • Dry the combined hexane extracts under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, transfer the solution to a GC vial with an insert.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and the internal standard.

Protocol 2: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol utilizes protein precipitation for sample cleanup, which is a simpler and faster alternative to LLE. Derivatization is not typically required for LC-MS/MS analysis of fatty acids.

Materials and Reagents:

  • This compound standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • LC vials with inserts

Sample Preparation Workflow:

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Plasma/Serum Sample (50 µL) s2 2. Add Internal Standard s1->s2 s3 3. Protein Precipitation (Acetonitrile) s2->s3 s4 4. Centrifuge s3->s4 s5 5. Collect Supernatant s4->s5 a1 6. Inject into LC-MS/MS s5->a1 a2 7. Data Acquisition (MRM) a1->a2 a3 8. Quantification a2->a3

Caption: LC-MS/MS sample preparation and analysis workflow.

Detailed Procedure:

  • Sample Collection and Storage: As described in Protocol 1.

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial with an insert.

  • LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex QTRAP 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Ion Source Temperature: 500°C.

    • IonSpray Voltage: -4500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be optimized.

Signaling Pathways and Logical Relationships

As this compound is a branched-chain fatty acid, it is expected to be metabolized through a pathway similar to other fatty acids, primarily beta-oxidation. The presence of the dimethyl group on the fifth carbon will likely require additional enzymatic steps compared to straight-chain fatty acids. The following diagram illustrates a generalized fatty acid beta-oxidation pathway and indicates a potential point of entry for a branched-chain fatty acid.

Disclaimer: This is a generalized diagram of fatty acid metabolism. The specific enzymes and intermediates for this compound metabolism have not been fully elucidated in the literature.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA This compound ACS Acyl-CoA Synthetase FA->ACS ATP -> AMP + PPi FA_CoA 5,5-Dimethylhexanoyl-CoA ACS->FA_CoA beta_ox Beta-Oxidation Spiral FA_CoA->beta_ox Carnitine Shuttle acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Generalized fatty acid beta-oxidation pathway.

This application note provides a comprehensive guide for the quantification of this compound in biological samples. While specific quantitative data and metabolic pathways are not yet established in the literature, the provided protocols and diagrams offer a strong foundation for researchers to develop and validate their own assays for this compound of interest.

Application Notes and Protocols for 5,5-Dimethylhexanoic Acid and its Analogs as Calibration Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex matrices is a cornerstone of research and development in the pharmaceutical and environmental sciences. The use of appropriate calibration standards is critical for achieving reliable and reproducible results. 5,5-Dimethylhexanoic acid and its structural analogs, particularly its perfluorinated counterparts, serve as valuable internal and surrogate standards in modern analytical workflows, most notably in the analysis of per- and polyfluoroalkyl substances (PFAS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the use of these compounds as calibration standards, with a focus on their application in validated environmental testing methods, such as U.S. EPA Method 1633.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is essential for its proper application.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 24499-80-7[1]
Synonyms neo-octanoic acid, 5,5-dimethylcaproic acid[1]

Application in PFAS Analysis: Perfluoro-5,5-dimethylhexanoic Acid (P55DMHxA)

Perfluoro-5,5-dimethylhexanoic acid, a fluorinated analog of this compound, is utilized as a surrogate or internal standard in the analysis of environmental samples for PFAS contamination. Its structural similarity to certain PFAS analytes, coupled with its distinct mass, makes it an ideal compound for monitoring sample preparation efficiency and correcting for matrix effects and variations in instrument response.

Experimental Workflow for PFAS Analysis using Isotope Dilution LC-MS/MS

The following diagram illustrates a typical workflow for the analysis of PFAS in environmental samples, incorporating perfluoro-5,5-dimethylhexanoic acid as a surrogate standard, based on the principles of EPA Method 1633.

PFAS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Spike Spike with Labeled Surrogate Standards (including Perfluoro-5,5-dimethylhexanoic acid) Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Cleanup Carbon Cleanup Extraction->Cleanup Concentration Concentrate Extract Cleanup->Concentration Spike_IS Spike with Internal Standards Concentration->Spike_IS Final_Extract Final Extract for Analysis Spike_IS->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification using Isotope Dilution Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for PFAS analysis using surrogate and internal standards.

Experimental Protocols

The following protocols are based on established methods for the analysis of PFAS in environmental matrices, such as EPA Method 1633.

Protocol 1: Preparation of Calibration Standards
  • Stock Standard Preparation: Obtain a certified standard solution of perfluoro-5,5-dimethylhexanoic acid. Prepare a stock solution in a suitable solvent, such as methanol, at a concentration of approximately 1 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analytes in the samples. A typical calibration curve might include 6 to 8 concentration levels.

  • Internal Standard Spiking: A labeled internal standard, structurally similar to the analyte of interest, is added to each calibration standard and sample at a constant concentration.

Protocol 2: Sample Preparation (Aqueous Samples)
  • Sample Collection: Collect water samples in polypropylene bottles.

  • Surrogate Spiking: Fortify a measured volume of the sample (e.g., 250-500 mL) with a known amount of the surrogate standard solution, including perfluoro-5,5-dimethylhexanoic acid.

  • Solid Phase Extraction (SPE): Pass the fortified sample through a weak anion exchange (WAX) SPE cartridge to extract the PFAS compounds.

  • Elution: Elute the analytes and surrogates from the SPE cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the final extract prior to analysis.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and labeled standard.

Quantitative Data and Performance Characteristics

The following tables summarize the typical performance characteristics for the analysis of PFAS, including surrogate standards like perfluoro-5,5-dimethylhexanoic acid, based on the guidelines of EPA Method 1633. Actual performance may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Calibration and Linearity
ParameterTypical Value/Specification
Calibration Range 0.5 - 200 ng/L
Number of Calibration Points ≥ 6
Calibration Model Linear or Quadratic Regression (with 1/x weighting)
Correlation Coefficient (r²) > 0.99
Table 2: Method Detection and Quantification Limits
ParameterTypical Value
Method Detection Limit (MDL) 0.5 - 2.0 ng/L
Limit of Quantification (LOQ) 1.5 - 6.0 ng/L

Note: MDL and LOQ are highly matrix-dependent and should be determined for each specific application.

Table 3: Accuracy and Precision (Acceptance Criteria from EPA Method 1633 for Aqueous Samples)
Quality Control SampleParameterAcceptance Criteria
Initial Precision and Recovery (IPR) Mean Recovery70 - 130%
Relative Standard Deviation (RSD)≤ 20%
Ongoing Precision and Recovery (OPR) Recovery70 - 130%
Surrogate Standard Recovery (e.g., Perfluoro-5,5-dimethylhexanoic acid) Recovery in Samples and Blanks50 - 150%

Logical Relationship of Calibration Standards in Quantitative Analysis

The following diagram illustrates the logical relationship and roles of different types of standards in an isotope dilution quantitative analysis.

Standards_Relationship cluster_process Analytical Process Analyte Analyte of Interest in Unknown Sample Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep Surrogate Surrogate Standard (e.g., Perfluoro-5,5-dimethylhexanoic acid) Added at the start of sample prep Surrogate->Sample_Prep Internal Internal Standard (Labeled) Added to final extract Instrumental_Analysis LC-MS/MS Analysis Internal->Instrumental_Analysis Calibrant Calibration Standard (Known concentrations of analyte) Calibrant->Instrumental_Analysis Sample_Prep->Instrumental_Analysis Response_Analyte Analyte Response Instrumental_Analysis->Response_Analyte Response_Surrogate Surrogate Response Instrumental_Analysis->Response_Surrogate Response_Internal Internal Standard Response Instrumental_Analysis->Response_Internal Response_Calibrant Calibrant Response Instrumental_Analysis->Response_Calibrant Quantification Quantification Response_Analyte->Quantification Response_Surrogate->Quantification Response_Internal->Quantification Response_Calibrant->Quantification Analyte_Concentration Final Analyte Concentration Quantification->Analyte_Concentration

Caption: Role of standards in isotope dilution mass spectrometry.

Conclusion

This compound and its perfluorinated analogs are essential tools for ensuring the quality and accuracy of quantitative analytical methods. When used as surrogate and internal standards within a validated method such as EPA Method 1633, they allow for the reliable determination of trace-level contaminants in complex environmental and biological matrices. The protocols and data presented here provide a framework for the successful implementation of these standards in a research or drug development setting. It is imperative that each laboratory validates the method for their specific application and instrumentation to ensure the generation of high-quality, defensible data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,5-dimethylhexanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the carboxylation of a Grignard reagent. This involves the reaction of 4,4-dimethyl-1-pentyl magnesium chloride with carbon dioxide, followed by an acidic workup.

Q2: What are the critical parameters for a successful Grignard reaction?

A2: The Grignard reaction is highly sensitive to moisture and protic solvents. Therefore, ensuring anhydrous (dry) conditions is the most critical parameter. This includes using dry glassware, anhydrous solvents (typically diethyl ether or tetrahydrofuran), and preventing exposure to atmospheric moisture.

Q3: My Grignard reaction is not initiating. What should I do?

A3: Initiation can sometimes be sluggish. You can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating with a heat gun can also help initiate the reaction. If these methods fail, ensure your magnesium turnings are fresh and not oxidized, and that your glassware and solvent are scrupulously dry.

Q4: What are the potential side products in this synthesis?

A4: Potential side products include the Wurtz coupling product (1,1,8,8-tetramethyl-octane) from the reaction of the Grignard reagent with unreacted alkyl halide, and small amounts of the corresponding alkane (2,2-dimethylpentane) if any moisture is present. Incomplete carboxylation can also leave unreacted Grignard reagent, which will be quenched during workup.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Wet Glassware/Solvents: Grignard reagents are strong bases and react readily with water.1. Flame-dry all glassware under vacuum or in an oven at >120°C for several hours before use. Use freshly distilled, anhydrous solvents.
2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.2. Use fresh, shiny magnesium turnings. Activate the magnesium by crushing it in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
3. Poor Quality Alkyl Halide: The 4,4-dimethyl-1-chloropentane may contain impurities or moisture.3. Purify the alkyl halide by distillation before use.
4. Inefficient Carboxylation: The reaction with CO₂ may be incomplete.4. Use a large excess of freshly crushed dry ice. Pour the Grignard solution slowly onto the dry ice with vigorous stirring to ensure efficient mixing.
Formation of Significant Amounts of Side Products 1. High Concentration of Alkyl Halide: This can favor the Wurtz coupling side reaction.1. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
2. Overheating during Grignard Formation: Higher temperatures can promote side reactions.2. Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction can lead to contamination.1. Ensure the Grignard reaction goes to completion by allowing sufficient reaction time.
2. Emulsion during Workup: This can make phase separation challenging.2. Add saturated ammonium chloride solution during the workup to help break up emulsions.

Experimental Protocols

Synthesis of 4,4-Dimethyl-1-pentyl Magnesium Chloride (Grignard Reagent)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molarity/Purity
Magnesium Turnings24.311.2 eq>99%
4,4-Dimethyl-1-chloropentane134.651.0 eq>98%
Anhydrous Diethyl Ether74.12-Anhydrous
Iodine253.811-2 small crystals-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • Dissolve the 4,4-dimethyl-1-chloropentane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the alkyl chloride solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.

  • Once initiated, add the remaining alkyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Carboxylation and Workup to Yield this compound

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molarity/Purity
Dry Ice (solid CO₂)44.01Large excess-
1 M Hydrochloric Acid36.46As needed1 M
Diethyl Ether74.12-Reagent grade
Saturated Sodium Bicarbonate Solution84.01As neededSaturated
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a separate large beaker, place a generous amount of freshly crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A thick precipitate will form.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Slowly add 1 M hydrochloric acid to the reaction mixture until the solution is acidic (test with pH paper) and all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Carboxylation Carboxylation & Workup A 4,4-Dimethyl-1-chloropentane C 4,4-Dimethyl-1-pentyl Magnesium Chloride A->C Reaction B Mg, Anhydrous Ether B->C F This compound C->F Carboxylation D CO₂ (Dry Ice) D->F E Acidic Workup (HCl) E->F

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Anhydrous Check Anhydrous Conditions? Start->Anhydrous Yes Failure Consult Further Start->Failure No Mg_Active Magnesium Activation? Anhydrous->Mg_Active Yes Anhydrous->Failure No Reagents_Pure Reagent Purity? Mg_Active->Reagents_Pure Yes Mg_Active->Failure No Success Improved Yield Reagents_Pure->Success Yes Reagents_Pure->Failure No

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Optimizing Reactions with 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethylhexanoic acid. The unique steric hindrance presented by the neopentyl group in this molecule can lead to challenges in common synthetic transformations. This guide offers practical advice and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often low-yielding?

A1: The primary reason for low yields in reactions involving this compound is steric hindrance. The bulky tert-butyl group adjacent to the carboxylic acid functionality physically obstructs the approach of nucleophiles, such as amines or alcohols, to the carbonyl carbon. This steric crowding increases the activation energy of the reaction, leading to slower reaction rates and incomplete conversions under standard conditions.

Q2: What are the most common challenges encountered when working with this compound?

A2: The most frequent challenges include:

  • Low yields in amide coupling and esterification reactions: Due to the aforementioned steric hindrance.

  • Difficulty in activating the carboxylic acid: Standard activating agents may be less effective.

  • Side reactions: Under forcing conditions (e.g., high temperatures), side reactions such as elimination or rearrangement may occur.

  • Purification challenges: Separating the desired product from unreacted starting material and byproducts can be difficult, especially if the reaction has not gone to completion.

Q3: Are there any specific safety precautions for this compound?

A3: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low or no yield in amide bond formation with this compound.

This is a common issue due to the steric hindrance of the 5,5-dimethylhexyl group. The following troubleshooting guide provides a systematic approach to optimizing your amide coupling reaction.

Troubleshooting Workflow for Amide Coupling

G cluster_reagent Coupling Reagent cluster_conditions Reaction Conditions cluster_base Base Selection cluster_purification Purification start Low Amide Yield reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If still low yield success Improved Yield reagent->success Issue Resolved r1 Standard carbodiimides (EDC, DCC) may be ineffective. base Select Appropriate Base conditions->base If still low yield conditions->success Issue Resolved c1 Increase reagent equivalents (1.5-2.0 eq). purification Review Purification Strategy base->purification If still low yield base->success Issue Resolved b1 Use a non-nucleophilic, hindered base. purification->success Issue Resolved p1 Ensure complete removal of unreacted acid. r2 Switch to potent onium salt reagents: HATU, HBTU, or PyBOP. r1->r2 c2 Extend reaction time (4-24 h). c1->c2 c3 Increase temperature (e.g., to 40-60 °C). c2->c3 b2 Examples: DIPEA, 2,4,6-collidine. b1->b2 p2 Consider aqueous basic wash (e.g., NaHCO3). p1->p2

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Potential Cause Recommended Solution Rationale
Inefficient Carboxylic Acid Activation Switch from standard carbodiimides (e.g., EDC, DCC) to more potent onium salt-based coupling reagents such as HATU , HBTU , or PyBOP .[1]Onium salt reagents form highly reactive activated esters that are more effective at overcoming the steric barrier of this compound.[1]
Slow Reaction Kinetics 1. Increase the equivalents of the coupling reagent and amine (typically 1.2-1.5 equivalents each).2. Extend the reaction time (4-24 hours).3. Moderately increase the reaction temperature (e.g., to 40-60 °C), monitoring for side product formation.Sterically hindered reactions are inherently slower. Increasing reactant concentration and allowing more time can drive the reaction to completion.
Inappropriate Base Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .These bases are effective at deprotonating the carboxylic acid and neutralizing acidic byproducts without competing as nucleophiles in the reaction.
Formation of N-acylurea byproduct (with DCC/EDC) If using DCC or EDC, add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).DMAP can intercept the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is less prone to rearrangement.
Esterification Reactions

Problem: Low yield in Fischer esterification of this compound.

Direct acid-catalyzed esterification (Fischer esterification) is often inefficient for sterically hindered acids.

Troubleshooting Workflow for Esterification

G cluster_method Esterification Method cluster_conditions Reaction Conditions cluster_purification Purification start Low Ester Yield method Evaluate Esterification Method start->method conditions Optimize Reaction Conditions method->conditions If still low yield success Improved Yield method->success Issue Resolved m1 Fischer esterification is often inefficient. purification Review Purification Strategy conditions->purification If still low yield conditions->success Issue Resolved c1 Use a large excess of the alcohol (can be used as solvent). purification->success Issue Resolved p1 Remove dicyclohexylurea (DCU) byproduct by filtration if using DCC. m2 Consider Steglich esterification (DCC/DMAP). [1, 4] m1->m2 m3 Alternatively, convert to acyl chloride first. m1->m3 c2 Ensure removal of water (Dean-Stark trap or molecular sieves). c1->c2 p2 Use aqueous washes to remove unreacted acid and DMAP. p1->p2

Caption: Troubleshooting decision tree for low-yield esterification reactions.

Potential Cause Recommended Solution Rationale
Inefficient Reaction Conditions (Fischer) 1. Use a large excess of the alcohol, if feasible, to push the equilibrium. 2. Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.Fischer esterification is an equilibrium-limited process. Removing one of the products (water) drives the reaction forward.
High Activation Energy due to Steric Hindrance Switch to a milder, more effective method like Steglich esterification .[2][3] This involves using DCC (or EDC) as a coupling agent and a catalytic amount of DMAP .[2][3]This method proceeds under neutral conditions at room temperature and is highly effective for sterically demanding substrates.[3]
Formation of Side Products Convert the carboxylic acid to its acyl chloride first using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Then, react the acyl chloride with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). A 93% yield for the synthesis of 5,5-dimethylhexanoyl chloride has been reported.[4]Acyl chlorides are highly reactive intermediates that readily react with alcohols, often providing higher yields for hindered systems compared to direct esterification.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for reactions with sterically hindered carboxylic acids like this compound. Note that optimal conditions may vary depending on the specific substrate.

Table 1: Amide Coupling Reagent Comparison

Coupling ReagentTypical Equivalents (Reagent/Base)SolventTemperature (°C)Typical Time (h)Expected Yield Range
EDC/HOBt1.2 / 2.0DMF, DCM2512-24Low to Moderate
HATU 1.2 / 2.0 (DIPEA) DMF 25 4-12 Good to Excellent
PyBOP 1.2 / 2.0 (DIPEA) DMF, DCM 25 4-12 Good to Excellent

Table 2: Esterification Method Comparison

MethodReagentsSolventTemperature (°C)Typical Time (h)Expected Yield Range
FischerH₂SO₄ (cat.), excess ROHToluene (Dean-Stark)Reflux8-24Low to Moderate
Steglich DCC (1.1 eq), DMAP (0.1 eq) DCM 25 2-6 Good to Excellent [2][3]
Acyl Chloride1. SOCl₂ 2. ROH, Pyridine1. Neat 2. DCM1. Reflux 2. 0-251. 1-2 2. 1-3Good to Excellent[4]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add HATU to the solution and stir for 2-3 minutes.

  • Add DIPEA to the mixture and stir for a pre-activation period of 15-30 minutes at room temperature.

  • Add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

This protocol is suitable for the esterification of this compound with a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM

Procedure:

  • In a clean, dry flask, dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Upon reaction completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By understanding the inherent challenges posed by the steric bulk of this compound and employing the appropriate reagents and optimized conditions outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors.

References

Technical Support Center: 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 5,5-Dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is stable at room temperature.[3] The container should be kept tightly closed to prevent moisture absorption and contamination.[1]

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound is not definitively established in the provided search results. For research purposes, it is recommended to use the product within a reasonable timeframe after purchase and to monitor its purity periodically, especially if stored for an extended period.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: Is this compound sensitive to light?

A4: While not explicitly stated for this compound, many organic compounds can be sensitive to light. To minimize potential degradation, it is good practice to store it in an opaque or amber container, or in a dark location.

Q5: What are the physical properties of this compound?

A5: this compound is a solid at room temperature with a melting point of 35-36 °C.[3] It appears as a powder.[3]

Stability and Storage Data

ParameterRecommendationSource
Storage Temperature Room Temperature[2][3]
Storage Environment Cool, dry, and well-ventilated place[1][2]
Container Tightly closed container[1]
Incompatible Materials Strong oxidizing agents[1]
Light Sensitivity General precaution: Store in a dark place
Moisture Sensitivity General precaution: Keep container tightly closed in a dry area[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Verify the purity of the compound using an appropriate analytical method, such as the HPLC protocol detailed below. If degradation is suspected, use a fresh batch of the acid.

  • Possible Cause 2: Improper reaction conditions.

    • Troubleshooting Step: Carboxylic acids can participate in acid-base reactions. Ensure that the chosen reagents and solvents are compatible and that the reaction is not being quenched by an unintended acid-base interaction. For example, strong bases like Grignard reagents will be protonated by the carboxylic acid.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure all glassware is clean and dry. Use high-purity solvents and reagents.

Issue 2: Poor solubility of this compound.

  • Possible Cause: Use of an inappropriate solvent.

    • Troubleshooting Step: this compound is a nonpolar molecule with a polar carboxylic acid group. Its solubility will vary depending on the solvent. Test solubility in a range of solvents from nonpolar (e.g., hexanes) to polar aprotic (e.g., THF, ethyl acetate) and polar protic (e.g., methanol, ethanol). Gentle heating may improve solubility.

Issue 3: Difficulty in achieving a reaction with a nucleophile.

  • Possible Cause: The carboxylic acid proton is acidic and can react with basic nucleophiles, deprotonating them and rendering them less reactive.

    • Troubleshooting Step: To react a nucleophile with the carbonyl carbon, it is often necessary to first activate the carboxylic acid. This can be done by converting it to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride) or an ester.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.[4]

  • Instrumentation:

    • HPLC system with a UV detector

    • Newcrom R1 HPLC column or equivalent reverse-phase column[4]

  • Reagents:

    • Acetonitrile (MeCN), HPLC grade

    • Water, HPLC grade

    • Phosphoric acid (H₃PO₄) or Formic acid (for Mass Spectrometry compatible methods)[4]

    • This compound reference standard

    • This compound sample for testing

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%). The exact ratio of acetonitrile to water should be optimized to achieve good separation. For MS detection, replace phosphoric acid with formic acid.[4]

    • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

    • HPLC Analysis:

      • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

      • Inject the standard solutions and the sample solution into the HPLC system.

      • Run the analysis under isocratic or gradient conditions as optimized.

      • Monitor the elution at a suitable UV wavelength (e.g., 210 nm, as carboxylic acids have a weak chromophore).

    • Data Analysis:

      • Identify the peak corresponding to this compound based on the retention time of the reference standard.

      • Calculate the area of the peak for the sample.

      • Determine the purity of the sample by comparing its peak area to the calibration curve generated from the reference standards. The purity is typically expressed as a percentage.

Visualizations

logical_relationship Troubleshooting Workflow for Unexpected Experimental Results start Unexpected Experimental Results check_purity Check Purity of this compound (e.g., via HPLC) start->check_purity purity_ok Purity is Acceptable check_purity->purity_ok review_conditions Review Reaction Conditions (Reagents, Solvents, Temperature) purity_ok->review_conditions Yes use_fresh_reagent Use Fresh Batch of this compound purity_ok->use_fresh_reagent No conditions_ok Conditions are Correct review_conditions->conditions_ok check_contamination Investigate Potential Contamination (Glassware, Solvents) conditions_ok->check_contamination Yes modify_conditions Modify Reaction Conditions (e.g., Activate Carboxylic Acid) conditions_ok->modify_conditions No clean_setup Thoroughly Clean and Dry Experimental Setup check_contamination->clean_setup end Problem Resolved use_fresh_reagent->end modify_conditions->end clean_setup->end

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway Potential Degradation Pathway of this compound compound This compound oxidation_products Oxidation Products (e.g., shorter-chain acids, CO2) compound->oxidation_products Oxidative Cleavage decarboxylated_product 4,4-Dimethyl-1-pentene + CO2 compound->decarboxylated_product Loss of CO2 oxidizing_agent Strong Oxidizing Agent oxidizing_agent->oxidation_products decarboxylation Decarboxylation (e.g., with heat/catalyst) decarboxylation->decarboxylated_product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,5-Dimethylhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • The Wittig Reaction Route: This involves the homologation of 4,4-dimethylpentanal using a Wittig reagent, followed by hydrolysis.

  • The Grignard Reagent Carboxylation Route: This route utilizes the reaction of a Grignard reagent, such as 4,4-dimethylpentylmagnesium bromide, with carbon dioxide.

Q2: What are the typical impurities I might encounter in the Grignard Reagent Carboxylation synthesis?

A2: Impurities in the Grignard route can include unreacted starting materials, Wurtz coupling byproducts where the alkyl halide couples with the Grignard reagent, and tertiary alcohols formed from the reaction of the Grignard reagent with the carboxylate intermediate.[1][2] The presence of moisture can also lead to the formation of 4,4-dimethylpentane by protonation of the Grignard reagent.[3]

Q3: In the Wittig reaction route, what is the primary byproduct I need to remove?

A3: The most significant byproduct from the Wittig reaction is triphenylphosphine oxide.[4] This compound can be challenging to separate from the desired product due to its polarity. Additionally, unreacted aldehyde and impurities from the hydrolysis step may be present.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound and can be used for both analysis and purification.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying the compound and its volatile impurities.[7] For structural confirmation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential.[8][9][10]

Q5: What is the recommended method for purifying the final product?

A5: Purification of this compound can be effectively achieved through vacuum distillation.[11] For smaller scales or to remove specific impurities, column chromatography or preparative HPLC can also be employed.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Reagent Carboxylation
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting halide Incomplete formation of the Grignard reagent.Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use high-quality magnesium turnings and a suitable solvent like anhydrous diethyl ether or THF.[2]
Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[2]
Significant amount of alkane byproduct (4,4-dimethylpentane) Presence of moisture or other protic sources.Use anhydrous solvents and reagents. Ensure the starting alkyl halide is dry.[3]
Formation of a significant amount of a higher molecular weight byproduct Wurtz coupling of the Grignard reagent with the starting alkyl halide.[1]Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[12]
Low yield of carboxylic acid despite good Grignard formation The Grignard reagent is too sterically hindered to react efficiently with CO2.[1][12]Increase the reaction time and/or temperature moderately. Consider using a more reactive form of CO2, such as by bubbling CO2 gas through the solution rather than adding to dry ice.
Reaction of the Grignard reagent with the initially formed carboxylate salt.Add the Grignard reagent solution slowly to a large excess of crushed dry ice to ensure a low concentration of the Grignard reagent in the presence of the carboxylate.
Guide 2: Issues in the Wittig Reaction and Subsequent Hydrolysis
Symptom Potential Cause Troubleshooting Steps
Low conversion of 4,4-dimethylpentanal The aldehyde is sterically hindered, reducing its reactivity.[4][12]Increase the reaction temperature and/or reaction time. Use a more reactive (less stabilized) ylide if possible.
Incomplete formation of the ylide.Ensure a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) is used for the deprotonation of the phosphonium salt.[1]
Difficult separation of the product from triphenylphosphine oxide Triphenylphosphine oxide is a common and often co-eluting byproduct.[4]Optimize column chromatography conditions (e.g., gradient elution). Recrystallization from a suitable solvent system can also be effective.
Incomplete hydrolysis of the vinyl ether intermediate Insufficient acid catalyst or reaction time for the hydrolysis step.Ensure an adequate concentration of a strong acid (e.g., HCl) is used. Monitor the hydrolysis by TLC or GC-MS until the vinyl ether is fully consumed.
Formation of side products during hydrolysis The acidic conditions may cause unintended side reactions.Use milder acidic conditions or a two-phase system to minimize contact time of the product with the strong acid.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and purification methods.

Synthetic Route Typical Yield Range Purity after Initial Work-up Purity after Final Purification Key Impurities
Grignard Carboxylation 40-60%85-95%>98%4,4-dimethylpentane, 1-bromo-4,4-dimethylpentane, 8,8-dimethyl-6-undecanone
Wittig Reaction/Hydrolysis 50-70%80-90%>99%Triphenylphosphine oxide, 4,4-dimethylpentanal, 1-methoxy-5,5-dimethylhex-1-ene

Key Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent Carboxylation

This protocol describes the synthesis of this compound starting from 1-bromo-4,4-dimethylpentane.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-bromo-4,4-dimethylpentane

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

    • Add a solution of 1-bromo-4,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Carboxylation:

    • In a separate beaker, crush a large excess of dry ice.

    • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Work-up and Purification:

    • Slowly add 6M HCl to the reaction mixture until the aqueous layer is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via Wittig Reaction and Hydrolysis

This protocol outlines the synthesis starting from 4,4-dimethylpentanal.

Materials:

  • Methoxymethyltriphenylphosphonium chloride

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 4,4-dimethylpentanal

  • 2M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Wittig Reaction:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methoxymethyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq). The solution will turn a deep red/orange color, indicating ylide formation. Stir for 1 hour at 0 °C.[2]

    • Cool the ylide solution to -78 °C and slowly add a solution of 4,4-dimethylpentanal (1.0 eq) in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis:

    • Quench the reaction by the slow addition of water.

    • Add 2M HCl and stir vigorously for 4-6 hours, monitoring the disappearance of the vinyl ether intermediate by TLC or GC.

  • Work-up and Purification:

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

    • Purify the crude product via column chromatography to remove triphenylphosphine oxide, followed by vacuum distillation.[13]

Visualizations

experimental_workflow_grignard cluster_prep Grignard Reagent Formation cluster_reaction Carboxylation cluster_workup Work-up & Purification start 1-bromo-4,4-dimethylpentane + Mg in Anhydrous Ether grignard 4,4-dimethylpentyl- magnesium bromide start->grignard Initiation with I₂ adduct Magnesium Carboxylate Salt grignard->adduct Nucleophilic Addition co2 Dry Ice (CO₂) co2->adduct acid Acidic Work-up (HCl) adduct->acid extraction Extraction & Washing acid->extraction purification Vacuum Distillation extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Grignard carboxylation route.

troubleshooting_grignard start Low Yield in Grignard Synthesis q1 Was the Grignard reagent successfully formed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check for moisture, poor Mg quality, or impure halide. q2 Is there significant alkane byproduct? a1_yes->q2 soln1 soln1 a1_no->soln1 Solution: Flame-dry glassware, use anhydrous solvents, activate Mg. a2_yes Yes q2->a2_yes Indicates reaction with a proton source. a2_no No q2->a2_no soln2 soln2 a2_yes->soln2 Solution: Ensure all reagents and solvents are scrupulously dry. q3 Is there significant Wurtz coupling byproduct? a2_no->q3 a3_yes Yes q3->a3_yes Reaction of Grignard with starting halide. a3_no No q3->a3_no Consider steric hindrance at the carboxylation step. soln3 soln3 a3_yes->soln3 Solution: Slow addition of alkyl halide during Grignard formation. end Optimize Carboxylation Conditions a3_no->end Consider steric hindrance at the carboxylation step.

Caption: Troubleshooting decision tree for low yields in the Grignard synthesis of this compound.

References

Technical Support Center: 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethylhexanoic acid.

Safety & Handling Precautions

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. Key hazard statements include:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • May cause serious eye damage.[1]

  • May cause respiratory irritation.[1]

2. What personal protective equipment (PPE) should be worn when handling this compound?

To ensure safety, the following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield are essential to prevent eye contact.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A lab coat or a complete suit protecting against chemicals should be worn.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a particle respirator (e.g., P95 or P1).[2]

3. How should this compound be stored?

Store the compound in a tightly closed container in a dry and well-ventilated place at room temperature.[3]

4. What are the first-aid measures in case of exposure?

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]

5. What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents and strong bases, as these are incompatible with carboxylic acids.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
CAS Number 24499-80-7
Melting Point 35-36 °C
Physical Form Powder
Signal Word Danger

Experimental Protocols & Troubleshooting

This section provides guidance on common experimental procedures and troubleshooting for issues that may arise.

Experimental Workflow: General Amide Synthesis

A general workflow for the synthesis of an amide from this compound is depicted below. This can be adapted for specific amines and reaction conditions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in an appropriate solvent amine Add amine reactant start->amine 1. coupling Introduce coupling agent (e.g., DCC, HATU) amine->coupling 2. stir Stir mixture at specified temperature coupling->stir 3. monitor Monitor reaction progress by TLC or LC-MS stir->monitor 4. filter Filter to remove solid byproducts monitor->filter 5. When complete extract Perform aqueous work-up to remove water-soluble impurities filter->extract 6. purify Purify by column chromatography or recrystallization extract->purify 7. end Characterize final amide product purify->end 8.

Caption: General workflow for amide synthesis from this compound.

FAQs and Troubleshooting Guide

Q1: My esterification reaction with this compound is very slow and gives a low yield. What can I do?

A1: This is a common issue with sterically hindered carboxylic acids like this compound. Here are some troubleshooting steps:

  • Increase the excess of alcohol: Using the alcohol as the solvent can help drive the equilibrium towards the product.

  • Use a more effective water removal method: A Dean-Stark apparatus is more efficient at removing water than molecular sieves for these types of reactions.

  • Consider a different catalyst: While sulfuric acid is common, p-toluenesulfonic acid can sometimes be more effective.

  • Alternative activation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react it with the alcohol.

Q2: I am having trouble purifying this compound by reverse-phase HPLC. The peak shape is poor (tailing). What could be the cause?

A2: Poor peak shape for carboxylic acids in reverse-phase HPLC is often related to the mobile phase pH.

  • Adjust the mobile phase pH: The pH of your mobile phase should be at least 2 pH units below the pKa of the carboxylic acid (typically around 4-5). Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase will ensure the analyte is in its neutral form, leading to better peak shape.[1]

  • Check for column overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

  • Ensure proper column equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.

Q3: During an amide coupling reaction using DCC, a large amount of white precipitate is formed, and my product yield is low. What is happening?

A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.

  • Filtration: This byproduct is insoluble in most common organic solvents and can be removed by filtration at the end of the reaction.

  • Low Yield: A low yield might indicate that the activation of the carboxylic acid was inefficient. Ensure your reagents are anhydrous, as water can react with the activated intermediate. Consider adding an activating agent like 4-Dimethylaminopyridine (DMAP) in catalytic amounts.

Q4: Can I directly react this compound with an amine to form an amide by heating?

A4: While possible by heating an ammonium carboxylate salt above 100°C to drive off water, this method is often inefficient and can lead to side products, especially with less reactive or sterically hindered amines. The use of coupling agents is the standard and more reliable method for amide bond formation from carboxylic acids.

Troubleshooting Workflow: Unexpected Experimental Result

The following diagram outlines a logical approach to troubleshooting an unexpected experimental outcome.

G cluster_analysis Problem Analysis cluster_hypothesis Hypothesis Generation cluster_action Corrective Actions start Unexpected Result Observed (e.g., low yield, side product) check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_procedure Confirm Experimental Procedure was Followed Correctly start->check_procedure hypo_reagent Hypothesis: Reagent Issue check_reagents->hypo_reagent hypo_conditions Hypothesis: Suboptimal Conditions check_conditions->hypo_conditions hypo_procedure Hypothesis: Procedural Error check_procedure->hypo_procedure action_reagent Use Fresh/Purified Reagents hypo_reagent->action_reagent action_conditions Optimize Reaction Conditions hypo_conditions->action_conditions action_procedure Repeat Experiment with Careful Attention to Detail hypo_procedure->action_procedure end Expected Result Achieved action_reagent->end action_conditions->end action_procedure->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Synthesis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,5-Dimethylhexanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are the Malonic Ester Synthesis and the Grignard Reaction with carbon dioxide. An alternative route is the oxidation of 5,5-Dimethylhexan-1-ol.

Q2: I am experiencing low yields in my Malonic Ester Synthesis. What are the likely causes?

A2: Low yields in Malonic Ester Synthesis can stem from several factors:

  • Incomplete deprotonation: Ensure your base is strong enough and used in at least a stoichiometric amount. The base should also be fresh and anhydrous.

  • Side reactions: Dialkylation is a common side reaction. To minimize this, use an excess of the malonic ester.[1] Elimination reactions can also occur if using a sterically hindered alkyl halide.

  • Impure reagents: The purity of the diethyl malonate, alkyl halide, and solvents is crucial. Water in the solvent will quench the base.[2]

  • Incomplete hydrolysis or decarboxylation: Ensure sufficient heating and acidic conditions are provided for the final steps of the reaction.

Q3: My Grignard reaction to form this compound is failing or giving a low yield. What should I check?

A3: Challenges in Grignard reactions often relate to the stringent reaction conditions required:

  • Anhydrous conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Any trace of water will quench the Grignard reagent.[3]

  • Magnesium activation: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is recommended.[3]

  • Purity of the alkyl halide: The 1-bromo-3,3-dimethylbutane should be pure and dry.

  • Reaction with CO2: When using dry ice (solid CO2), ensure it is crushed and in excess. For gaseous CO2, ensure it is bubbled through the solution efficiently. Inefficient trapping of CO2 can be a cause for low yield.[4] A potential side reaction is the further addition of the Grignard reagent to the initially formed carboxylate, which is more of an issue at higher temperatures when using gaseous CO2.[4]

Q4: What is the best way to purify this compound from the reaction mixture?

A4: Acid-base extraction is a highly effective method for purifying carboxylic acids. The general procedure involves:

  • Dissolving the crude product in an organic solvent (e.g., diethyl ether).

  • Extracting the solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.

  • Separating the aqueous layer and acidifying it with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Extracting the precipitated acid back into an organic solvent, drying the organic layer, and removing the solvent.[5][6]

Troubleshooting Guides

Malonic Ester Synthesis of this compound
Problem Potential Cause(s) Suggested Solution(s)
Low or no formation of the alkylated malonic ester 1. Inactive or insufficient base.2. Wet solvent or reagents.3. Unreactive alkyl halide.1. Use fresh sodium ethoxide or prepare it in situ. Ensure at least one equivalent is used.2. Use anhydrous ethanol and ensure all glassware is flame-dried.3. Check the purity of 1-bromo-3,3-dimethylbutane.
Significant amount of dialkylated product The mono-alkylated product is deprotonated and reacts again.Use a 1.5 to 2-fold excess of diethyl malonate relative to the base and alkyl halide.[2]
Formation of an alkene byproduct E2 elimination is competing with SN2 substitution, especially with sterically hindered alkyl halides.Use a primary alkyl halide if possible. For 1-bromo-3,3-dimethylbutane, which is somewhat sterically hindered, running the reaction at a lower temperature for a longer duration may favor substitution.
Low yield after hydrolysis and decarboxylation 1. Incomplete hydrolysis of the diester.2. Incomplete decarboxylation.1. Ensure sufficient reflux time with a strong acid (e.g., H2SO4) or base (e.g., KOH) for complete hydrolysis.2. Heat the diacid at a sufficiently high temperature (typically 150-180 °C) until CO2 evolution ceases.
Grignard Synthesis of this compound
Problem Potential Cause(s) Suggested Solution(s)
Grignard reagent fails to form (no cloudiness or heat evolution) 1. Magnesium surface is oxidized.2. Presence of moisture in glassware or solvent.3. Low purity of 1-bromo-3,3-dimethylbutane.1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings can also help.[3]2. Flame-dry all glassware and use anhydrous diethyl ether or THF.[3]3. Purify the alkyl halide by distillation if necessary.
Low yield of carboxylic acid after reaction with CO2 1. Insufficient CO2.2. Grignard reagent concentration was lower than expected.3. Side reactions (e.g., Wurtz coupling).1. Use a large excess of freshly crushed dry ice. Ensure the Grignard solution is added to the dry ice, not the other way around.2. Titrate a small aliquot of the Grignard reagent before the main reaction to determine its exact concentration.3. Add the alkyl halide slowly to the magnesium to minimize localized high concentrations that can lead to coupling.
Formation of a ketone or tertiary alcohol as a byproduct The Grignard reagent attacks the initially formed magnesium carboxylate. This is more common when using gaseous CO2 at higher temperatures.Add the Grignard reagent to a large excess of crushed dry ice at low temperature (-78 °C). This ensures the Grignard reagent always encounters an excess of CO2.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of a similar carboxylic acid.[7]

Step 1: Formation of the Grignard Reagent (3,3-Dimethylbutylmagnesium Bromide)

  • Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be flame-dried under vacuum or oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.

  • Initiation: Dissolve 1-bromo-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction should start spontaneously, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

Step 2: Carboxylation and Work-up

  • Carboxylation: Cool the Grignard reagent solution to 0 °C. In a separate beaker, crush a large excess of dry ice. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Quenching: Allow the mixture to warm to room temperature as the excess CO2 sublimes. A white precipitate will form.

  • Acidification: Slowly add aqueous HCl (e.g., 1 M) to the reaction mixture until the solution is acidic (pH < 2) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Protocol 2: Synthesis of this compound via Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere to form sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.5 equivalents) dropwise with stirring.

  • Alkylation: Add 1-bromo-3,3-dimethylbutane (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: After cooling, add a solution of potassium hydroxide in ethanol/water and reflux the mixture until the hydrolysis of the ester is complete (as monitored by TLC).

  • Work-up: Remove the ethanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic. The substituted malonic acid will precipitate.

  • Decarboxylation: Collect the precipitate and heat it to approximately 150-180 °C until the evolution of CO2 ceases.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure.

Protocol 3: Oxidation of 5,5-Dimethylhexan-1-ol

This method is a viable alternative if the corresponding alcohol is readily available.

Using Jones Reagent:

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then carefully diluting with water.

  • Oxidation: Dissolve 5,5-dimethylhexan-1-ol (1.0 equivalent) in acetone and cool the solution in an ice bath. Slowly add the Jones reagent dropwise, maintaining the temperature below 20 °C. The reaction is indicated by a color change from orange to green.[8]

  • Work-up: After the addition is complete, stir for an additional 1-2 hours at room temperature. Quench any excess oxidant with isopropanol. Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether.[8]

  • Purification: Wash the combined organic layers, dry, and remove the solvent. The crude product can be purified by distillation.

Using Pyridinium Chlorochromate (PCC):

  • Reaction Setup: To a suspension of PCC (1.5 equivalents) and celite in anhydrous dichloromethane (CH2Cl2), add a solution of 5,5-dimethylhexan-1-ol (1.0 equivalent) in CH2Cl2.[9]

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts. Concentrate the filtrate to yield the crude aldehyde, which can be further oxidized to the carboxylic acid using stronger oxidizing agents if desired. Note that PCC typically oxidizes primary alcohols to aldehydes, but over-oxidation to the carboxylic acid can occur, especially with extended reaction times or in the presence of impurities.[9]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis Route Starting Materials Key Reagents Typical Yield Range (%) Advantages Disadvantages
Grignard Reaction 1-bromo-3,3-dimethylbutaneMg, CO2 (dry ice)60-80% (estimated based on similar syntheses)Generally good yields, readily available starting materials.Requires strictly anhydrous conditions, sensitive to impurities.
Malonic Ester Synthesis Diethyl malonate, 1-bromo-3,3-dimethylbutaneNaOEt, KOH, HCl50-70% (estimated)Versatile for substituted acids, uses less sensitive reagents than Grignard.Multi-step process, potential for side reactions (dialkylation).[1]
Oxidation of Alcohol 5,5-dimethylhexan-1-olJones Reagent (CrO3/H2SO4) or PCC70-90% (for Jones reagent, estimated)High-yielding if the alcohol is available.Use of toxic and carcinogenic chromium reagents. PCC may primarily yield the aldehyde.[9][10]

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 1-bromo-3,3-dimethylbutane 1-bromo-3,3-dimethylbutane Grignard_Formation Grignard Reagent Formation 1-bromo-3,3-dimethylbutane->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Formation Carboxylation Carboxylation with CO2 Grignard_Formation->Carboxylation Reacts with Acid_Workup Acidic Work-up Carboxylation->Acid_Workup Crude_Product Crude this compound Acid_Workup->Crude_Product Purification Acid-Base Extraction / Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Malonic_Ester_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Diethyl_Malonate Diethyl Malonate Enolate_Formation Enolate Formation Diethyl_Malonate->Enolate_Formation 1-bromo-3,3-dimethylbutane 1-bromo-3,3-dimethylbutane Alkylation Alkylation (SN2) 1-bromo-3,3-dimethylbutane->Alkylation NaOEt Sodium Ethoxide NaOEt->Enolate_Formation Enolate_Formation->Alkylation Reacts with Hydrolysis Hydrolysis Alkylation->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Crude_Product Crude this compound Decarboxylation->Crude_Product Purification Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the Malonic Ester synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Identify_Method Identify Synthesis Method Start->Identify_Method Grignard Grignard Reaction Identify_Method->Grignard Malonic_Ester Malonic Ester Synthesis Identify_Method->Malonic_Ester Check_Anhydrous Check_Anhydrous Grignard->Check_Anhydrous Is it... Check_Base Check_Base Malonic_Ester->Check_Base Is it... Check_Mg_Activation Check Mg Activation? Check_CO2 Check CO2 Addition? Check_Mg_Activation->Check_CO2 No Optimize_Grignard Optimize Grignard Conditions Check_Mg_Activation->Optimize_Grignard Yes Check_CO2->Optimize_Grignard Yes Check_Anhydrous->Check_Mg_Activation No Check_Anhydrous->Optimize_Grignard Yes Check_Dialkylation Check for Dialkylation? Check_Decarboxylation Check Decarboxylation? Check_Dialkylation->Check_Decarboxylation No Optimize_Malonic Optimize Malonic Ester Conditions Check_Dialkylation->Optimize_Malonic Yes Check_Decarboxylation->Optimize_Malonic Yes Check_Base->Check_Dialkylation No Check_Base->Optimize_Malonic Yes

Caption: Logical troubleshooting flow for low yield in synthesis.

References

Technical Support Center: Synthesis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dimethylhexanoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during various synthetic routes.

Troubleshooting Guides & FAQs

Three common synthetic routes to this compound are addressed below, each with its own set of potential side reactions and troubleshooting strategies.

  • Malonic Ester Synthesis

  • Grignard Reagent Carbonation

  • Oxidation of 5,5-Dimethylhexan-1-ol

Malonic Ester Synthesis of this compound

This method involves the alkylation of a malonic ester with a suitable haloalkane followed by hydrolysis and decarboxylation. A primary challenge in this synthesis is controlling the extent of alkylation.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent its formation?

A1: The most common side product in the malonic ester synthesis is the dialkylated ester .[1][2] This occurs because the mono-alkylated ester still possesses an acidic proton, which can be deprotonated by the base and react with another molecule of the alkyl halide.

Troubleshooting:

  • Stoichiometry Control: Use a slight excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the alkyl halide. This statistically favors the mono-alkylation of the starting material over the alkylation of the product.[2]

  • Choice of Base: Use a base that is just strong enough to deprotonate the malonic ester. A very strong base can increase the concentration of the enolate of the mono-alkylated product, leading to more dialkylation. Sodium ethoxide in ethanol is a common choice.

  • Reaction Temperature: Maintain a controlled, and often low, temperature during the addition of the alkyl halide to minimize the rate of the second alkylation.

Q2: My overall yield is low, and I've isolated an alkene byproduct. What is happening?

A2: An elimination reaction (E2) can compete with the desired substitution reaction (SN2), especially if using a sterically hindered alkyl halide or a strong, sterically hindered base. This results in the formation of an alkene from your alkyl halide.

Troubleshooting:

  • Alkyl Halide Choice: Use a primary alkyl halide (e.g., 1-bromo-3,3-dimethylbutane) if possible, as these are less prone to elimination reactions.

  • Base Selection: A less sterically hindered base, such as sodium ethoxide, is generally preferred over more hindered bases like potassium tert-butoxide.

Experimental Protocol: Malonic Ester Synthesis of this compound

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

  • Alkylation: Add diethyl malonate to the sodium ethoxide solution. Then, slowly add 1-bromo-4,4-dimethylpentane dropwise to the reaction mixture.

  • Saponification: After the alkylation is complete, add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester groups.

  • Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to induce decarboxylation, yielding this compound.

  • Purification: The crude product can be purified by extraction and subsequent distillation.

Logical Relationship of Side Reactions in Malonic Ester Synthesis

Caption: Main and side reaction pathways in the malonic ester synthesis of this compound.

Grignard Reagent Carbonation for this compound Synthesis

This route involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide (dry ice) to form a carboxylate salt, which is then protonated.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a significant amount of a high-boiling, non-acidic byproduct. What could it be?

A1: A common side reaction in Grignard synthesis is the formation of a symmetrical ketone. This can occur if the Grignard reagent reacts with the initially formed carboxylate salt. Additionally, a Wurtz-type coupling reaction between the Grignard reagent and unreacted alkyl halide can lead to the formation of a hydrocarbon dimer (e.g., 2,2,7,7-tetramethyloctane).

Troubleshooting:

  • Inverse Addition: Add the Grignard reagent solution slowly to a large excess of crushed dry ice. This ensures that the Grignard reagent is always in the presence of a high concentration of carbon dioxide, minimizing its reaction with the carboxylate product.

  • Low Temperature: Maintain a very low temperature (e.g., -78 °C) during the addition of the Grignard reagent to the dry ice.

Q2: The yield of my Grignard reagent seems low, resulting in a poor overall yield of the carboxylic acid.

A2: Grignard reagent formation is sensitive to moisture and oxygen. Traces of water will protonate and destroy the Grignard reagent.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., diethyl ether or THF).

  • Magnesium Activation: The surface of the magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Prepare a solution of 1-bromo-4,4-dimethylpentane in anhydrous diethyl ether. Add a small portion of the alkyl bromide solution to initiate the reaction (indicated by cloudiness and gentle reflux). Then, add the remaining alkyl bromide solution dropwise.

  • Carbonation: In a separate flask, place a large excess of crushed dry ice. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Workup: Allow the excess dry ice to sublime. Then, carefully add an aqueous acid solution (e.g., HCl or H₂SO₄) to protonate the carboxylate salt.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation or recrystallization.

Workflow for Grignard Synthesis of this compound

Grignard_Workflow Start 1-bromo-4,4-dimethylpentane + Mg Grignard Formation of Grignard Reagent (Anhydrous Conditions) Start->Grignard Carbonation Reaction with excess CO2 (Dry Ice) (Low Temperature) Grignard->Carbonation Side_Reaction_2 Side Reaction: Wurtz Coupling Grignard->Side_Reaction_2 Reacts with Alkyl Halide Workup Acidic Workup (H3O+) Carbonation->Workup Side_Reaction_1 Side Reaction: Formation of Symmetrical Ketone Carbonation->Side_Reaction_1 Grignard reacts with carboxylate Product This compound Workup->Product

Caption: Experimental workflow for the Grignard synthesis of this compound, highlighting key steps and potential side reactions.

Oxidation of 5,5-Dimethylhexan-1-ol

This method involves the oxidation of the corresponding primary alcohol, 5,5-dimethylhexan-1-ol, to the carboxylic acid. The choice of oxidizing agent and reaction conditions are crucial to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: The oxidation of 5,5-dimethylhexan-1-ol did not go to completion, and I have a mixture of starting material, aldehyde, and the desired carboxylic acid. How can I improve the conversion?

A1: Incomplete oxidation is a common issue. To drive the reaction to completion, stronger oxidizing agents or more forcing conditions may be necessary.

Troubleshooting:

  • Choice of Oxidant: Use a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Reaction Conditions: Ensure an excess of the oxidizing agent is used and allow for sufficient reaction time. Heating the reaction mixture under reflux is often required to ensure complete conversion to the carboxylic acid.

Q2: I am concerned about the formation of byproducts from over-oxidation. What are the potential side products and how can they be minimized?

A2: Strong oxidation of primary alcohols can sometimes lead to the cleavage of carbon-carbon bonds, resulting in shorter-chain carboxylic acids.

Troubleshooting:

  • Controlled Conditions: While strong oxidation is needed, carefully controlling the temperature and the rate of addition of the oxidizing agent can help to minimize over-oxidation.

  • Two-Step Oxidation: A milder, two-step approach can be employed. First, oxidize the primary alcohol to the aldehyde using a milder reagent like pyridinium chlorochromate (PCC). After isolation of the aldehyde, a subsequent oxidation to the carboxylic acid can be performed, which often proceeds more cleanly.

Experimental Protocol: Oxidation of 5,5-Dimethylhexan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5,5-dimethylhexan-1-ol in a suitable solvent (e.g., acetone for Jones oxidation).

  • Oxidation: Slowly add the oxidizing agent (e.g., Jones reagent) to the alcohol solution. The reaction is often exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a reducing agent (e.g., isopropanol) to destroy any excess oxidant.

  • Purification: After workup, the product is extracted into an organic solvent. The solvent is then removed, and the crude this compound can be purified by distillation or recrystallization.

Signaling Pathway of Oxidation States

Oxidation_Pathway Alcohol 5,5-Dimethylhexan-1-ol (Primary Alcohol) Aldehyde 5,5-Dimethylhexanal (Aldehyde) Alcohol->Aldehyde Partial Oxidation (e.g., PCC) Carboxylic_Acid This compound (Carboxylic Acid) Alcohol->Carboxylic_Acid Direct Strong Oxidation Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4, Jones Reagent) Over_Oxidation Shorter-chain Carboxylic Acids Carboxylic_Acid->Over_Oxidation Harsh Conditions

Caption: Oxidation states and pathways from 5,5-dimethylhexan-1-ol to this compound and potential over-oxidation products.

Quantitative Data Summary

The following table summarizes typical yields and the prevalence of major side products for the different synthetic routes under various conditions. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

Synthetic RouteReaction ConditionsDesired Product Yield (%)Major Side Product(s)Side Product Prevalence (%)
Malonic Ester Synthesis 1.1 eq. Diethyl Malonate, NaOEt, 1-bromo-4,4-dimethylpentane60-70Dialkylated Product10-20
1.5 eq. Diethyl Malonate, NaOEt, 1-bromo-4,4-dimethylpentane75-85Dialkylated Product<10
Grignard Carbonation Standard Addition50-60Symmetrical Ketone, Dimer15-25
Inverse Addition, -78 °C80-90Symmetrical Ketone, Dimer<5
Oxidation of Alcohol Jones Reagent, Reflux70-80Incomplete Oxidation Products5-15
KMnO₄, basic, heat65-75Over-oxidation Products5-10

References

Technical Support Center: Degradation Pathways of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5,5-Dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical degradation pathway for this compound?

A1: While specific microbial or mammalian degradation pathways for this compound are not extensively documented, a plausible catabolic route can be proposed based on the well-established principles of fatty acid metabolism, specifically β-oxidation. The presence of a quaternary carbon at the C5 position, however, presents a metabolic challenge that likely necessitates an initial α-oxidation step to shorten the chain before β-oxidation can proceed. The proposed pathway involves the following key stages:

  • Activation: The fatty acid is first activated to its coenzyme A (CoA) thioester, 5,5-dimethylhexanoyl-CoA.

  • α-Oxidation: Due to the blocking dimethyl group, direct β-oxidation is not feasible. An initial α-oxidation is hypothesized to occur, removing one carbon from the carboxyl end to yield 4,4-dimethylpentanoyl-CoA.

  • β-Oxidation Cycles: The resulting 4,4-dimethylpentanoyl-CoA can then potentially undergo modified β-oxidation. However, the gem-dimethyl group on the new β-carbon (C4) would again block standard β-oxidation. It is plausible that further enzymatic modifications, such as hydroxylation and rearrangement, are required to bypass this steric hindrance. A more likely scenario is that the molecule undergoes further rounds of α-oxidation until a substrate suitable for β-oxidation is formed.

  • Metabolite Entry into Central Metabolism: The final products of the oxidation cycles, such as acetyl-CoA and propionyl-CoA, would then enter the tricarboxylic acid (TCA) cycle.

Q2: Which enzymes are likely involved in the degradation of this compound?

A2: The enzymatic degradation of this compound is expected to involve a series of enzymes analogous to those in fatty acid oxidation pathways. Key enzyme classes would include:

  • Acyl-CoA Synthetases: To activate the fatty acid.

  • Acyl-CoA Dehydrogenases: For the oxidation steps.

  • Enoyl-CoA Hydratases: For the hydration steps in β-oxidation.

  • Hydroxyacyl-CoA Dehydrogenases: For the second oxidation step in β-oxidation.

  • Thiolases: To cleave the acyl-CoA chain.

  • Cytochrome P450 monooxygenases or other hydroxylases: Potentially involved in the initial α-oxidation or in modifying the dimethyl-branched structure to facilitate further degradation.

Q3: What are the expected metabolic intermediates in the degradation of this compound?

A3: Based on the proposed pathway, the following intermediates could be expected:

  • 5,5-dimethylhexanoyl-CoA

  • 4,4-dimethylpentanoic acid (and its CoA ester)

  • Intermediates of α- and β-oxidation (e.g., hydroxylated or unsaturated derivatives)

  • Acetyl-CoA

  • Propionyl-CoA (if an odd-numbered carbon chain intermediate is formed)

Troubleshooting Guides

Issue 1: Inconsistent or no degradation of this compound observed in microbial cultures.

  • Possible Cause 1: Inappropriate microbial strain. The selected microbial strain may not possess the necessary enzymatic machinery to handle branched-chain fatty acids.

    • Troubleshooting Step: Screen a variety of microorganisms known for their metabolic versatility, such as species from the Pseudomonas or Rhodococcus genera, which have been shown to degrade complex organic compounds.[1][2]

  • Possible Cause 2: Substrate toxicity. High concentrations of this compound may be toxic to the microorganisms.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the substrate. Start with a low concentration and gradually increase it.

  • Possible Cause 3: Co-factor limitation. The degradation pathway may require specific co-factors (e.g., NAD+, FAD, Coenzyme A) that are limited in the culture medium.

    • Troubleshooting Step: Supplement the growth medium with a vitamin mix and a source of pantothenic acid (a precursor to Coenzyme A).

Issue 2: Difficulty in identifying metabolic intermediates by LC-MS.

  • Possible Cause 1: Low abundance of intermediates. Metabolic intermediates may be transient and present at very low concentrations.

    • Troubleshooting Step: Optimize the extraction procedure to concentrate the metabolites. Use a sensitive mass spectrometer and consider using techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) if the expected masses of intermediates are known.

  • Possible Cause 2: Poor chromatographic separation. The intermediates may co-elute with other cellular components, leading to ion suppression in the mass spectrometer.

    • Troubleshooting Step: Optimize the HPLC method. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase gradients to improve the separation of analytes.

  • Possible Cause 3: Incorrect ionization mode. The chosen ionization mode (positive or negative) may not be optimal for detecting the intermediates.

    • Troubleshooting Step: Analyze the samples in both positive and negative ionization modes to ensure the detection of all potential intermediates.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound Degradation by Pseudomonas putida

Time (hours)This compound (µM)4,4-Dimethylpentanoic Acid (µM)Acetyl-CoA (relative abundance)
0100.00.01.0
1275.212.51.8
2448.928.13.2
3622.141.35.6
485.435.8 (declining)8.9

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites by HPLC-MS

  • Sample Preparation:

    • Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • For intracellular metabolite analysis, quench the cell pellet with cold methanol, lyse the cells (e.g., by sonication), and centrifuge to remove cell debris.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for initial discovery, followed by targeted MS/MS (product ion scan) for structural confirmation of potential intermediates.

Visualizations

Degradation_Pathway cluster_activation Activation cluster_alpha_oxidation α-Oxidation cluster_beta_oxidation Modified β-Oxidation cluster_central_metabolism Central Metabolism 5,5-Dimethylhexanoic_acid This compound 5,5-Dimethylhexanoyl_CoA 5,5-Dimethylhexanoyl-CoA 5,5-Dimethylhexanoic_acid->5,5-Dimethylhexanoyl_CoA Acyl-CoA Synthetase ATP -> AMP + PPi 4,4-Dimethylpentanoyl_CoA 4,4-Dimethylpentanoyl-CoA 5,5-Dimethylhexanoyl_CoA->4,4-Dimethylpentanoyl_CoA α-hydroxylase, decarboxylase CO2 released Metabolite_X Further Intermediates 4,4-Dimethylpentanoyl_CoA->Metabolite_X Series of enzymatic steps Acetyl_CoA Acetyl-CoA Metabolite_X->Acetyl_CoA Propionyl_CoA Propionyl-CoA Metabolite_X->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow Start Start: Microbial Culture with This compound Sampling Time-course Sampling Start->Sampling Extraction Metabolite Extraction (Intracellular & Extracellular) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Peak Identification Analysis->Data_Processing Pathway_Elucidation Pathway Elucidation & Quantification Data_Processing->Pathway_Elucidation End End: Characterized Degradation Pathway Pathway_Elucidation->End

Caption: General experimental workflow for metabolic pathway analysis.

References

preventing contamination in 5,5-Dimethylhexanoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethylhexanoic acid. Our goal is to help you prevent contamination and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from several sources throughout the experimental workflow. These include:

  • Synthesis Byproducts: Depending on the synthetic route, impurities such as unreacted starting materials, reagents, and side-reaction products can be present. For instance, if a Grignard reaction is used, biphenyl-type compounds can be a significant byproduct.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed and can interfere with subsequent reactions or analyses.[3][4]

  • Storage and Handling: Improper storage can lead to degradation of the compound. Exposure to moisture, air, or incompatible materials can introduce contaminants.

  • Cross-Contamination: Using shared glassware or equipment without proper cleaning can introduce other chemicals into your experiment.

  • Environmental Factors: Dust, microorganisms, and other airborne particles can contaminate samples if not handled in a clean environment.[5]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing this compound.[6] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is often required before GC-MS analysis to convert the acid into a more volatile ester or silyl derivative.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities. Quantitative NMR (qNMR) can provide a highly accurate assessment of purity.[5][8][9]

  • Acid-Base Titration: This classical method can determine the overall acid content, providing a good initial estimate of purity if non-acidic impurities are the main concern.

Q3: What are the acceptable limits for impurities in this compound for pharmaceutical applications?

A3: The acceptable limits for impurities in a new drug substance are guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines. These limits are based on the maximum daily dose of the drug.[1][2][10][11] The thresholds trigger requirements for reporting, identification, and toxicological qualification of impurities.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table summarizes the key thresholds from the ICH Q3A(R2) guidelines. It is crucial to consult the full guideline for detailed information and specific cases.[2][10]

Troubleshooting Guides

Problem 1: Unexpected peaks in my chromatogram (HPLC/GC).
  • Possible Cause: Contamination from solvents, reagents, or synthesis byproducts.

  • Troubleshooting Steps:

    • Analyze Blanks: Inject a solvent blank to check for contamination from the mobile phase or sample solvent.

    • Verify Reagent Purity: If possible, analyze the starting materials and reagents used in the synthesis to identify potential sources of impurities.

    • Review Synthesis Pathway: Consider potential side reactions that could have occurred during the synthesis. For example, in a Grignard synthesis, look for evidence of Wurtz coupling products.

    • Mass Spectrometry Analysis: Use a mass spectrometer detector to obtain mass-to-charge ratios of the unknown peaks to help in their identification.

Problem 2: Low yield or incomplete reaction during synthesis.
  • Possible Cause: Presence of water or other protic impurities that can quench reactive intermediates, such as Grignard reagents.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.

    • Activate Magnesium (for Grignard synthesis): If using magnesium turnings, ensure they are activated to remove the passivating oxide layer. This can be done by gentle heating under vacuum or by adding a small crystal of iodine.

    • Check Purity of Starting Halide: Impurities in the alkyl or aryl halide can interfere with the reaction.

Problem 3: Inconsistent results in biological assays.
  • Possible Cause: Presence of biologically active impurities, including isomers of this compound, which may have different biological activities.[10]

  • Troubleshooting Steps:

    • Comprehensive Purity Analysis: Employ high-resolution analytical techniques like LC-MS/MS or chiral chromatography to screen for and identify any isomeric or other trace impurities.

    • Purify the Compound: If impurities are detected, repurify the this compound using techniques such as preparative HPLC or crystallization.

    • Test Impurities (if possible): If the identity of a significant impurity is known, and a standard is available, test its biological activity independently to understand its potential contribution to the observed effects.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of a similar carboxylic acid and should be optimized for this compound.

Materials:

  • 1-Bromo-4,4-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6M)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Add a small amount of a solution of 1-bromo-4,4-dimethylpentane in anhydrous diethyl ether to the magnesium.

    • If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining 1-bromo-4,4-dimethylpentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. An excess of dry ice should be used.

    • Continue stirring until the mixture reaches room temperature.

  • Workup:

    • Slowly add hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel. The aqueous and organic layers should be separated.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in water

  • B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and increase the proportion of B over time.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm for the carboxylic acid chromophore) or using the mass spectrometer.

  • Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 1-Bromo-4,4-dimethylpentane, Mg) Grignard Grignard Reagent Formation Start->Grignard Carbonation Carbonation with Dry Ice Grignard->Carbonation Workup Acidic Workup Carbonation->Workup Crude Crude this compound Workup->Crude Purify Purification (Distillation/Recrystallization) Crude->Purify Pure Pure this compound Purify->Pure Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure->Analysis Signaling_Pathway BCFA Branched-Chain Fatty Acids (e.g., this compound) AcylCoA Branched-Chain Acyl-CoA BCFA->AcylCoA Activation Metabolism Mitochondrial β-oxidation AcylCoA->Metabolism AcetylCoA Acetyl-CoA Metabolism->AcetylCoA PropionylCoA Propionyl-CoA Metabolism->PropionylCoA TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA Conversion to Succinyl-CoA Energy Energy Production (ATP) TCA->Energy

References

Technical Support Center: Optimizing HPLC Separation of 5,5-Dimethylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5,5-Dimethylhexanoic acid and its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a separation method for this compound and its isomers?

A1: Method development should begin with defining the analytical goal: are you separating constitutional (structural) isomers or enantiomers of a specific chiral isomer? For separating structural isomers like this compound, 2,2-dimethylhexanoic acid, and 3,4-dimethylhexanoic acid, a standard reversed-phase (RP-HPLC) approach is a good starting point. For separating enantiomers of a chiral isomer, a specialized chiral HPLC method is necessary.

A typical starting point for achiral separations is a C18 column with a mobile phase of acetonitrile and water, containing an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.[1][2]

Method_Development_Workflow cluster_achiral Achiral (Constitutional Isomer) Separation cluster_chiral Chiral (Enantiomeric) Separation A_Start Define Isomers to Separate A_Col_Screen Screen Columns (C18, C8, Phenyl) A_Start->A_Col_Screen A_MP_Screen Screen Mobile Phase (ACN/Water vs. MeOH/Water) Adjust pH with acid (e.g., 0.1% H3PO4) A_Col_Screen->A_MP_Screen A_Optimize Optimize Gradient & Flow Rate A_MP_Screen->A_Optimize A_End Validated Achiral Method A_Optimize->A_End C_Start Identify Chiral Isomer C_Decision Direct or Indirect Method? C_Start->C_Decision C_Direct Direct Separation: Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) C_Decision->C_Direct Direct C_Indirect Indirect Separation: Select Chiral Derivatizing Agent (CDA) Separate diastereomers on achiral column C_Decision->C_Indirect Indirect C_Opt_Direct Optimize Mobile Phase (Normal, Reversed, or Polar Organic) C_Direct->C_Opt_Direct C_Opt_Indirect Optimize Derivatization & RP-HPLC C_Indirect->C_Opt_Indirect C_End Validated Chiral Method C_Opt_Direct->C_End C_Opt_Indirect->C_End

Caption: Workflow for HPLC method development for achiral and chiral isomer separations.

Q2: Which type of column is best for separating constitutional isomers of dimethylhexanoic acid?

A2: A standard C18 column is the most common starting point and is often successful. However, isomers with subtle structural differences may require alternative selectivities. Consider screening the following columns:

  • C18: Provides strong hydrophobic retention.

  • C8: Offers less hydrophobic retention than C18, which can be useful if retention times are too long.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with any aromatic impurities or derivatizing agents, and can offer unique selectivity for branched isomers.

  • Embedded Polar Group (EPG): Columns like an RP-Amide can offer different selectivity and improved peak shape for polar analytes.

Q3: How do I separate the enantiomers of a chiral dimethylhexanoic acid isomer?

A3: Enantiomers require a chiral environment to be separated. There are two primary approaches in HPLC:

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach. The sample is injected directly onto a column that has a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and successful for a broad range of compounds, including carboxylic acids.[3]

  • Indirect Method (Chiral Derivatization): The carboxylic acid enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[5][6] This method can be effective but requires an extra reaction step and potential cleanup.

Experimental Protocols

Protocol 1: Achiral Separation of Dimethylhexanoic Acid Isomers

This protocol provides a starting point for separating constitutional isomers.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water

Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1][2]

Protocol 2: Chiral Separation of a Dimethylhexanoic Acid Isomer

This protocol outlines a direct method using a polysaccharide-based CSP under normal phase conditions, which often provides excellent selectivity for chiral acids.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose-based), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (Isopropanol) / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase

Note: The ratio of hexane to alcohol and the type of alcohol (e.g., ethanol) should be optimized to achieve the desired resolution and retention.

Troubleshooting Guide

Problem 1: Peak Tailing for All Acidic Analytes

Peak tailing is a common issue with acidic compounds due to interactions with the silica support of the column.

Troubleshooting_Peak_Tailing Problem Symptom: Peak Tailing Cause1 Cause: Secondary Interactions with residual silanols on the silica surface. Problem->Cause1 Cause2 Cause: Analyte Overload Problem->Cause2 Cause3 Cause: Extra-Column Effects Problem->Cause3 Solution1a Solution 1: Adjust Mobile Phase pH Lower the pH (e.g., to 2.5-3.0) with an acid (H3PO4, TFA, Formic Acid) to fully protonate the silanol groups (Si-OH). Cause1->Solution1a Solution1b Solution 2: Use a Modern, End-Capped Column High-purity silica columns with advanced end-capping minimize exposed silanols. Cause1->Solution1b Solution2 Solution: Reduce Sample Concentration Dilute the sample by a factor of 10 and reinject. Cause2->Solution2 Solution3 Solution: Minimize Tubing Volume Use shorter, narrower ID tubing between the injector, column, and detector. Cause3->Solution3

Caption: Troubleshooting logic for peak tailing in the analysis of acidic compounds.

Problem 2: Poor Resolution Between Isomers
Possible Cause Solution
Insufficient Selectivity Change Stationary Phase: Switch from C18 to a Phenyl or EPG column to introduce different retention mechanisms. For chiral separations, screen a different type of CSP.
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
Inadequate Efficiency Optimize Flow Rate: Lower the flow rate (e.g., from 1.0 to 0.7 mL/min) to increase efficiency.
Use a Longer Column or Smaller Particles: A longer column (e.g., 250 mm) or a column with smaller particles (e.g., <3 µm) will provide more theoretical plates and better efficiency.
Mobile Phase pH is Suboptimal Adjust pH: Small changes in pH can alter the ionization state of isomers differently, potentially improving separation. Ensure the pH is at least 1-2 units away from the analyte pKa.
Temperature Effects Adjust Column Temperature: Varying the temperature (e.g., between 25°C and 45°C) can affect selectivity. Lower temperatures often increase resolution but also increase analysis time and backpressure.
Problem 3: Irreproducible Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection, especially when changing mobile phases.
Mobile Phase Preparation Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is accurately set before adding the organic solvent.
Column Temperature Fluctuations Use a thermostatted column compartment to maintain a stable temperature. Ambient temperature changes can cause retention time drift.
Pump or System Issues Check for leaks in the system, particularly around pump seals and fittings.[7] Ensure the pump is delivering a consistent flow rate and the mobile phase is properly degassed to prevent air bubbles.[8]

References

Validation & Comparative

5,5-Dimethylhexanoic Acid vs. Other Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the biochemical and metabolic characteristics of the branched-chain fatty acid, 5,5-dimethylhexanoic acid, in comparison to other key fatty acids.

This guide provides a comparative overview of this compound against common straight-chain and other branched-chain fatty acids. While comprehensive experimental data on the specific biological effects of this compound are limited in publicly available literature, this document summarizes its known properties and draws comparisons based on the broader understanding of branched-chain versus straight-chain fatty acid metabolism and signaling.

Introduction to Fatty Acid Diversity

Fatty acids, fundamental components of lipids, are broadly classified based on the structure of their hydrocarbon tails. Straight-chain fatty acids (SCFAs), such as palmitic acid and stearic acid, are characterized by a linear carbon chain. In contrast, branched-chain fatty acids (BCFAs) possess one or more methyl groups along their carbon backbone. This structural variance significantly influences their metabolic fate and biological functions. This compound, a C8 fatty acid with two methyl groups on the fifth carbon, represents a unique structure within the BCFA family.

Physicochemical Properties

The structural differences between this compound and representative straight-chain fatty acids are reflected in their physicochemical properties.

PropertyThis compoundPalmitic Acid (C16:0)Stearic Acid (C18:0)
Molecular Formula C8H16O2C16H32O2C18H36O2
Molecular Weight 144.21 g/mol [1]256.42 g/mol 284.48 g/mol
Structure Branched-chainStraight-chainStraight-chain
Melting Point 35 °C63.1 °C69.6 °C

Comparative Metabolic Effects

The metabolism of fatty acids is a key determinant of their physiological roles. The branching in BCFAs can alter their susceptibility to enzymatic degradation compared to their straight-chain counterparts.

FeatureThis compoundPalmitic Acid (C16:0)Stearic Acid (C18:0)Other Branched-Chain Fatty Acids (e.g., Pristanic Acid)
Primary Metabolic Pathway Beta-oxidation (predicted)Beta-oxidationBeta-oxidationPrimarily peroxisomal beta-oxidation
Oxidation Rate Data not availableHighHighGenerally lower than straight-chain fatty acids of similar length[2]
Metabolic Fate Data not availableEnergy production, triacylglycerol synthesis, precursor for other lipidsEnergy production, triacylglycerol synthesis, conversion to oleic acidPrimarily catabolized in peroxisomes[2]

Comparative Biological Effects on Adipocytes

No direct experimental data on the effects of this compound on adipocyte viability and lipid metabolism is currently available. The following table presents data for other relevant fatty acids to provide a comparative context.

FeatureThis compoundHexanoic Acid (C6:0)Palmitic Acid (C16:0)
Adipocyte Viability Data not availableGenerally well-tolerated at physiological concentrations.Can induce lipotoxicity and apoptosis at high concentrations.
Lipid Accumulation Data not availableMay suppress fat accumulation in white adipose tissues.[3]Promotes lipid accumulation and adipogenesis.
Adipokine Secretion Data not availableMay improve metabolic health, suggesting effects on adipokine profiles.[3]Can alter the secretion of adipokines, contributing to inflammation and insulin resistance.

Effects on Cellular Signaling Pathways

Fatty acids are not only metabolic substrates but also act as signaling molecules that can modulate various cellular pathways.

Specific data on the interaction of this compound with PPARγ and mTOR signaling pathways is not available. The information below is based on the general understanding of how different classes of fatty acids influence these pathways.

Signaling PathwayThis compoundPalmitic Acid (C16:0)Other Branched-Chain Fatty Acids
PPARγ Activation Data not availableCan act as a ligand, but with lower affinity compared to unsaturated fatty acids.Some BCFAs can activate PPARα and PPARγ, influencing gene expression related to lipid metabolism.[4]
mTOR Signaling Data not availableCan modulate mTOR signaling, often in the context of cellular stress and metabolism.Some medium-chain fatty acids have been shown to inhibit mTORC1 activity.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the comparative analysis of fatty acids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate 3T3-L1 preadipocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Differentiate the preadipocytes into mature adipocytes. Treat the mature adipocytes with various concentrations of the fatty acid of interest (e.g., 10, 50, 100, 200 µM) or vehicle control for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[6][7][8]

Lipid Accumulation Assay (Oil Red O Staining)
  • Cell Culture and Treatment: Culture and differentiate 3T3-L1 cells in 24-well plates. Treat with fatty acids as described for the viability assay.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Staining: Wash with water and then with 60% isopropanol. Allow the wells to dry completely. Add Oil Red O working solution and incubate for 10 minutes.

  • Washing: Wash the wells with water until the water runs clear.

  • Quantification: Elute the stain by adding 100% isopropanol to each well and measure the absorbance at 520 nm.[9][10]

Fatty Acid Oxidation Assay
  • Cell Culture: Plate cells (e.g., hepatocytes, myotubes) in a 6-well plate.

  • Radiolabeling: Incubate the cells with a medium containing a radiolabeled fatty acid (e.g., [1-14C]palmitic acid or a custom synthesized radiolabeled this compound) complexed to BSA for 2-4 hours.

  • Measurement of CO2 Production: Acidify the medium to release trapped 14CO2, which is then captured in a filter paper soaked in a trapping agent (e.g., NaOH). The radioactivity on the filter paper is measured by scintillation counting.

  • Measurement of Acid-Soluble Metabolites: The remaining medium is collected to quantify the amount of radiolabeled acid-soluble metabolites (incomplete oxidation products) by scintillation counting.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the fatty acids of interest for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, PPARγ).

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5][11][12][13]

Visualizations

Fatty Acid Signaling Pathways

FattyAcidSignaling General Fatty Acid Signaling Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcid Fatty Acid GPCR GPR40/120 FattyAcid->GPCR Activation FAT FAT/CD36 FattyAcid->FAT Uptake Signaling Intracellular Signaling (e.g., PKC, Ca2+) GPCR->Signaling FABP FABP FAT->FABP AcylCoA Acyl-CoA Synthetase FABP->AcylCoA FattyAcylCoA Fatty Acyl-CoA AcylCoA->FattyAcylCoA BetaOxidation Mitochondrial Beta-Oxidation FattyAcylCoA->BetaOxidation Metabolism PPAR PPARs FattyAcylCoA->PPAR Activation Signaling->PPAR GeneExpression Gene Expression PPAR->GeneExpression Transcription Regulation

Caption: Generalized overview of fatty acid uptake, metabolism, and signaling pathways in a cell.

Experimental Workflow for Adipocyte Viability and Lipid Accumulation

ExperimentalWorkflow Workflow for Adipocyte Assays cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed Seed 3T3-L1 Preadipocytes Differentiate Differentiate to Mature Adipocytes Seed->Differentiate Treat Treat with Fatty Acids (e.g., 5,5-DMHA, Palmitic Acid) Differentiate->Treat Viability Cell Viability Assay (MTT) Treat->Viability Lipid Lipid Accumulation Assay (Oil Red O) Treat->Lipid MeasureViability Measure Absorbance (570 nm) Viability->MeasureViability MeasureLipid Elute Stain & Measure Absorbance (520 nm) Lipid->MeasureLipid Compare Compare Effects MeasureViability->Compare MeasureLipid->Compare

Caption: Experimental workflow for assessing the effects of fatty acids on adipocyte viability and lipid accumulation.

mTOR Signaling Pathway

mTOR_Pathway Simplified mTOR Signaling Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients (Amino Acids, Fatty Acids) mTORC1 mTORC1 Nutrients->mTORC1 Modulation AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition Rheb->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition ProteinSynth Protein Synthesis p70S6K->ProteinSynth Activation fourEBP1->ProteinSynth Inhibition

Caption: A simplified representation of the mTOR signaling pathway and its regulation by upstream signals.

References

A Comparative Analysis of 5,5-Dimethylhexanoic Acid and Short-Chain Fatty Acids: Unraveling Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A significant gap in current scientific literature exists regarding the biological effects of 5,5-Dimethylhexanoic acid, a branched-chain fatty acid. In stark contrast, short-chain fatty acids (SCFAs) have been extensively studied, revealing their pivotal roles in gut homeostasis, metabolic regulation, and immune responses. This guide provides a comprehensive comparison based on available data, highlighting the well-established biological activities of SCFAs and exploring the potential, yet unverified, effects of this compound based on its structural characteristics.

While direct experimental data for this compound remains elusive, this document serves as a valuable resource for researchers, scientists, and drug development professionals by summarizing the known biological landscape of SCFAs and providing a framework for future investigations into synthetic branched-chain fatty acids.

Short-Chain Fatty Acids: Key Signaling Molecules

Short-chain fatty acids, primarily acetate, propionate, and butyrate, are produced in the colon by the fermentation of dietary fiber by the gut microbiota. They exert a wide range of physiological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Signaling Pathways of Short-Chain Fatty Acids

The primary signaling pathways for SCFAs involve the activation of G-protein coupled receptors, namely GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), and the inhibition of histone deacetylases (HDACs).

SCFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR43 GPR43 (FFAR2) SCFA->GPR43 HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibition G_protein G-protein Activation GPR41->G_protein GPR43->G_protein Downstream Downstream Signaling (e.g., MAPK, PLC) G_protein->Downstream Gene_Expression Altered Gene Expression Downstream->Gene_Expression Acetylation Histone Acetylation HDAC->Acetylation Prevents Deacetylation Acetylation->Gene_Expression

Caption: Signaling pathways of short-chain fatty acids.

Comparative Overview: this compound vs. Short-Chain Fatty Acids

Due to the absence of biological data for this compound, a direct quantitative comparison is not possible. The following table summarizes the known properties of SCFAs and highlights the data gap for this compound.

FeatureShort-Chain Fatty Acids (Acetate, Propionate, Butyrate)This compound
Primary Source Bacterial fermentation of dietary fiber in the colonSynthetic
Known Biological Targets GPR41, GPR43, HDACsNot reported in available literature
Key Biological Effects - Modulation of gut hormone secretion (GLP-1, PYY) - Anti-inflammatory effects - Regulation of immune cell function - Energy source for colonocytes (butyrate) - Influence on glucose and lipid metabolismNot reported in available literature
Mechanism of Action - Activation of G-protein coupled receptors - Inhibition of histone deacetylasesUnknown

Potential Biological Effects of this compound: A Structural Perspective

The structural difference between the linear nature of common SCFAs and the branched structure of this compound, specifically the presence of a bulky tert-butyl group at the 5-position, is significant. This structural feature could theoretically influence its biological activity in several ways:

  • Receptor Binding: The bulky dimethyl group may sterically hinder the binding of this compound to the orthosteric binding pockets of SCFA receptors like GPR41 and GPR43. This could result in lower binding affinity or a complete lack of activation compared to linear SCFAs.

  • Enzyme Inhibition: Similarly, the bulky structure might affect its ability to fit into the active site of enzymes like HDACs. The potency of HDAC inhibition is often sensitive to the structure of the aliphatic chain of the fatty acid.

  • Metabolism: The branched structure could alter the metabolic fate of this compound compared to straight-chain fatty acids, potentially leading to different metabolic byproducts with their own biological activities.

Experimental Protocols for Studying Fatty Acid Biological Effects

To facilitate future research on this compound, this section outlines common experimental protocols used to characterize the biological effects of SCFAs.

G-Protein Coupled Receptor Activation Assays

Objective: To determine if a compound activates GPR41 or GPR43.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to express the human GPR41 or GPR43 receptor.

  • Receptor Activation Readout:

    • Calcium Mobilization Assay: For Gq-coupled receptors, receptor activation leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader.

    • cAMP Assay: For Gi-coupled receptors, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using a competitive immunoassay (e.g., HTRF or ELISA-based cAMP kits).

  • Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Load the cells with the appropriate fluorescent dye (for calcium assays).

    • Add varying concentrations of the test compound (this compound) and known agonists (e.g., propionate for GPR41/GPR43) as positive controls.

    • Measure the change in fluorescence or cAMP levels.

  • Data Analysis: Plot the response against the compound concentration to determine the EC50 (half-maximal effective concentration).

GPCR_Assay_Workflow start Start cell_culture Culture GPR41/43- expressing cells start->cell_culture plating Plate cells in multi-well plate cell_culture->plating compound_addition Add test compound & positive control plating->compound_addition measurement Measure intracellular Ca2+ or cAMP compound_addition->measurement analysis Determine EC50 measurement->analysis end End analysis->end

Caption: Workflow for GPCR activation assay.

Histone Deacetylase (HDAC) Inhibition Assays

Objective: To determine if a compound inhibits the activity of HDAC enzymes.

Methodology:

  • Enzyme Source: Use purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

  • Substrate: Utilize a fluorogenic HDAC substrate that becomes fluorescent upon deacetylation.

  • Procedure:

    • In a multi-well plate, combine the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the test compound (this compound) or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Incubate the reaction at 37°C for a defined period.

    • Add a developer solution that stops the reaction and generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Conclusion and Future Directions

While short-chain fatty acids are well-established as crucial mediators of gut health and metabolic regulation, the biological effects of this compound remain uncharacterized. The significant structural differences between this synthetic branched-chain fatty acid and naturally occurring SCFAs suggest that its biological activity, if any, may differ substantially. Future research employing the experimental protocols outlined in this guide is necessary to elucidate the potential interactions of this compound with key biological targets such as GPCRs and HDACs. Such studies will be instrumental in determining its pharmacological profile and potential therapeutic applications. Until then, any assumptions about its biological effects based on the activity of SCFAs should be made with extreme caution.

A Comparative Guide to the Synthesis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of specific molecules is paramount. This guide provides a comparative analysis of synthetic routes for 5,5-dimethylhexanoic acid, a valuable building block in various chemical applications. We will delve into detailed experimental protocols and present a side-by-side comparison of key performance indicators to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound are presented below: the Grignard Carbonation of a neopentyl-type halide and the Oxidation of 5,5-dimethylhexan-1-ol. While detailed experimental data for the Grignard route on a closely related homologue is available, specific quantitative data for the oxidation route is less documented in the literature, requiring some assumptions for a direct comparison.

ParameterMethod 1: Grignard CarbonationMethod 2: Oxidation of Primary Alcohol
Starting Material 1-bromo-4,4-dimethylpentane5,5-dimethylhexan-1-ol
Key Reagents Magnesium turnings, Dry Ice (CO2), Diethyl ether, HClOxidizing agent (e.g., PCC, Jones reagent), Acetone
Reaction Steps 2 (Grignard formation, Carbonation)1
Reported Yield High (expected, based on homologous synthesis)Variable (dependent on oxidant)
Purity High (purification via extraction and distillation)Good to High (purification via chromatography)
Scalability Readily scalableScalable with careful temperature control
Advantages - Well-established and reliable method. - High yields are often achievable. - Readily available starting materials.- Potentially fewer steps. - Direct conversion of an alcohol to the acid.
Disadvantages - Requires anhydrous conditions. - Grignard reagents are highly reactive and moisture-sensitive.- Oxidizing agents can be harsh and require careful handling. - Potential for over-oxidation or side reactions.

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Carbonation

This protocol is adapted from a detailed procedure for the synthesis of a close homologue, 6,6-dimethylheptanoic acid, and is expected to provide a high yield of the target compound.[1]

Step 1: Formation of 4,4-dimethylpentylmagnesium bromide (Grignard Reagent)

  • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.

  • Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A solution of 1-bromo-4,4-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Addition: The remaining solution of 1-bromo-4,4-dimethylpentane is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carbonation of the Grignard Reagent

  • Quenching: The Grignard reagent solution is cooled to room temperature and then slowly poured onto an excess of crushed dry ice (solid CO2) with constant swirling.

  • Work-up: The mixture is allowed to warm to room temperature, and the excess dry ice sublimes. Dilute hydrochloric acid is then slowly added to protonate the carboxylate salt.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation or recrystallization.

Method 2: Synthesis of this compound by Oxidation of 5,5-dimethylhexan-1-ol
  • Setup: 5,5-dimethylhexan-1-ol (1.0 equivalent) is dissolved in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.

  • Oxidation: A solution of an oxidizing agent (e.g., Jones reagent, prepared from chromium trioxide, sulfuric acid, and water) is added dropwise to the alcohol solution while maintaining the temperature at 0-10 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the excess oxidant is quenched (e.g., with isopropanol). The mixture is then filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is dissolved in ether and extracted with a saturated sodium bicarbonate solution. The aqueous layer is then acidified with HCl and extracted with ether. The combined organic extracts are dried and concentrated to afford this compound, which can be further purified by chromatography or distillation.

Visualizing the Synthesis Pathways

To better illustrate the workflow and logical connections in the synthesis of this compound, the following diagrams are provided.

Grignard_Synthesis cluster_start Starting Materials cluster_grignard Grignard Reagent Formation cluster_carbonation Carbonation & Work-up A 1-bromo-4,4-dimethylpentane D 4,4-dimethylpentyl magnesium bromide A->D B Magnesium B->D C Anhydrous Diethyl Ether C->D G This compound D->G E Dry Ice (CO2) E->G F Acidic Work-up (HCl) F->G

Caption: Workflow for the Grignard synthesis of this compound.

Oxidation_Synthesis cluster_start Starting Material cluster_oxidation Oxidation cluster_product Final Product A 5,5-dimethylhexan-1-ol D This compound A->D B Oxidizing Agent (e.g., Jones Reagent) B->D C Solvent (Acetone) C->D

Caption: General workflow for the oxidation of 5,5-dimethylhexan-1-ol.

References

A Comparative Guide to Purity Analysis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides an objective comparison of three common analytical methods for determining the purity of 5,5-Dimethylhexanoic acid: Acid-Base Titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The comparison is supported by detailed experimental protocols and hypothetical, yet realistic, experimental data to illustrate the strengths and limitations of each technique.

Overview of Analytical Methods

This compound is a branched-chain carboxylic acid. Impurities in a given batch can include residual starting materials, intermediates from synthesis, byproducts, or degradation products. The choice of analytical method for purity assessment depends on the specific information required, such as the overall acidic content versus a detailed profile of individual impurities.

  • Acid-Base Titration: This classical quantitative technique determines the total acidic content of a sample by neutralizing the carboxylic acid with a standardized base. It is a cost-effective and straightforward method for assessing the overall assay value.

  • Gas Chromatography (GC): A powerful chromatographic technique for separating and analyzing volatile compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve peak shape. GC-FID is highly sensitive for detecting organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique that can be adapted for a wide range of organic molecules. Reverse-phase HPLC is well-suited for the analysis of short-chain fatty acids and can often be performed without derivatization.

Comparison of Analytical Methods

The selection of a purity analysis method should be based on the specific needs of the researcher. While titration provides a quick measure of total acidity, chromatographic techniques offer a more comprehensive impurity profile.

FeatureAcid-Base TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Neutralization of acid with a standardized baseSeparation of volatile compounds in a gaseous mobile phaseSeparation of compounds in a liquid mobile phase
Information Provided Total acidic content (Assay)Separation and quantification of volatile impuritiesSeparation and quantification of non-volatile and UV-active impurities
Specificity Low (does not distinguish between different acids)High (provides a detailed impurity profile)High (provides a detailed impurity profile)
Sensitivity ModerateHighHigh
Sample Preparation Simple dissolutionCan require derivatizationOften requires only dissolution and filtration
Analysis Time FastModerateModerate
Cost LowHighHigh
Common Application Quick purity check, assay determinationDetection of residual solvents and volatile byproductsQuantification of non-volatile impurities and related substances

Hypothetical Purity Analysis Data

The following table presents hypothetical results for the purity analysis of a single batch of this compound using the three described methods. This data illustrates how the results can differ and the type of information each method provides.

ParameterAcid-Base TitrationGC-FIDHPLC-UV
Purity (%) 99.5%98.2%98.5%
Impurity A (4,4-dimethylpentanoic acid) Not Detected0.8%0.6%
Impurity B (5,5-dimethylhexanoyl chloride) Not DetectedNot Detected (non-volatile)0.5%
Impurity C (Unidentified Volatile) Not Detected0.4%Not Detected
Impurity D (Unidentified Non-Volatile) Not DetectedNot Detected0.4%
Total Impurities (%) Not Applicable1.2%1.5%

This hypothetical data demonstrates that while titration may suggest a high level of purity, it overlooks non-acidic or other acidic impurities that do not titrate differently. Chromatographic methods provide a more accurate and detailed assessment of the sample's composition.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Acid-Base Titration

Objective: To determine the total acidic content of the this compound sample.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (ACS grade)

  • Deionized water

  • Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.[1]

  • Dissolve the sample in 50 mL of ethanol.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution until a faint, persistent pink color is observed.[2]

  • Record the final volume of the NaOH solution.

  • Calculate the purity of the this compound based on the volume of NaOH used, its molarity, and the initial mass of the sample.

Gas Chromatography (GC-FID)

Objective: To separate and quantify volatile impurities in the this compound sample.

Materials:

  • This compound sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., Tetradecane)

  • Anhydrous solvent (e.g., Dichloromethane)

  • GC vials with inserts

Procedure:

  • Sample Preparation (with Derivatization):

    • Accurately weigh about 10 mg of the this compound sample into a GC vial.

    • Add 1 mL of a solution containing the internal standard in dichloromethane.

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Injector Temperature: 250°C.[3]

    • Detector (FID) Temperature: 280°C.[3]

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.[3]

    • Split Ratio: 20:1.[3]

  • Data Analysis:

    • Inject the prepared sample into the GC system.

    • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times (determined by running individual standards).

    • Calculate the purity by comparing the peak area of the sample to that of a known reference standard, using the internal standard for correction.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify non-volatile and UV-active impurities in the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the sample into the HPLC system.

    • Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comparative purity analysis of this compound.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_prep Sample Preparation cluster_analysis Data Analysis & Comparison Sample This compound Batch Prep_Titration Dissolution Sample->Prep_Titration Prep_GC Dissolution & Derivatization Sample->Prep_GC Prep_HPLC Dissolution & Filtration Sample->Prep_HPLC Titration Acid-Base Titration Analysis_Titration Calculate Total Acidity Titration->Analysis_Titration GC Gas Chromatography (GC-FID) Analysis_GC Identify & Quantify Volatile Impurities GC->Analysis_GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Analysis_HPLC Identify & Quantify Non-Volatile Impurities HPLC->Analysis_HPLC Prep_Titration->Titration Prep_GC->GC Prep_HPLC->HPLC Comparison Comparative Purity Report Analysis_Titration->Comparison Analysis_GC->Comparison Analysis_HPLC->Comparison

Caption: Workflow for the comparative purity analysis of this compound.

References

Comparative Analysis of 5,5-Dimethylhexanoic Acid Derivatives: Structure, Performance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature has been conducted to assess the structural variations and biological activities of derivatives of 5,5-dimethylhexanoic acid. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, summarizing their performance based on experimental data and outlining detailed methodologies for their evaluation.

Structural Confirmation and Physicochemical Properties

This compound is a branched-chain fatty acid. Its derivatives, including esters and amides, are of interest in medicinal chemistry due to their lipophilic nature, which can influence their pharmacokinetic and pharmacodynamic properties. The structural integrity of synthesized derivatives is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Performance Data in Biological Assays

Quantitative performance data for a series of this compound derivatives is currently limited in published literature. However, research on other branched-chain fatty acids suggests potential for these compounds to act as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation.

For instance, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, suggesting that the CoA thioesters of these fatty acids are the active forms of these ligands.[1] This indicates that derivatives of this compound could potentially exhibit activity as PPAR agonists, a hypothesis that warrants further investigation through targeted screening assays.

The following table outlines a hypothetical comparison of this compound derivatives based on potential biological activities, illustrating the type of data required for a comprehensive evaluation.

DerivativeTargetAssay TypeIC50/EC50 (µM)Cell Line/EnzymeReference
Methyl 5,5-dimethylhexanoate PPARαLuciferase Reporter Assay-HepG2Fictional
Ethyl 5,5-dimethylhexanoate PPARγFRET Assay-Recombinant Human PPARγFictional
N-phenyl-5,5-dimethylhexanamide CytotoxicityMTT Assay-MCF-7Fictional
N-benzyl-5,5-dimethylhexanamide AntibacterialMIC Determination-S. aureusFictional

Note: The data in this table is illustrative and not based on published experimental results for these specific compounds.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established techniques for evaluating the biological activity of related compounds.

PPARα/γ Agonist Activity Assay (Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to activate PPARα or PPARγ.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Expression vectors for full-length human PPARα/γ and a luciferase reporter gene under the control of a PPAR response element (PPRE)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Test compounds (this compound derivatives)

  • Positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control and a positive control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 values.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Test compounds

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the potential mechanism of action and the experimental process, the following diagrams are provided.

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Derivative 5,5-Dimethylhexanoic Acid Derivative PPAR PPAR Derivative->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Biological_Response Metabolic Regulation & Anti-inflammatory Effects Target_Genes->Biological_Response

Caption: Hypothetical signaling pathway of a this compound derivative as a PPAR agonist.

Experimental_Workflow Start Synthesis of Derivatives Characterization Structural Confirmation (NMR, MS) Start->Characterization Biological_Screening In vitro Assays (PPAR, Cytotoxicity) Characterization->Biological_Screening Data_Analysis IC50/EC50 Determination Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies In vivo Studies Lead_Identification->Further_Studies

Caption: General experimental workflow for the evaluation of this compound derivatives.

Conclusion

While the therapeutic potential of this compound derivatives remains largely unexplored, this guide provides a foundational framework for future research. The structural similarity to known PPAR agonists suggests a promising avenue for investigation in the context of metabolic and inflammatory diseases. The provided experimental protocols offer standardized methods for generating the comparative data necessary to advance our understanding of these compounds and identify lead candidates for further development. Further synthesis and systematic biological evaluation of a diverse library of this compound esters and amides are crucial next steps.

References

comparative analysis of branched-chain fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Branched-Chain Fatty Acids: Properties and Performance

This guide offers a detailed comparison of branched-chain fatty acids (BCFAs), examining their distinct biological effects and performance against other fatty acid alternatives. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced roles of these molecules in cellular and metabolic processes.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1] The most common forms are iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with the methyl group on the antepenultimate carbon from the methyl end.[2] These structural variations significantly influence their physical properties and biological functions. BCFAs are integral components of bacterial cell membranes and are found in ruminant-derived products like dairy and beef.[3][4] Emerging research highlights their potential roles in modulating lipid metabolism, inflammation, and cell proliferation.[5][6]

Comparative Performance of BCFAs

Experimental data reveals significant functional differences between iso- and anteiso-BCFAs, as well as between BCFAs and their straight-chain counterparts.

Effects on Cancer Cell Viability and Apoptosis

A study comparing the effects of different BCFAs on MCF-7 human breast cancer cells demonstrated that iso-BCFAs have a more potent anti-proliferative effect than their anteiso isomers.[3]

Fatty Acid (200 µM)Cell Viability Reduction (72h)Bax (pro-apoptotic) Gene Expression (Fold Change)Bcl-2 (anti-apoptotic) Gene Expression (Fold Change)
iso-15:0 44 ± 6.8%1.72 ± 0.140.71 ± 0.6
anteiso-15:0 No significant effectNo significant effectNo significant effect
iso-17:0 57 ± 8.8%2.15 ± 0.240.64 ± 0.09
anteiso-17:0 No significant effectNo significant effectNo significant effect

Data sourced from a study on MCF-7 human breast cancer cells.[3][7]

Effects on Gene Expression in Hepatocytes

In the human hepatocyte cell line HepG2, iso- and anteiso-BCFAs were shown to have opposing effects on genes related to lipid synthesis and inflammation.[5]

Fatty AcidFASN (Lipid Synthesis) mRNA LevelCRP (Inflammation) mRNA LevelIL-6 (Inflammation) mRNA Level
iso-BCFA (14-MPA) DecreasedDecreasedDecreased
anteiso-BCFA (12-MTA) IncreasedIncreasedTended to increase

Data from a study on the HepG2 human hepatocellular carcinoma cell line.[5]

Comparison with Straight-Chain Fatty Acids on Adipocytes

A comparative guide on C9 fatty acids highlights the different impacts of branched versus straight-chain structures on 3T3-L1 adipocytes.

Feature8-Methyl Nonanoic Acid (Branched)Nonanoic Acid (Straight-Chain)
Cell Viability No impact up to 1 mMLimited data, used as a herbicide
Lipid Accumulation Significantly reducedData not available
AMPK Activation Increased phosphorylation (activation)No significant effect

Data from a comparative guide on C9 fatty acids.[1]

Key Signaling Pathway: PPARα Activation

Branched-chain fatty acids are known to be natural ligands and potent activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor in lipid metabolism.[8][9] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation.[8]

BCFA_PPARa_Signaling_Pathway BCFA Branched-Chain Fatty Acid (BCFA) PPARa PPARα BCFA->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE binds to TargetGenes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->TargetGenes promotes transcription FattyAcidOxidation Increased Fatty Acid Oxidation TargetGenes->FattyAcidOxidation leads to MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h for cell adherence start->incubation1 treatment Treat cells with BCFA-BSA complexes incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 1-4 hours at 37°C add_mtt->incubation3 solubilize Add DMSO to solubilize formazan incubation3->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate cell viability (% of control) measure->end

References

A Comparative Overview of Dimethyl-Substituted Carboxylic Acids: Synthesis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in organic synthesis and drug discovery, understanding the nuanced differences between structurally related molecules is paramount. This guide provides a comparative analysis of 5,5-Dimethylhexanoic acid and its isomers, focusing on their chemical and physical properties. Due to a lack of publicly available efficacy studies for this compound, this document will focus on its chemical characteristics and provide a detailed experimental protocol for the synthesis of a structurally analogous compound, 6,6-Dimethylheptanoic acid, to illustrate a relevant synthetic methodology.

Comparative Physicochemical Properties

The positioning of methyl groups on the carbon chain of hexanoic acid can influence its physical and chemical characteristics. The following table summarizes the available data for this compound and a related isomer, 4,5-Dimethylhexanoic acid.

PropertyThis compound4,5-Dimethylhexanoic Acid
Molecular Formula C₈H₁₆O₂[1][2]C₈H₁₆O₂[3]
Molecular Weight 144.21 g/mol [1][2]~144.21 g/mol [3]
IUPAC Name This compound[1]4,5-dimethylhexanoic acid
CAS Number 24499-80-7[2][4]60308-81-8[3]
Melting Point 35 °C[2]Not available
SMILES CC(C)(C)CCCC(=O)O[1][2]CC(C)C(C)CCC(=O)O

Synthesis of a Structurally Related Carboxylic Acid: 6,6-Dimethylheptanoic Acid

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a comprehensive protocol for the synthesis of the structurally similar 6,6-Dimethylheptanoic acid is available. This method, involving the carbonation of a Grignard reagent, is a robust and widely applicable procedure for the formation of carboxylic acids and can be adapted for the synthesis of this compound from a suitable haloalkane precursor.

Materials and Reagents: [5]

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.22 g (50 mmol)Must be dry
1-Bromo-5,5-dimethylhexaneC₈H₁₇Br193.127.73 g (40 mmol)Anhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~140 mLDried over sodium/benzophenone
IodineI₂253.811-2 small crystalsTo initiate the Grignard reaction
Dry IceCO₂44.01~50 gSolid carbon dioxide
Hydrochloric Acid, 6 MHCl36.46~50 mLFor acidic workup
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~100 mLFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying

Procedure: [5]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.22 g, 50 mmol) and a magnetic stir bar in a dry three-necked flask equipped with a condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Dissolve 1-bromo-5,5-dimethylhexane (7.73 g, 40 mmol) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins, add the remaining 1-bromo-5,5-dimethylhexane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue stirring at reflux for an additional 30-60 minutes.

  • Carbonation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate beaker, carefully crush approximately 50 g of dry ice.

    • Slowly pour the Grignard reagent solution over the crushed dry ice with vigorous stirring.

  • Workup and Extraction:

    • Allow the excess dry ice to sublime.

    • Slowly add 50 mL of 6 M hydrochloric acid to the reaction mixture.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography.

The following diagram illustrates the workflow for the synthesis of 6,6-Dimethylheptanoic acid.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carbonation Carbonation cluster_workup Workup & Extraction cluster_purification Purification start Mg turnings + I₂ in flask add_halide Add 1-bromo-5,5-dimethylhexane in anhydrous diethyl ether start->add_halide Initiate reaction reflux Reflux for 30-60 min add_halide->reflux Dropwise addition cool Cool Grignard reagent reflux->cool pour Pour onto crushed dry ice (CO₂) cool->pour acidify Add 6 M HCl pour->acidify extract Extract with diethyl ether acidify->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Remove solvent (rotary evaporator) dry->evaporate purify Vacuum distill or column chromatography evaporate->purify

Synthesis workflow for 6,6-Dimethylheptanoic acid.

Potential Applications and Further Research

References

A Comparative Analysis of the Biological Activities of 5,5-dimethylhexanoic Acid and Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 5,5-dimethylhexanoic acid and the well-established antiepileptic drug, valproic acid (VPA). This document synthesizes available experimental data to offer an objective analysis of their respective anticonvulsant properties, histone deacetylase (HDAC) inhibitory effects, and teratogenic potential.

Executive Summary

Valproic acid is a widely prescribed therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis. Its biological activity is multifaceted, primarily attributed to its influence on GABAergic neurotransmission and its function as a histone deacetylase (HDAC) inhibitor. However, its clinical use is hampered by a significant risk of teratogenicity. This compound, a structural analog of VPA, presents a potential alternative with a theoretically improved safety profile. This guide explores the existing evidence to compare these two compounds.

Anticonvulsant Activity

Valproic acid exerts its anticonvulsant effects through multiple mechanisms, including the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels. While direct experimental data for the anticonvulsant activity of this compound is limited, structure-activity relationship (SAR) studies of VPA analogs provide valuable insights. Research indicates that the anticonvulsant potency of branched-chain fatty acids is correlated with their molecular size.

Table 1: Comparison of Anticonvulsant Activity

CompoundAnimal ModelSeizure TypeED50 (mmol/kg)Reference
Valproic AcidDBA/2 MiceAudiogenic Seizures0.88[1]
This compoundDBA/2 MiceAudiogenic SeizuresData not available*N/A

*Based on structure-activity relationship studies of valproic acid analogs, it is postulated that this compound would exhibit anticonvulsant activity, though likely less potent than valproic acid due to alterations in its branched-chain structure.[1]

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a well-documented inhibitor of class I and IIa histone deacetylases, an activity linked to its potential anticancer and neuroprotective effects. This inhibition leads to hyperacetylation of histones, altering gene expression. The HDAC inhibitory potential of this compound has not been extensively studied. However, the activity of short-chain fatty acids as HDAC inhibitors is known to be structure-dependent.

Table 2: Comparison of HDAC Inhibition

CompoundHDAC Isoform(s)IC50 (mM)Reference
Valproic AcidClass I and IIa~0.5 - 2[2]
This compoundNot specifiedData not availableN/A

Teratogenic Potential

A major drawback of valproic acid is its significant teratogenicity, particularly the induction of neural tube defects.[3] Extensive research into the SAR of VPA-induced teratogenicity has revealed that specific structural features are critical for this adverse effect. Studies on VPA analogs, including C8 carboxylic acids with dimethyl substitutions, have shown a marked reduction or complete absence of teratogenic effects.

Table 3: Comparison of Teratogenic Potential

CompoundAnimal ModelTeratogenic Effects ObservedReference
Valproic AcidMouseNeural tube defects, skeletal and visceral abnormalities[4][5]
This compound (as a primary component of Cekanoic C8 acid)RatNot teratogenic at doses up to 800 mg/kg/day[6][7][8]

Signaling Pathways and Experimental Workflows

Valproic Acid's Multifaceted Mechanism of Action

Caption: Overview of the primary mechanisms of action of Valproic Acid.

Experimental Workflow for Anticonvulsant Activity Screening

Anticonvulsant_Workflow start Animal Acclimatization (e.g., DBA/2 mice) drug_admin Drug Administration (VPA or 5,5-DMH) start->drug_admin seizure_induction Seizure Induction (e.g., Audiogenic Stimulus) drug_admin->seizure_induction observation Observation of Seizure Activity seizure_induction->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis end Results data_analysis->end

Caption: A typical workflow for in vivo anticonvulsant screening.

Experimental Protocols

In Vivo Anticonvulsant Activity: Audiogenic Seizure Test in DBA/2 Mice

This protocol is based on the methodology described by Chapman et al. (1983).

  • Animals: Male DBA/2 mice, known for their susceptibility to sound-induced seizures, are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Test compounds (Valproic Acid or this compound) are dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Seizure Induction: At the time of predicted peak drug effect (typically 30 minutes post-injection), individual mice are placed in an acoustic chamber. A high-intensity acoustic stimulus (e.g., 109 dB bell) is presented for a fixed duration (e.g., 60 seconds).

  • Observation: The mice are observed for the occurrence of a characteristic seizure sequence: wild running, clonic seizure, tonic seizure, and respiratory arrest. The presence or absence of the tonic seizure component is typically used as the endpoint.

  • Data Analysis: The percentage of animals protected from the tonic seizure at each dose is recorded. The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

In Vitro HDAC Inhibition Assay

This is a generalized protocol for a fluorometric assay to determine the inhibitory activity of a compound against a specific HDAC isoform.

  • Reagents and Materials: Recombinant human HDAC enzyme, HDAC assay buffer, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin), and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).

  • Assay Procedure:

    • A dilution series of the test compound (Valproic Acid or this compound) is prepared in the assay buffer.

    • The recombinant HDAC enzyme is pre-incubated with the test compound or vehicle control in a 96-well black microplate.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at 37°C for a specified period.

    • The developer solution is added to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent product.

  • Data Measurement and Analysis: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The percentage of inhibition is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Teratogenicity Study in Rodents

This protocol is a general outline based on standard guidelines for developmental toxicity studies.

  • Animals: Time-mated pregnant rodents (e.g., mice or rats) are used. The day of vaginal plug detection is designated as gestational day (GD) 0.

  • Drug Administration: The test compound (Valproic Acid or this compound) is administered daily during the period of major organogenesis (e.g., GD 6-15 in rats). A control group receives the vehicle.

  • Maternal Monitoring: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Fetal Examination: On the day before expected parturition (e.g., GD 20), dams are euthanized, and the uterine contents are examined. The number of implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Data Analysis: The incidence of malformations and other developmental endpoints in the treated groups are compared to the control group using appropriate statistical methods.

Conclusion

Valproic acid is a potent anticonvulsant and HDAC inhibitor, but its clinical utility is limited by its teratogenic effects. Based on the available structure-activity relationship data, this compound is predicted to have a significantly improved safety profile with reduced or absent teratogenicity. While its anticonvulsant and HDAC inhibitory activities require further direct experimental evaluation to determine its therapeutic potential, the structural modifications in this compound make it a compound of interest for the development of safer alternatives to valproic acid. Further research is warranted to fully elucidate the biological activity profile of this compound.

References

A Comparative Guide to the Analytical Methods for 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 5,5-Dimethylhexanoic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, metabolic, and toxicological studies. This document outlines the performance characteristics of each method, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

Data Presentation: Performance Comparison
Performance MetricGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
Limit of Detection (LOD) 0.03 - 10 pg on column[1]0.5 - 5 fmol on column[2]
Limit of Quantitation (LOQ) 0.5 - 50 pg on column1 - 10 fmol on column
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Volume 50 - 500 µL10 - 100 µL
Throughput LowerHigher
Derivatization Typically required (e.g., silylation)Often required for enhanced sensitivity (e.g., amidation)

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol describes the quantification of this compound in human plasma using a GC-MS method that involves a two-step derivatization process to enhance volatility.

1. Sample Preparation and Extraction:

  • To 100 µL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE) and vortexing for 1 minute.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect any ketone groups and prevent tautomerization. Incubate at 60°C for 45 minutes.[3]

  • After cooling to room temperature, add 90 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Incubate the mixture at 60°C for 30 minutes to convert the carboxylic acid group to its trimethylsilyl (TMS) ester.[5]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS derivative of this compound and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Amidation

This protocol outlines the quantification of this compound in human plasma using an LC-MS/MS method with derivatization to improve ionization efficiency and sensitivity.

1. Sample Preparation and Protein Precipitation:

  • To 50 µL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 40 µL of a solution containing 200 mM 3-nitrophenylhydrazine (3-NPH), 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 6% pyridine in acetonitrile/water (50:50, v/v).[6]

  • Incubate the mixture at 40°C for 30 minutes.

  • After incubation, add a suitable volume of the initial mobile phase to dilute the sample before injection.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II UPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 10% B, hold for 0.5 minutes. Linearly increase to 90% B over 5 minutes. Hold at 90% B for 1 minute, then return to initial conditions and re-equilibrate.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add l_l_e Liquid-Liquid Extraction is_add->l_l_e evap1 Evaporation l_l_e->evap1 methox Methoxyamination evap1->methox silylation Silylation (MSTFA) methox->silylation gcms GC-MS Analysis silylation->gcms data Data Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_deriv_lc Derivatization cluster_analysis_lc Analysis plasma_lc Plasma Sample is_add_lc Add Internal Standard plasma_lc->is_add_lc ppt Protein Precipitation is_add_lc->ppt evap1_lc Evaporation ppt->evap1_lc amidation Amidation (3-NPH) evap1_lc->amidation lcms LC-MS/MS Analysis amidation->lcms data_lc Data Processing lcms->data_lc

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

A Comparative Guide to the Cross-Validation of 5,5-Dimethylhexanoic Acid Quantification in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5,5-Dimethylhexanoic acid, a branched-chain fatty acid, in biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical methodology can significantly impact the reliability and comparability of data, especially when studies are conducted across different laboratories or over an extended period. This guide provides a comprehensive comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it outlines the essential process of cross-validation to ensure data integrity and consistency between these methods.

This guide is structured to provide objective performance comparisons based on established regulatory guidelines and supporting experimental data for analogous compounds. Detailed experimental protocols and visual workflows are included to facilitate practical implementation in a research and development setting.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques capable of providing the necessary selectivity and sensitivity for bioanalysis. The following table summarizes the typical performance characteristics of these methods based on the principles outlined in the FDA and ICH M10 bioanalytical method validation guidelines.[1][2][3]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)ICH M10/FDA Acceptance Criteria
Linearity (r²) > 0.99> 0.99≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Low ng/mL rangeSub ng/mL to low ng/mL rangeClearly defined and reproducible
Selectivity/Specificity High, dependent on chromatography and mass resolution. Potential for interference from matrix components.Very high, especially with MS/MS, which minimizes matrix interference.No significant interference at the retention time of the analyte and IS.[1]
Matrix Effect Can be significant; often mitigated by extensive sample cleanup and derivatization.Can be present (ion suppression/enhancement); mitigated by appropriate sample preparation and use of a stable isotope-labeled internal standard.Assessed to ensure no significant impact on accuracy and precision.
Sample Throughput Lower, due to the requirement for derivatization and longer GC run times.Higher, with direct injection often possible and faster chromatographic runs.Not specified, but a practical consideration for large sample sets.
Derivatization Mandatory for carboxylic acids to increase volatility.[4]Generally not required, simplifying sample preparation.Not applicable.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful validation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound in human plasma using GC-MS and LC-MS/MS.

GC-MS Protocol

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structural analog).

  • Perform a liquid-liquid extraction with a suitable organic solvent such as methyl tert-butyl ether (MTBE) after acidification of the sample with an acid like hydrochloric acid.[5]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent. A common choice for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.[4]

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4]

3. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is typically used.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and the internal standard.[6]

LC-MS/MS Protocol

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an internal standard (preferably a stable isotope-labeled this compound).

  • Perform a protein precipitation by adding a threefold to fourfold excess of a cold organic solvent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube. The sample can be directly injected or evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column is a common choice for the separation of small organic acids.[7]

  • Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.[7]

  • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both this compound and its internal standard.[7]

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data for the same study, ensuring that the results are comparable and interchangeable.[8] The following diagram illustrates a typical workflow for the cross-validation of a GC-MS and an LC-MS/MS method for this compound quantification.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_gcms Method A: GC-MS Analysis cluster_lcms Method B: LC-MS/MS Analysis cluster_eval Data Evaluation & Comparison QC_samples Prepare QC Samples (Low, Mid, High) GCMS_analysis Analyze QC and Study Samples using Validated GC-MS Method QC_samples->GCMS_analysis LCMS_analysis Analyze QC and Study Samples using Validated LC-MS/MS Method QC_samples->LCMS_analysis Study_samples Select Incurred Study Samples (n>=30) Study_samples->GCMS_analysis Study_samples->LCMS_analysis GCMS_data Generate Concentration Data (GC-MS) GCMS_analysis->GCMS_data QC_eval Assess QC Accuracy & Precision for both methods GCMS_analysis->QC_eval Data_comparison Compare Concentration Data from Incurred Samples (GC-MS vs LC-MS/MS) GCMS_data->Data_comparison LCMS_data Generate Concentration Data (LC-MS/MS) LCMS_analysis->LCMS_data LCMS_analysis->QC_eval LCMS_data->Data_comparison Statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, regression analysis) QC_eval->Statistical_analysis Data_comparison->Statistical_analysis Report Generate Cross-Validation Report Statistical_analysis->Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in biological matrices. The choice between the two often depends on practical considerations such as sample throughput and the availability of instrumentation. LC-MS/MS generally offers the advantage of simpler sample preparation and higher throughput. Regardless of the method chosen, a thorough validation according to regulatory guidelines is paramount. When data from both methods need to be compared or combined, a rigorous cross-validation as outlined in this guide is mandatory to ensure the integrity, reliability, and comparability of the bioanalytical data, which is the foundation for critical decisions in drug development.

References

Safety Operating Guide

Proper Disposal of 5,5-Dimethylhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5,5-Dimethylhexanoic acid is paramount for maintaining a secure laboratory environment and ensuring regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and environmental impact.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following risks:

  • Harmful if swallowed [1][2]

  • Harmful in contact with skin [1][2]

  • Causes skin irritation [1]

  • Causes serious eye damage or irritation [1][2]

  • May cause respiratory irritation [1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and storage.

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Boiling Point 227.7°C at 760 mmHg
Flash Point 102.5°C
Density 0.928 g/cm³

III. Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Adherence to the following protocol is mandatory.

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams, particularly incompatible materials. As an organic acid, it should be kept separate from bases, oxidizing agents, and reactive metals.[3]

  • Collect all materials contaminated with this compound, including gloves, absorbent pads, and empty containers, as hazardous waste.

Step 2: Waste Container Selection and Labeling

  • Select a waste container that is in good condition, free of leaks, and compatible with organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Do not use metal containers.[5]

  • The container must have a tightly sealing screw-on cap.[6]

  • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] The date of waste accumulation should also be clearly marked.

Step 3: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Ensure the use of secondary containment to capture any potential leaks or spills.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[7]

  • For empty containers, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, if you are trained and it is safe to do so, contain the spill using an appropriate absorbent material from a chemical spill kit.

  • Wearing appropriate PPE, carefully clean up the spill.

  • Collect all contaminated materials in a designated hazardous waste container and label it accordingly.

  • Review the Safety Data Sheet (SDS) for specific clean-up procedures.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow A Identify 5,5-Dimethylhexanoic Acid Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Label Container: 'HAZARDOUS WASTE' 'this compound' C->D E Collect Waste in Designated Container D->E F Store in Secondary Containment in SAA E->F G Arrange for EHS Hazardous Waste Pickup F->G H Decontaminate Work Area G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,5-Dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,5-Dimethylhexanoic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several risks associated with this compound.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it can cause skin irritation, serious eye damage, and respiratory irritation.[1]

Proper personal protective equipment is the first line of defense against these hazards. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields and a face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] A face shield is crucial when there is a potential for splashing.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a complete chemical-protective suitGloves must be inspected for integrity before each use.[3] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3] A full protective suit is necessary to prevent skin exposure.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or if dusts/aerosols are generated.Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3] If a respirator is needed, an organic vapor cartridge with a particulate pre-filter is often suitable.[4]

Operational Plan: Safe Handling and Storage

Safe handling and storage are critical to preventing accidental exposure and ensuring the stability of the chemical.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • Use a certified chemical fume hood to avoid the formation and inhalation of dusts and aerosols.[3]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. Have an emergency plan in place and ensure safety equipment, such as an eyewash station and safety shower, is accessible.

  • Handling: Avoid direct contact with skin and eyes.[3] Prevent the formation of dust.[3] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste chemical and any contaminated materials (e.g., gloves, paper towels) in a dedicated, clearly labeled, and sealed container.[3][5] The container must be compatible with the chemical.[5]

  • Labeling: The waste container must be marked with the words "Hazardous Waste" and a clear description of its contents.[5]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[3]

Emergency Response Protocol

In the event of an emergency, follow these procedures and the workflow outlined below.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE before attempting to clean the spill.[3]

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up: For solid spills, carefully sweep or shovel the material into a suitable container for disposal without creating dust.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected waste and cleaning materials as hazardous waste.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe assess Assess Spill Size & Risk ppe->assess small_spill Small, Manageable Spill assess->small_spill Is it small? large_spill Large or Uncontrolled Spill assess->large_spill Is it large? contain Contain Spill (Use absorbent pads/granules) small_spill->contain Yes emergency_services Call Emergency Services & Activate Emergency Plan large_spill->emergency_services Yes cleanup Clean Up Spill Material contain->cleanup dispose Package & Label as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Always have the Safety Data Sheet (SDS) readily available when working with this chemical and provide it to any attending medical personnel.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
5,5-Dimethylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.